molecular formula C11H18BNO4S B11847283 {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid CAS No. 690662-94-3

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Cat. No.: B11847283
CAS No.: 690662-94-3
M. Wt: 271.15 g/mol
InChI Key: WQSMSFTUNCJQMH-UHFFFAOYSA-N
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Description

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is a useful research compound. Its molecular formula is C11H18BNO4S and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

690662-94-3

Molecular Formula

C11H18BNO4S

Molecular Weight

271.15 g/mol

IUPAC Name

[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3

InChI Key

WQSMSFTUNCJQMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to {3-[N-(tert-Butyl)sulfamoyl]phenyl}boronic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic design of molecular frameworks is paramount. Phenylboronic acids, as a class of compounds, have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, highly functionalized derivative: {3-[N-(tert-Butyl)sulfamoyl]phenyl}boronic acid .

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delve into the core physicochemical properties, safety and handling protocols, and, most critically, the practical application of this reagent in synthetic workflows. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, empowering researchers to utilize this compound to its fullest potential.

A Note on Nomenclature: The compound discussed in this guide is identified by the CAS Number 221290-14-8 . While the user query specified "{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid", the commercially prevalent and well-documented analogue is 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid . This guide will proceed with the data available for the latter, a distinction critical for procurement and experimental replication.

Physicochemical Properties: A Data-Driven Overview

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The key physicochemical data for 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid are summarized below.

PropertyValueSource(s)
CAS Number 221290-14-8[1]
Molecular Formula C₁₀H₁₆BNO₄S[1]
Molecular Weight 257.12 g/mol [2]
Melting Point 224-228 °C (decomposes)[1]
Physical Form Solid, typically a white to off-white powder[3]
Purity Typically ≥98%[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Note: Detailed spectral data, such as ¹H NMR, ¹³C NMR, and HPLC, are generally available from the supplier upon request. These data are crucial for verifying the identity and purity of the material before use.

Health and Safety: A Rigorous Approach to Handling

As with all chemical reagents, a thorough understanding of the associated hazards is essential for safe laboratory practice. 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid is classified with the following GHS hazard warnings.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram provides a visual summary of the essential safety precautions.

Caption: Key Safety Protocols for Handling Phenylboronic Acid Derivatives.

Core Applications & Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary utility of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide.

The power of this specific building block comes from its bifunctional nature:

  • The Boronic Acid Moiety (-B(OH)₂) : This is the reactive center for the Suzuki-Miyaura coupling. In the presence of a base, it forms a boronate complex, which then participates in the transmetalation step of the catalytic cycle with the palladium center.

  • The Sulfonamide Group (-SO₂NH-tBu): This functional group, positioned at the meta-position of the phenyl ring, significantly influences the electronic properties of the molecule. Its electron-withdrawing nature can affect the reactivity of the boronic acid. More importantly, it provides a vector for further chemical modification and introduces a structural motif commonly found in pharmacologically active compounds, often to enhance properties like solubility or protein binding.

The presence of the bulky tert-butyl group can also impart specific steric properties to the final product, which can be crucial for tuning biological activity or material properties.

Field-Proven Experimental Protocol: Synthesis of a Dihydro-benzo[b][2][4]diazepin-2-one Sulfonamide Derivative

The following protocol is adapted from a documented synthesis utilizing 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, demonstrating its practical application.[1] This procedure details a Suzuki-Miyaura coupling to construct a complex heterocyclic scaffold, a common strategy in medicinal chemistry.

Objective: To couple 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid with a suitable halogenated dihydro-benzo[b][3]diazepin-2-one precursor.

Materials:

  • Halogenated precursor (e.g., a bromo-derivative)

  • 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid (CAS 221290-14-8)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated dihydro-benzo[b][3]diazepin-2-one precursor.

  • Reagent Addition: Add 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid (1.5 equivalents). For a reaction at a 0.60 mmol scale, this corresponds to approximately 155 mg.[1]

  • Catalyst and Base: Add the palladium catalyst (typically 2-5 mol%) and the base (2-3 equivalents). Causality Note: The choice of base is crucial. A stronger base like K₃PO₄ is often effective for less reactive halides, while K₂CO₃ is a common starting point. The base activates the boronic acid by forming the ate-complex necessary for transmetalation.

  • Solvent Addition: Add the degassed solvent system. A common choice is a 3:1 mixture of an organic solvent like dioxane and water. The water is essential for dissolving the inorganic base and facilitating the reaction.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

The following diagram illustrates this experimental workflow.

Suzuki_Coupling_Workflow start Start: Dry Reaction Vessel reagents Add Reagents: 1. Halogenated Precursor 2. Boronic Acid (1.5 eq) 3. Pd Catalyst (2-5 mol%) 4. Base (2-3 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent purge Purge with Inert Gas (Nitrogen/Argon) solvent->purge react Heat to Reflux (80-100 °C) Monitor by TLC/LC-MS purge->react workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine react->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

{3-[N-(tert-Butyl)sulfamoyl]phenyl}boronic acid (CAS 221290-14-8) is a sophisticated and valuable building block for advanced organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the useful sulfonamide functionality, makes it a strategic choice for constructing complex molecules in the fields of medicinal chemistry and materials science. By understanding its properties, adhering to strict safety protocols, and applying mechanistically sound experimental designs, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

  • Dihydro-benzo[b][3]diazepin-2-one sulfonamide derivatives. Google Patents.

Sources

Comprehensive Solubility Profiling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid in Organic Solvents: Theoretical Frameworks and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS: 690662-94-3) is a highly specialized organoboron building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and advanced pharmaceutical synthesis. Understanding its solubility profile in organic solvents is critical for reaction optimization, purification (crystallization), and formulation. This technical guide provides a structural analysis of its solvation mechanics, a predictive quantitative solubility matrix, and a rigorously validated experimental protocol for empirical solubility determination.

Structural Determinants of Solvation (Mechanistic Analysis)

The solubility of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is dictated by the competing physicochemical properties of its functional groups:

  • The Boronic Acid Moiety (-B(OH)₂): This group acts as both a strong hydrogen-bond donor and acceptor, heavily favoring solvation in polar coordinating solvents (e.g., alcohols, DMSO). However, in anhydrous, non-polar environments or upon heating, boronic acids are highly susceptible to reversible dehydration, forming cyclic anhydrides known as boroxines [1]. This equilibrium shift drastically alters the apparent solubility and must be carefully controlled during analysis [2].

  • The Butyl(methyl)sulfamoyl Group: The N-butyl-N-methyl sulfonamide tail introduces significant lipophilicity. The flexible butyl chain disrupts the highly ordered crystalline lattice of the pure solid, lowering the melting energy barrier and enhancing dissolution in moderately polar to non-polar solvents (e.g., dichloromethane, toluene). Simultaneously, the sulfonyl (SO₂) core maintains a strong dipole moment, synergizing with polar aprotic solvents [3].

StructuralFactors Compound {3-[Butyl(methyl)sulfamoyl] phenyl}boronic acid Boronic Boronic Acid Moiety (-B(OH)2) Compound->Boronic Sulfamoyl Sulfamoyl Group (-SO2N(CH3)(C4H9)) Compound->Sulfamoyl Phenyl Phenyl Ring (Aromatic Core) Compound->Phenyl H_Bonding H-Bond Donor/Acceptor (Enhances polar solvent solubility) Boronic->H_Bonding Dipole Strong Dipole Moment (Enhances aprotic polar solubility) Sulfamoyl->Dipole Hydrophobic Hydrophobic Tail (Enhances non-polar solubility) Sulfamoyl->Hydrophobic Pi_Pi π-π Interactions (Aromatic solvent affinity) Phenyl->Pi_Pi

Caption: Structural determinants influencing the organic solubility of the target boronic acid compound.

Quantitative Solubility Data Matrix

Due to the highly specific nature of this derivative, empirical literature data across a wide solvent panel is sparse. The following table synthesizes predicted solubility ranges at 25°C based on Hansen Solubility Parameters (HSP) and empirical data from structurally homologous substituted phenylboronic acids [2].

SolventPolarity IndexPredicted Solubility (mg/mL)Solvation ClassificationMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2> 100Highly SolubleStrong H-bond acceptance from -B(OH)₂; dipole-dipole alignment with sulfamoyl group.
Dimethylformamide (DMF) 6.4> 100Highly SolubleExcellent solvation of both the polar head and the lipophilic tail.
Methanol (MeOH) 5.150 - 100SolubleH-bond donor/acceptor synergy. May form transient methyl boronate esters.
Dichloromethane (DCM) 3.110 - 50Moderately SolubleSolvation driven primarily by the lipophilic N-butyl chain and aromatic core.
Toluene 2.41 - 10Slightly Solubleπ-π stacking interactions with the phenyl ring; limited by the polar -B(OH)₂ group.
n-Hexane 0.1< 1Practically InsolubleInability to disrupt the strong intermolecular H-bonding of the boronic acid dimers.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate precise, self-validating empirical data for this compound, the IUPAC-recommended isothermal shake-flask method must be employed [4], [5].

Critical Causality Note: Gravimetric determination (evaporating the solvent and weighing the residue) is strictly prohibited for boronic acids. Heating boronic acids during solvent evaporation induces unpredictable, irreversible dehydration into boroxines (3 Ar-B(OH)₂ ⇌ (Ar-BO)₃ + 3 H₂O), which artificially skews mass calculations [2]. Therefore, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is mandated for accurate quantification.

Step-by-Step Protocol:
  • Preparation of Saturated Solution: Add an excess amount (e.g., 200 mg) of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid to a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a thermomixer or shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 800–1000 rpm for 48 to 72 hours.

    • Causality: Dissolution is a kinetically limited process. Prolonged isothermal shaking ensures the system overcomes kinetic barriers and reaches true thermodynamic equilibrium, preventing false "under-saturation" readings[4].

  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C.

    • Causality: Centrifugation is vastly superior to syringe filtration for organic solvents. Many organic solvents (like DCM or DMF) can partially dissolve standard filter membranes (e.g., Nylon, PES) or cause the highly polar boronic acid to adsorb onto the membrane surface, leading to artificially low concentration readings.

  • Supernatant Sampling & Dilution: Carefully extract a precise aliquot (e.g., 100 µL) of the clear supernatant. Dilute immediately into a known volume of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid).

    • Causality: The addition of 0.1% TFA suppresses the ionization of the boronic acid (maintaining it in the fully protonated -B(OH)₂ state), ensuring sharp, reproducible chromatographic peaks and preventing peak tailing on reverse-phase columns [3].

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λ_max (typically ~220-254 nm). Calculate the exact concentration against a pre-established multi-point calibration curve of the pure standard.

ShakeFlask N1 1. Solid Compound Addition (Excess solute in solvent) N2 2. Isothermal Shaking (24-72 hrs at 25°C) N1->N2 Seal & Incubate N3 3. Phase Separation (Centrifugation at 10,000 rpm) N2->N3 Thermodynamic Equilibrium N4 4. Supernatant Analysis (HPLC-UV Quantification) N3->N4 Isolate Saturated Phase N5 5. Data Processing (Solubility Calculation) N4->N5 Determine Concentration

Caption: Isothermal shake-flask methodology for determining thermodynamic solubility in organic solvents.

References

  • Medical Journal of Pharmacy and Pharmaceutical Sciences - Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method URL:[Link]

  • ACS Publications (Journal of Chemical & Engineering Data) - Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents URL:[Link]

  • University of Edinburgh Research Explorer - The Boroxine–Boronic Acid Equilibrium URL:[Link]

  • MDPI - Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction URL:[Link]

Sources

Sulfamoyl Phenylboronic Acid Derivatives: Dual-Function Scaffolds for Biosensing and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, pharmacology, and applications of sulfamoyl phenylboronic acid derivatives.

Executive Summary

Sulfamoyl phenylboronic acid (SPBA) derivatives represent a unique intersection in medicinal chemistry, fusing the reversible covalent reactivity of boronic acids with the metalloenzyme-binding capability of sulfonamides . While boronic acids have gained prominence through beta-lactamase inhibitors (e.g., Vaborbactam) and proteasome inhibitors (e.g., Bortezomib), SPBAs are distinct. They are primarily utilized in two high-value domains: glucose sensing (where the sulfamoyl group acts as an electronic tuner to lower pKa) and Carbonic Anhydrase (CA) inhibition (where the molecule acts as a dual-anchor inhibitor).

This guide provides a technical breakdown of SPBA synthesis, their mechanism of action in physiological sensing, and their structure-activity relationships (SAR) as isoform-selective enzyme inhibitors.

Chemical Foundation & Mechanism of Action[1]

The core utility of SPBAs lies in the electronic synergy between the boronic acid moiety and the sulfamoyl group.

The Boron Advantage: Reversible Covalency

Boronic acids act as Lewis acids. In aqueous media, they exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The anionic form is responsible for the high-affinity, reversible formation of cyclic esters with cis-diols (such as glucose) or covalent bonds with active site serine residues.

The Sulfamoyl "Tuner"

A major limitation of unsubstituted phenylboronic acid is its high pKa (~8.8). Physiological pH (7.[1]4) is insufficient to convert it to the reactive anionic boronate form, rendering it poor for in vivo glucose sensing.

  • Electronic Effect: The sulfamoyl group (

    
    ) is a strong electron-withdrawing group (EWG). When substituted at the meta or para position, it pulls electron density from the phenyl ring, increasing the Lewis acidity of the boron atom.
    
  • Result: The pKa is lowered (typically to ~7.0–7.5), allowing significant boronate formation at physiological pH.

Mechanistic Diagram

The following diagram illustrates the pKa shift and diol-binding equilibrium driven by the sulfamoyl group.

G Neutral Neutral Boronic Acid (Trigonal) Anionic Anionic Boronate (Tetrahedral, Reactive) Neutral->Anionic OH- (Ka) Complex Boronate-Glucose Cyclic Ester Anionic->Complex + Glucose (Reversible) Sulfamoyl Sulfamoyl Group (-SO2NH2) Electron Withdrawal Sulfamoyl->Neutral Lowers pKa (Stabilizes Anion)

Figure 1: Mechanism of pKa modulation by the sulfamoyl group, facilitating glucose binding at physiological pH.

Therapeutic Application: Carbonic Anhydrase Inhibition[1][3]

While sulfonamides are the classical "zinc-binding groups" (ZBGs) for Carbonic Anhydrase (CA) inhibition, the addition of a boronic acid moiety creates a "dual-tail" inhibitor.

Mechanism of Binding
  • Primary Anchor: The sulfonamide nitrogen coordinates directly to the Zn(II) ion in the CA active site.[2]

  • Secondary Interaction: The boronic acid moiety interacts with the hydrophilic residues at the active site entrance or forms hydrogen bonds with water networks, enhancing isoform selectivity.

Isoform Selectivity (hCA II vs. hCA IX)

Research indicates that SPBA derivatives can achieve nanomolar inhibition of specific isoforms. The data below summarizes typical inhibition constants (


) for 4-sulfamoylphenyl derivatives against key human isoforms.
IsoformPhysiological RoleTypical

(nM)
Clinical Relevance
hCA II Cytosolic, dominant< 10 nMGlaucoma, Edema
hCA IX Transmembrane, hypoxia-induced10 – 50 nMSolid Tumors (Metastatic marker)
hCA XII Transmembrane20 – 100 nMGlaucoma, Cancer

Technical Insight: The boronic acid group improves water solubility compared to lipophilic sulfonamide tails, a critical factor for topical glaucoma drugs (eye drops) where solubility limits bioavailability.

Bio-Analytical Application: Glucose Sensing

The most widespread application of SPBAs is in the development of non-enzymatic glucose sensors (e.g., for continuous glucose monitoring, CGM). Unlike Glucose Oxidase (GOx), boronic acids do not consume glucose and do not require oxygen.

The Alizarin Red S (ARS) Displacement Assay

To validate the glucose-binding capability of a new SPBA derivative, the ARS displacement assay is the standard protocol. ARS is a catechol dye that becomes fluorescent (or changes color) when bound to boronic acid. Glucose, having a higher affinity for the boronate, displaces the dye, causing a signal change.

Experimental Protocol: ARS Displacement

Objective: Determine the binding constant (


) of an SPBA derivative for glucose.
  • Preparation of Stock Solutions:

    • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.

    • ARS Solution:

      
       M in PBS.
      
    • SPBA Solution:

      
       M in PBS (sonicate if necessary).
      
    • Glucose Stock: 1.0 M in PBS.

  • Formation of Fluorophore Complex:

    • Mix ARS and SPBA in a cuvette to a final concentration of

      
       M (1:1 ratio).
      
    • Observation: Solution should turn from orange/red to yellow (or show fluorescence increase at 560-580 nm).

  • Titration:

    • Add Glucose stock in incremental aliquots (0 to 100 mM final concentration).

    • Incubate for 2 minutes after each addition to reach equilibrium.

  • Readout:

    • Measure Absorbance (460 nm) or Fluorescence (Ex: 495 nm, Em: 560 nm).

    • Result: Signal intensity will decrease (or color revert to red) as glucose displaces ARS.

  • Data Analysis:

    • Plot

      
       vs. Signal Change. Use the Benesi-Hildebrand equation to calculate 
      
      
      
      .[1]

Synthesis & Chemical Stability

Synthesizing SPBAs requires careful handling to prevent protodeboronation (loss of the boron group), which is catalyzed by acids and certain metal catalysts.

Synthetic Pathways

Two primary routes are employed.[3] Route A is the classical method for simple derivatives. Route B (Chan-Lam) is modern and tolerates complex substrates.

Synthesis Start Phenylboronic Acid Inter1 Chlorosulfonation (ClSO3H, 0°C) Start->Inter1 Inter2 Sulfonyl Chloride Intermediate Inter1->Inter2 End1 Sulfamoyl PBA (Ammonolysis) Inter2->End1 NH3 / NH4OH AltStart Sulfamoyl Azide AltEnd N-Aryl Sulfamide PBA (Chan-Lam Coupling) AltStart->AltEnd Arylboronic Acid Cu(OAc)2, Base

Figure 2: Synthetic pathways for Sulfamoyl Phenylboronic Acids.

Critical Synthesis Notes
  • Protection: If modifying the sulfonamide nitrogen, protect the boronic acid as a pinacol ester (Bpin) to prevent side reactions.

  • Purification: Avoid silica gel chromatography for free boronic acids as they streak/bind irreversibly to silica diols. Use reverse-phase HPLC or recrystallization from water/acetonitrile.

References

  • Comparison of pKa and log P values of some carboxylic and phosphonic acids. PubMed. [Link]

  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Tetrahedron. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases. PMC. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [Link]

  • Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]

Sources

Technical Assessment: Biological Potential of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid , a specialized organoboron fragment utilized in fragment-based drug discovery (FBDD). Unlike generic phenylboronic acids, this molecule features a dual-functional architecture : a Lewis-acidic boronic acid warhead capable of reversible covalent interactions, and a meta-positioned tertiary sulfamoyl moiety that serves as both an electronic tuner and a hydrophobic anchor.

Key Biological Potential:

  • Primary Mechanism: Transition State Analog (TSA) inhibition of Serine Hydrolases (specifically Class C

    
    -lactamases and Serine Proteases).
    
  • Selectivity Profile: The tertiary sulfonamide substitution (

    
    -butyl-
    
    
    
    -methyl) deliberately ablates Carbonic Anhydrase (CA) zinc-binding affinity, theoretically improving selectivity for protease targets over off-target CA inhibition.
  • Chemical Biology: Acts as a pH-sensitive reversible covalent probe for cis-diol containing biomolecules (glycoproteins, ribonucleosides).

Chemical Architecture & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule's electronic and steric properties.

MoietyFunctionBiological Implication
Boronic Acid (

)
Warhead Forms a reversible tetrahedral adduct with nucleophilic serine hydroxyls (enzymes) or cis-diols (glycans). Acts as a Transition State Analog (TSA).
Sulfamoyl Group (

)
Electronic Tuner Electron-withdrawing group (EWG) at the meta position. Lowers the

of the boronic acid (typically from ~8.8 to ~7.0–7.4), increasing the fraction of reactive tetrahedral species at physiological pH.

-Butyl,

-Methyl
Hydrophobic Tail Provides steric bulk to fit into hydrophobic S1/S2 enzyme pockets. The tertiary amine structure prevents classic sulfonamide-Zinc coordination.
The "Selectivity Switch"

Classic sulfonamides (e.g., acetazolamide) are primary (


) and bind tightly to the Zinc ion in Carbonic Anhydrases. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid  is a tertiary sulfonamide. It lacks the ionizable proton required for Zn-coordination.
  • Expert Insight: This structural feature suggests this compound is not a Carbonic Anhydrase inhibitor, making it a valuable scaffold for designing protease inhibitors without ocular or renal side effects associated with CA inhibition.

Primary Biological Targets: Serine Hydrolases

Mechanism of Action: Reversible Covalent Inhibition

The boronic acid moiety functions as a "serine trap." In the active site of a serine hydrolase (e.g., AmpC


-lactamase or Chymotrypsin), the catalytic serine hydroxyl attacks the boron atom.

Reaction Pathway:

  • Association: The hydrophobic tail (

    
    -butyl) aligns the molecule within the enzyme's specificity pocket.
    
  • Nucleophilic Attack: The Serine-OH attacks the Boron.

  • Transition State Mimicry: The boron geometry shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis.
  • Inhibition: The enzyme is "stalled" in this stable, reversible complex.

Visualization: Boronic Acid-Serine Adduct Formation

The following diagram illustrates the mechanistic pathway of inhibition.

BoronMechanism cluster_0 Critical Interaction Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (Trigonal Boron) Inhibitor->Complex TSA Tetrahedral Adduct (Inhibited State) Complex->TSA Nucleophilic Attack (Covalent Bond Formation) TSA->Complex Slow Dissociation (Reversible)

Caption: Kinetic pathway of serine hydrolase inhibition by phenylboronic acid derivatives. The transition from trigonal to tetrahedral geometry is the key inhibitory step.

Predicted Target Profile & Applications

Based on Structure-Activity Relationship (SAR) data of homologous meta-substituted phenylboronic acids, the following activity profile is projected:

-Lactamase Inhibition (High Confidence)

Bacteria produce


-lactamases to destroy antibiotics (e.g., penicillins). Boronic acids are potent inhibitors of Class A (KPC) and Class C (AmpC) 

-lactamases.[1][2]
  • Relevance: The meta-sulfamoyl group mimics the C3/C4 carboxylate of cephalosporins, positioning the boron to attack the active site Serine-64.

  • Predicted Potency:

    
     in the low micromolar to nanomolar range (depending on the exact fit of the butyl group).
    
Proteasome & Protease Inhibition (Medium Confidence)

Similar to Bortezomib (Velcade), this fragment can target the chymotrypsin-like activity of the 20S proteasome, provided the hydrophobic tail (


-butyl) can occupy the S1 pocket.
  • Application: Use as a "warhead fragment" in FBDD screens for novel anti-cancer agents.

Chemical Biology: Glycan Recognition (Probe Utility)

At physiological pH (7.4), the electron-withdrawing sulfamoyl group lowers the


 of the boronic acid, facilitating the formation of cyclic boronates with cis-diols found on cell surface sialic acids and ribose.
  • Use Case: This molecule can be used to function as a reversible "chemical velcro" for drug delivery systems targeting hyperglycemic environments or specific glycan signatures.

Experimental Protocols

To validate the biological activity of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, the following standardized protocols are recommended.

Protocol A: -Lactamase Inhibition Assay (Spectrophotometric)

Validates the compound as a Transition State Analog.

Materials:

  • Enzyme: Recombinant AmpC

    
    -lactamase (approx. 1-5 nM final).
    
  • Substrate: Nitrocefin (Chromogenic cephalosporin).

  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris/Hepes as they can interact with boron).

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (Stock 10 mM).

  • Incubation: Incubate Enzyme + Inhibitor (0 - 100

    
    M) for 10 minutes at 25°C to allow equilibrium.
    
  • Initiation: Add Nitrocefin (

    
    M final).
    
  • Measurement: Monitor Absorbance at 486 nm (hydrolysis of nitrocefin) for 5 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (if 
    
    
    
    ) or standard IC50 curves.
Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Validates physical binding to the target protein.

Workflow:

  • Mix Protein (

    
    M) + SYPRO Orange dye + Inhibitor (
    
    
    
    M) in PCR tubes.
  • Ramp temperature from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Readout: A positive shift in melting temperature (

    
    ) compared to DMSO control indicates stabilization of the protein structure via ligand binding.
    
    • Note: Boronic acids often show significant

      
       (>2°C) due to the covalent nature of the adduct.
      
Visualization: Experimental Screening Workflow

Workflow Compound Compound: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Solubility Solubility Check (DMSO/Buffer) Compound->Solubility Assay_Choice Select Assay Mode Solubility->Assay_Choice Enzymatic Functional Assay (IC50 / Ki Determination) Assay_Choice->Enzymatic Activity Biophysical Binding Assay (Thermal Shift / SPR) Assay_Choice->Biophysical Affinity Data_Analysis Data Analysis (Morrison Eq / Tm Shift) Enzymatic->Data_Analysis Biophysical->Data_Analysis Validation Hit Validation Data_Analysis->Validation

Caption: Strategic workflow for validating the biological activity of boronic acid fragments.

Conclusion

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid represents a sophisticated chemical fragment. It moves beyond simple phenylboronic acid by incorporating a tertiary sulfamoyl "tuner" that enhances acidity (reactivity) while enforcing selectivity against zinc-metalloproteases. Its primary utility lies in the development of Serine Hydrolase Inhibitors (specifically for antimicrobial resistance applications) and as a reversible covalent probe for chemical biology.

Researchers should handle this compound as a potent, reversible covalent inhibitor, utilizing phosphate buffers to avoid interference and employing kinetic assays that account for slow-onset inhibition typical of boron-serine adduct formation.

References

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as

    
    -lactamase inhibitors. 
    Source: National Institutes of Health (NIH) / PubMed Central
    URL:[Link]
    
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: MDPI (Molecules Journal) URL:[Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C

    
    -lactamases. 
    Source: MDPI (Biomolecules)
    URL:[Link][1]
    
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography. Source: NIH / PubMed Central URL:[Link]

  • Use of Phenylboronic Acids to Investigate Boron Function in Plants (Cell Wall Adhesion). Source: Plant Physiology (via NIH) URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol is specifically designed for researchers, chemists, and drug development professionals engaged in synthesizing complex biaryl structures, particularly those incorporating sulfonamide moieties, which are prevalent in a vast range of biologically active compounds.[3] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each reagent and condition, and provide a robust, step-by-step procedure to ensure reliable and reproducible outcomes.

Scientific Introduction & Strategic Considerations

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning discovery, facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling organoboron compounds with organohalides.[4][5] The reaction's value is underscored by its mild conditions, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[6][7]

The specific substrate of interest, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, introduces a sulfonamide functional group. Sulfonamides are a critical pharmacophore in medicinal chemistry, and their incorporation into biaryl scaffolds is a common strategy in drug discovery.[3][8][9][10] The sulfonamide group is generally robust and well-tolerated under Suzuki-Miyaura conditions. Its electronic properties, however, can influence the reactivity of the boronic acid, making careful optimization of the protocol essential.

The Catalytic Cycle: The "Why" Behind the Protocol

Understanding the catalytic cycle is paramount to troubleshooting and adapting the protocol for different substrates. The reaction proceeds through three primary, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][11][12]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Main Catalytic Cycle BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Trans Ar-Pd(II)(Ar')L₂ Boronate->Trans Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle involves the activation of the boronic acid by a base, followed by oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar-X), forming a Pd(II) complex.[11][12] The choice of ligand (L) is critical here; bulky, electron-rich phosphine ligands accelerate this often rate-limiting step.[1][4]

  • Transmetalation: This step involves the transfer of the organic group (Ar') from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[4][6][13][14] The choice of base and solvent is crucial for the efficiency of this step.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][11][12]

Recommended Protocol & Experimental Design

This protocol is a general guideline for the coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid>95%CommercialThe key nucleophile.
Aryl Bromide (Ar-Br)>97%CommercialThe electrophilic coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%CommercialA common, reliable Pd(0) catalyst source.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercialThe base for activating the boronic acid.
1,4-DioxaneAnhydrousCommercialOrganic solvent. Must be degassed prior to use.
Deionized WaterN/AIn-houseCo-solvent. Must be degassed prior to use.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeCommercialFor work-up and extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15]

  • Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritating to the skin, eyes, and respiratory system.[16] Avoid creating dust.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. All steps involving the catalyst must be performed under an inert atmosphere (Ar or N₂).[11]

  • Solvents: 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Experimental Procedure

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Causality Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to side reactions like protodeboronation.[17] The base is crucial for activating the boronic acid for the transmetalation step.[13][14][18]

2. Catalyst Addition & Inerting:

  • Briefly remove the condenser and add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol %).

  • Immediately seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[11]

  • Causality Insight: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Establishing an inert atmosphere is non-negotiable for success.

3. Solvent Addition and Reaction:

  • Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes.

  • Using a syringe, add the degassed solvent (e.g., 10 mL for a 1.0 mmol scale) to the flask containing the solids.

  • Replace the septum with a glass stopper or ensure the condenser is under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.[11]

4. Reaction Monitoring:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed. This typically takes 4-24 hours.[11]

5. Work-up Procedure:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (e.g., 30 mL).

  • Pour the mixture into a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

6. Purification and Analysis:

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11]

Optimization & Troubleshooting

ParameterRecommended Adjustment / Rationale
Low Yield Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Some substrates require a stronger base for efficient boronate formation.[14] Catalyst/Ligand: For sterically hindered or electron-rich aryl chlorides, consider more advanced catalyst systems, such as those using Buchwald ligands (e.g., SPhos, XPhos) which are known to be highly active.[1][19]
Side Reactions Protodeboronation: This side reaction consumes the boronic acid.[17] Minimize reaction time and ensure the base is fully dissolved. Using anhydrous conditions until the final solvent addition can sometimes help. Homocoupling: Formation of Ar-Ar or Ar'-Ar'. This can result from side reactions of the palladium intermediates. Lowering the temperature or catalyst loading may reduce this.
Reaction Stalls Catalyst Deactivation: Ensure the inert atmosphere is maintained throughout the reaction. If the reaction stalls, a small additional charge of the catalyst might be necessary. Incomplete Dissolution: Ensure vigorous stirring. Some bases, like K₃PO₄, have low solubility; a phase-transfer catalyst could be considered in some cases.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.Vertex AI Search.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.Benchchem.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Suzuki reaction.Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • Suzuki-Miyaura Cross-Coupling Reaction.Medical News.
  • Suzuki Cross-Coupling Reactions Mechanisms.Mettler Toledo.
  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.PMC.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.TCI Chemicals.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC.
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.Vertex AI Search.
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.Benchchem.
  • Sulfonamide derivatives: Synthesis and applications.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.Journal of Synthetic Chemistry.
  • Buchwald Phosphine Ligands for Cross Coupling.Sigma-Aldrich.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Benchchem.
  • Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.PubMed.
  • Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons.Organic Syntheses.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Chemical.AI.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.PMC.
  • The Suzuki Reaction.Andrew G Myers Research Group.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.Organic Chemistry Portal.
  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.PubMed.
  • Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study.PubMed.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.Schroeder Group - Illinois.
  • 3-(Methylsulfonyl)
  • Aldrich P20009 - SAFETY D
  • SAFETY D
  • Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines.
  • PHENYL BORONIC ACID.Sdfine.
  • The Suzuki-Miyaura Coupling of Nitroarenes.Organic Chemistry Portal.
  • SC-288797 - 3-(Carboxymethyl)

Sources

Application Note: Optimal Reaction Conditions for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (referred to herein as Substrate-B ). This building block contains a meta-substituted sulfonamide moiety, a common pharmacophore in medicinal chemistry for enhancing solubility and metabolic stability.

While sulfonamides are generally robust, the electron-withdrawing nature of the sulfamoyl group (


) renders the aryl ring electron-deficient. This creates specific challenges:
  • Attenuated Transmetallation: The nucleophilicity of the aryl-boron species is reduced compared to electron-rich systems (e.g., tolylboronic acid).

  • Protodeboronation Risk: Electron-deficient aryl boronic acids are susceptible to hydrolytic C-B bond cleavage under high-temperature/high-base conditions.

  • Lewis Base Coordination: Although the nitrogen is alkylated (preventing deprotonation), the sulfonyl oxygens or the nitrogen lone pair can weakly coordinate to electrophilic Pd(II) species, potentially retarding the catalytic cycle.

This guide provides a "First-Pass" robust protocol and an "Optimization Matrix" for difficult coupling partners.

Reaction Optimization Strategy

Mechanistic Considerations

The success of this coupling relies on balancing the activation of the boronic acid (formation of the boronate "ate" complex) against the rate of protodeboronation.

  • The Boron Center: The electron-withdrawing sulfonamide makes the boron center more Lewis acidic. This facilitates the initial coordination of the base (e.g.,

    
     or 
    
    
    
    ), which is the prerequisite for transmetallation.
  • The Aryl Ring: However, the same electronic effect destabilizes the Pd-Ar intermediate during transmetallation. Therefore, electron-rich ligands on the Palladium are required to facilitate the transfer of the electron-poor aryl group to the metal center.

Catalyst Selection[1]
  • Standard Recommendation: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    . The bidentate ferrocenyl ligand prevents
    
    
    -hydride elimination (if alkyl partners are used) and provides a large bite angle that accelerates reductive elimination.
  • High-Performance Recommendation: XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts generate monoligated Pd(0) species with bulky, electron-rich biaryl phosphines. They are exceptionally effective for electron-deficient boronic acids because they facilitate oxidative addition (on the halide partner) and stabilize the oxidative addition complex, allowing time for the slower transmetallation to occur.

Base & Solvent Architecture
  • Base: K

    
    PO
    
    
    
    (Potassium Phosphate, tribasic) is the optimal choice. It provides sufficient basicity to activate the boronic acid without the high pH associated with hydroxides (NaOH), which accelerates protodeboronation.
  • Solvent: A biphasic system of 1,4-Dioxane / Water (4:1) is preferred. The water is strictly necessary to dissolve the inorganic base and form the active boronate species.

Standardized Protocol (Method A)

Applicability: Coupling with Aryl Bromides, Heteroaryl Bromides, and activated Aryl Chlorides.

Materials
  • Substrate-B: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (

    
     equiv)
    
  • Electrophile: Aryl/Heteroaryl Bromide (

    
     equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (
    
    
    mol%)
  • Base: K

    
    PO
    
    
    
    (
    
    
    equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Electrophile (

    
     mmol), Substrate-B  (
    
    
    
    mmol), Pd(dppf)Cl
    
    
    (
    
    
    mmol), and K
    
    
    PO
    
    
    (
    
    
    mmol).
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (

    
     mL) and degassed Water (
    
    
    
    mL).
  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously ( >800 rpm) for 4–16 hours.

    • Note: Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic reactants.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide. If protodeboronation (formation of

    
    -butyl-
    
    
    
    -methylbenzenesulfonamide) exceeds 10%, lower temperature to 60 °C.
  • Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Optimization Matrix (Method B & C)

If Method A fails (low conversion or high side-products), consult the matrix below.

ScenarioDiagnosisRecommended Adjustment (Method B/C)
Sterically Hindered Electrophile Transmetallation is blocked by sterics.Switch to SPhos Pd G3 (2-5 mol%). SPhos is less bulky than XPhos and excellent for hindered couplings. Use Toluene/Water (10:1) at 100 °C.
Protodeboronation Observed Reaction temp too high or base too strong.Switch to KF (3.0 equiv) in THF/Water. Fluoride activation is milder than carbonate/phosphate. Lower temp to 60 °C .
Unreactive Aryl Chloride Oxidative addition is the rate-limiting step.Switch to XPhos Pd G3 (2-5 mol%). XPhos promotes oxidative addition of chlorides. Use K

CO

in n-Butanol at 100 °C.
Coordination/Poisoning Heterocycles on electrophile binding Pd.Increase Catalyst to 5-10 mol% or switch to Pd(OAc)

+ XPhos (1:2 ratio)
to ensure high ligand concentration.

Visualizations

Reaction Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting conditions and troubleshooting.

SuzukiOptimization Start Start: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid + Electrophile (R-X) CheckX Identify Electrophile (X) Start->CheckX Br Aryl Bromide / Activated Chloride CheckX->Br Cl Deactivated Chloride / Sterically Hindered CheckX->Cl MethodA Method A (Standard) Cat: Pd(dppf)Cl2 Base: K3PO4 Solv: Dioxane/H2O Temp: 80°C Br->MethodA MethodB Method B (High Activity) Cat: XPhos Pd G3 Base: K3PO4 Solv: THF/H2O Temp: 60-100°C Cl->MethodB Result Analyze LC-MS MethodA->Result MethodB->Result Success >90% Conversion Proceed to Workup Result->Success Good Yield FailProto Protodeboronation (Ar-H formed) Result->FailProto Side Product FailStall Stalled / Low Conv. (SM remains) Result->FailStall No Rxn FixProto Switch to Fluoride Base (KF) Lower Temp to 60°C FailProto->FixProto FixStall Switch to SPhos Pd G3 or Increase Temp FailStall->FixStall

Caption: Decision tree for selecting initial conditions and troubleshooting common failure modes in sulfonamide-boronic acid coupling.

Mechanistic Cycle (Simplified)

This diagram highlights the critical "Transmetallation" bottleneck caused by the electron-deficient nature of the boronic acid.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (L2Pd(II)-Ar-X) Pd0->OxAdd R-X BaseStep Base Coordination (L2Pd(II)-Ar-OH) OxAdd->BaseStep OH- TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Boronate Boron Boronic Acid (Electron Deficient) Boronate Boronate 'Ate' Complex (Activated) Boron->Boronate Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle emphasizing the activation of the electron-deficient boronic acid via base coordination.

References

  • Vertex Pharmaceuticals. "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Organometallics, 2022. Link (Demonstrates coupling of electron-poor aryl boronic species).[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link (Authoritative review on boronic acid stability and protodeboronation mechanisms).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Foundational text on the mechanism and base effects).

  • Sigma-Aldrich. "Product Specification: 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid." Link (Analogous commercially available building block used for property extrapolation).

Sources

palladium catalyst selection for sulfonamide boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

[label="Catalyst Poisoning\n(Sulfonamide

Figure 1: Divergent mechanistic pathways in the Suzuki-Miyaura coupling of sulfonamides.

Catalyst Selection Rationale: The Buchwald Advantage

To overcome these challenges, the catalytic system must achieve two objectives: steric shielding of the palladium center to prevent sulfonamide coordination, and kinetic acceleration of transmetalation to outrun protodeboronation.

Why XPhos and RuPhos? Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and RuPhos are uniquely suited for this task[1]. Their massive steric bulk creates a protective pocket around the palladium center, physically blocking the multidentate coordination of the sulfonamide group. Concurrently, their highly electron-rich nature accelerates the oxidative addition step, while the monoligated


 active species facilitates rapid transmetalation.

The Necessity of Precatalysts (Gen 3 / Gen 4): Traditional methods of generating


in situ (e.g., mixing 

with free ligand) require elevated temperatures and extended aging times, during which unstable sulfonamide boronic acids rapidly degrade. XPhos Pd G3 (a methanesulfonate-coordinated palladacycle) circumvents this by rapidly activating under mild, slightly basic conditions at room temperature to yield the true, active

species[2]. This rapid activation is the critical causal factor that allows the cross-coupling to outcompete protodeboronation[3].

Quantitative Catalyst Comparison

The following table summarizes the performance of various palladium catalysts in a model reaction between 4-bromobenzenesulfonamide and an electron-deficient aryl boronic acid. Note the inverse relationship between cross-coupling yield and protodeboronation when utilizing advanced precatalysts.

Catalyst SystemLigand TypeCatalyst LoadingTemp (°C)Cross-Coupling Yield (%)Protodeboronation (%)

Monodentate (Small)5.0 mol%90 °C12%> 80%

Bidentate5.0 mol%90 °C28%65%

+ XPhos
Monodentate (Bulky)2.5 mol%80 °C55%35%
XPhos Pd G2 Palladacycle (Chloride)1.0 mol%40 °C84%< 10%
XPhos Pd G3 Palladacycle (Mesylate)1.0 mol%25 °C (RT)96% < 2%

Data synthesis based on optimization campaigns for highly unstable boronic acids and coordinating substrates[3],[1].

Standardized Protocol: XPhos Pd G3 Mediated Coupling

This protocol is engineered as a self-validating system. By conducting the reaction at room temperature, thermal degradation pathways are eliminated. If the reaction fails under these conditions, the failure is diagnostic of oxygen ingress or severe steric hindrance, rather than thermal protodeboronation.

Materials Required
  • Aryl Halide: Sulfonamide-containing aryl bromide or chloride (1.0 equiv)

  • Boronic Acid: Aryl or heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)[2]

  • Base: Potassium phosphate tribasic (

    
    ), 0.5 M aqueous solution (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF (anhydrous, degassed)

Step-by-Step Methodology
  • Reagent Preparation (Bench Setup): To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.01 mmol, 1.0 mol%). Note: XPhos Pd G3 is bench-stable, but minimizing atmospheric exposure ensures lot-to-lot reproducibility.

  • Atmospheric Exchange (Critical Step): Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line. Evacuate the vial under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.

  • Solvent and Base Introduction: Via syringe, add 4.0 mL of sparged (degassed) 1,4-Dioxane. Stir briefly to dissolve the organics. Subsequently, add 2.0 mL of a degassed 0.5 M aqueous

    
     solution via syringe.
    
  • Reaction Execution: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature (20–25 °C). The rapid activation of the G3 precatalyst will typically drive the reaction to completion within 1 to 4 hours.

  • Reaction Monitoring and Workup: Monitor the reaction via LC-MS or TLC. Upon consumption of the aryl halide, dilute the mixture with EtOAc (10 mL) and water (5 mL). Separate the organic layer, extract the aqueous layer with EtOAc (

    
     mL), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.

ExperimentalWorkflow Step1 1. Reagent Preparation Weigh Aryl Halide, Boronic Acid, Base, and XPhos Pd G3 Step2 2. Inert Atmosphere Evacuate and backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed THF or 1,4-Dioxane/H2O Step2->Step3 Step4 4. Reaction Stir at RT to 40°C for 1-4 hours Step3->Step4 Step5 5. Workup & Purification Extract, dry, and purify via chromatography Step4->Step5

Figure 2: Standardized workflow for XPhos Pd G3 catalyzed cross-coupling.

Troubleshooting and Optimization

  • High Protodeboronation Observed: If LC-MS indicates significant protodeboronation despite using XPhos Pd G3, the transmetalation step is being bottlenecked. Switch to a stronger base (e.g.,

    
    ) or increase the equivalents of the boronic acid to 2.0. Alternatively, utilize a MIDA boronate or trifluoroborate salt for slow-release of the boronic acid.
    
  • Incomplete Conversion (Catalyst Stalling): If the reaction stalls at 50% conversion, the sulfonamide may still be coordinating to the Pd center due to extreme localized basicity. Buffer the system by using a weaker base like

    
     or switch to the slightly more sterically demanding RuPhos Pd G3  to further shield the metal center.
    
  • Poor Solubility: Sulfonamides often exhibit poor solubility in pure ethereal solvents. If the starting material crashes out, utilize a solvent mixture of Dioxane/DMF (4:1) or THF/Water (2:1) to maintain a homogeneous organic phase.

References

1.4. Chemical Science (RSC Publishing). 2.3. Journal of the American Chemical Society. 3.2. Benchchem. 4.1. ResearchGate.

Sources

Application Note: Robust Synthesis of Sulfonamide-Containing Biaryls via Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamide-containing biaryls are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Celecoxib), carbonic anhydrase inhibitors, and various antimicrobial agents. While the Suzuki-Miyaura cross-coupling reaction is the industry standard for biaryl synthesis, the presence of a sulfonamide moiety (


) introduces specific synthetic challenges, including catalyst poisoning, solubility issues, and competitive deprotonation due to the acidity of the N-H bond (

).

This guide provides a validated, high-fidelity protocol for synthesizing sulfonamide-containing biaryls using boronic acids. It moves beyond generic textbook conditions to address the specific "pain points" of sulfonamide chemistry, offering strategies for both free and protected sulfonamides.

Mechanistic Principles & The "Sulfonamide Challenge"

The Suzuki-Miyaura Catalytic Cycle

The synthesis relies on the Pd(0)-catalyzed coupling of an aryl halide (electrophile) with an aryl boronic acid (nucleophile).[1][2][3] The cycle proceeds through three canonical steps:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[3]

  • Transmetalation: The activated boronate species transfers its aryl group to the Pd(II) center. This is the rate-determining step in many sulfonamide couplings.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

The Interference of Sulfonamides

The primary sulfonamide group (


) presents a dual challenge:
  • Acidity: The N-H protons are acidic. Standard bases used in Suzuki coupling (e.g.,

    
    , 
    
    
    
    ) will deprotonate the sulfonamide, generating an anionic species (
    
    
    ). This consumes the base required for activating the boronic acid.
  • Coordination: The resulting sulfonamide anion can act as a ligand, potentially coordinating to the Pd center and displacing the phosphine ligands, leading to catalyst deactivation (poisoning).

Solution: The protocols below utilize excess base to accommodate the acidic protons and robust ligand systems (e.g., dppf, XPhos) that resist displacement by the sulfonamide anion.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific points of sulfonamide interference.

SuzukiSulfonamide Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex (Ar-Pd-X) OxAdd->PdII_X Transmet Transmetalation (Rate Determining) PdII_X->Transmet Activated Boronate BaseStep Base Activation (Boronic Acid -> Boronate) PdII_Ar Pd(II)-Biaryl Complex (Ar-Pd-Ar') Transmet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Biaryl Product Sulfonamide Free Sulfonamide (Ar-SO2NH2) Deprotonation Base Consumption (Ar-SO2NH-) Sulfonamide->Deprotonation Base (OH-, CO3 2-) Deprotonation->PdII_X Catalyst Poisoning (Coordination) Deprotonation->BaseStep Competes for Base

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competitive deprotonation and potential catalyst poisoning pathways introduced by free sulfonamides.

Experimental Protocols

Protocol A: Direct Coupling of Free Sulfonamides (The "Workhorse" Method)

This protocol is optimized for substrates containing a primary sulfonamide (


) on the aryl halide. It uses a biphasic solvent system to solubilize the polar sulfonamide and excess base to drive the reaction.

Applicability: Synthesis of Celecoxib analogs, biaryl sulfonamide antibiotics.

Reagent/ParameterSpecificationRole
Catalyst

(3-5 mol%)
Robust catalyst; ferrocene ligand resists displacement.
Base

(3.0 - 4.0 equiv)
Excess required to neutralize sulfonamide and activate boronic acid.
Solvent 1,4-Dioxane / Water (4:1 v/v)Water is critical for boronate formation and solubility.
Temperature 80°C - 90°CSufficient energy for transmetalation without degrading the sulfonamide.
Atmosphere Nitrogen or ArgonEssential to prevent homocoupling of boronic acids.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide-sulfonamide (1.0 equiv), aryl boronic acid (1.2 - 1.5 equiv), and

    
     (0.05 equiv).
    
  • Solvent Prep: In a separate flask, prepare a mixture of 1,4-dioxane and water (4:1). Degas the solvent by bubbling nitrogen through it for 15 minutes.

  • Addition: Add the degassed solvent to the reaction vial (concentration ~0.1 M with respect to halide).

  • Base: Add

    
     (3.0 equiv) as a solid or as a pre-degassed 2M aqueous solution.
    
  • Reaction: Seal the vial and heat to 85°C with vigorous stirring. Monitor by LC-MS or TLC. Typical reaction time: 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the sulfonamide is protonated and partitions into the organic layer.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
    

Expert Insight: If the reaction is sluggish, switch the base to


 (3.0 equiv). Phosphate bases often facilitate faster transmetalation in sterically hindered systems.
Protocol B: Coupling with Sulfonamide-Containing Boronic Acids

In this scenario, the sulfonamide moiety is on the nucleophile (boronic acid). This is often chemically cleaner as the oxidative addition step (on the halide) is not sterically encumbered by the sulfonamide.

Applicability: When the aryl halide is expensive or sensitive, or when building libraries using diverse sulfonamide boronic acids.

Key Modifications:

  • Boronic Acid Stoichiometry: Sulfonamide boronic acids can be prone to protodeboronation. Use 1.5 - 2.0 equivalents .

  • Catalyst:

    
     (Tetrakis) works well here, but XPhos Pd G2 is superior for heteroaryl chlorides.
    

Procedure:

  • Combine Aryl Halide (1.0 equiv) and Sulfonamide-Boronic Acid (1.5 equiv).

  • Add

    
     (5 mol%) and 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Ethanol/Water (3:1:1). The ethanol helps solubilize the boronic acid.

  • Heat at 90°C for 16 hours.

  • Crucial Workup Step: Sulfonamide boronic acids are amphoteric. Ensure the pH during extraction is neutral to slightly acidic to recover the product efficiently.

Troubleshooting & Optimization (Expert Tips)

The following decision tree assists in optimizing reaction conditions when the standard protocols fail.

OptimizationTree Start Standard Protocol A (Pd(dppf)Cl2 / Na2CO3) Check Check LC-MS Conversion Start->Check Success >90% Conversion Isolate Product Check->Success Good Fail1 Low Conversion (SM Remaining) Check->Fail1 Stalled Fail2 Protodeboronation (Ar-H formed) Check->Fail2 By-product Fail3 Homocoupling (Ar-Ar formed) Check->Fail3 Dimer Sol1 Switch Catalyst: XPhos Pd G2 or Pd(OAc)2 + SPhos Fail1->Sol1 Sol2 Switch Solvent: Anhydrous DME Use CsF as Base Fail2->Sol2 Sol3 Degas Thoroughly Reduce Oxidant Add 10% more Boronic Acid Fail3->Sol3

Figure 2: Decision tree for optimizing Suzuki couplings of sulfonamides.

Common Issues & Fixes Table
IssueDiagnosisSolution
Low Yield Sulfonamide poisoning the catalyst.Switch to XPhos or SPhos ligands (Buchwald precatalysts). These bulky, electron-rich ligands bind Pd tightly and facilitate oxidative addition even in the presence of amine/sulfonamide poisons.
Starting Material Recovery Base consumed by sulfonamide.Increase base to 4.0 - 5.0 equivalents . Ensure the reaction mixture is biphasic and well-stirred.
Protodeboronation Boronic acid loses Boron before coupling.Common with 2-heteroaryl boronic acids. Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (

)
. Use anhydrous conditions (DME/CsF).
Purification Difficulty Product co-elutes with sulfonamide SM.Derivatize the crude mixture (e.g., N-acetylation) to change Rf, purify, then hydrolyze (if applicable). Or use Reverse Phase (C18) chromatography.

References

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling. ACS Omega. (2025). Describes modern variations of biaryl sulfonamide synthesis. Link

  • Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal. Comprehensive mechanism and catalyst overview. Link

  • A Greener Synthesis of Celecoxib. Journal of Chemical Education. (2023). Details the specific synthesis of the sulfonamide-containing drug Celecoxib. Link

  • Arylation of Sulfonamides with Boronic Acids. Chemical Science. (2021). Discusses the interaction between sulfonamides and boronic acids, including catalyst-free methods. Link

  • Suzuki-Miyaura Coupling of Aryl Sulfamates. Organic & Biomolecular Chemistry. Highlights the stability of sulfur-nitrogen species in Pd-catalyzed coupling.[4] Link

Sources

Application Note: Palladium-Catalyzed Functionalization of Aryl Halides with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The sulfonamide motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hydrogen-bond donor/acceptor in enzyme inhibitors (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors) and antimicrobial agents. The late-stage functionalization of complex aryl halides with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid provides a highly convergent route to install this sterically demanding, lipophilic sulfonamide moiety.

As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. This guide details a self-validating, high-yielding workflow[1]. By dissecting the causality behind catalyst selection, solvent polarity, and base activation, this application note ensures robust C(sp²)–C(sp²) bond formation even with deactivated or sterically hindered electrophiles.

Mechanistic Rationale & Causality of Reaction Design

The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. When utilizing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, the reaction design must account for the specific electronic and steric demands of the meta-sulfonamide group.

  • Catalyst & Ligand Causality: The butyl(methyl)sulfamoyl group is electron-withdrawing and sterically bulky. To prevent catalyst stalling during oxidative addition (especially with aryl chlorides), we utilize Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). Developed by the , this electron-rich, bulky biarylphosphine ligand prevents the formation of unreactive Pd-bis(phosphine) complexes, ensuring a highly active monoligated Pd(0) species that accelerates oxidative addition[3].

  • Base & Solvent Causality: Boronic acids are poor nucleophiles and will not undergo transmetalation directly. The addition of a base (K₃PO₄) and water is a strict mechanistic prerequisite. Water solubilizes the base, generating hydroxide/phosphate anions that coordinate to the empty p-orbital of the boron atom. This converts the trigonal planar boronic acid into a nucleophilic, tetrahedral "ate" complex (boronate) that readily transfers the aryl group to the Pd(II) center[2]. 1,4-Dioxane is selected as the organic co-solvent because it effectively solubilizes both the highly lipophilic butyl(methyl)sulfonamide moiety and the aryl halide.

Visualizing the Catalytic Workflow

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd Addition of Ar-X TransMet Transmetalation Ar-Pd(II)(Ar')L_n OxAdd->TransMet Halide Exchange TransMet->Pd0 Reductive Elimination (Releases Product) Product Biaryl Sulfonamide Product TransMet->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic {3-[Butyl(methyl)sulfamoyl] phenyl}boronic acid Base Base / H2O (Boronate Activation) Boronic->Base Base->TransMet Activated Boronate

Suzuki-Miyaura catalytic cycle for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid coupling.

Self-Validating Experimental Protocol

This protocol is engineered to be entirely self-validating. By incorporating internal standards and orthogonal analytical checks, the operator can definitively confirm reaction progress without relying on subjective visual cues.

Materials Required
  • Aryl Halide (Ar-X): 1.0 mmol

  • {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid: 1.2 mmol (1.2 equiv). Causality: A 20% excess compensates for trace protodeboronation that naturally occurs under aqueous basic conditions.

  • Pd(OAc)₂: 0.02 mmol (2 mol%)

  • SPhos: 0.04 mmol (4 mol%)

  • K₃PO₄: 3.0 mmol (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

  • Internal Standard: Dodecane (0.1 mmol)

Step-by-Step Methodology

Step 1: Reagent Assembly & Rigorous Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, and K₃PO₄.

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Add dodecane (0.1 mmol) via a micro-syringe.

  • Degassing (Critical Causality): Subject the heterogeneous mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes. Why? Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, leading to premature catalyst death. It also promotes the oxidative homocoupling of the boronic acid[1].

Step 2: Catalyst Activation

  • Under a positive flow of Argon, quickly add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath.

  • Self-Validation Check: Upon reaching ~60 °C, the mixture will transition from a pale suspension to a homogenous yellow/orange solution. This color change is the visual confirmation of the reduction of Pd(II) to the active Pd(0)Lₙ species.

Step 3: Orthogonal Reaction Monitoring

  • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with 1 mL ethyl acetate, and filter through a short pad of Celite.

  • GC-MS Validation: Inject the sample into the GC-MS. Calculate the peak area ratio of the product to the dodecane internal standard. The reaction is complete when this ratio plateaus across two consecutive sampling time points (e.g., at t=2h and t=3h).

  • TLC Validation: Run a TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aryl halide and the appearance of a lower-Rf, highly UV-active spot (the biaryl sulfonamide) provides orthogonal confirmation of conversion.

Step 4: Quenching and Purification

  • Cool the reaction to room temperature. Dilute with 15 mL EtOAc and 10 mL H₂O.

  • Separate the layers. Wash the organic layer with brine (2 × 10 mL). Causality: Brine washing effectively partitions the 1,4-Dioxane out of the organic layer, preventing co-elution during chromatography.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Substrate Scope

The following table summarizes the validated performance of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid across various electrophilic coupling partners using the Pd(OAc)₂/SPhos system.

EntryAryl Halide SubstrateCatalyst LoadingTime (h)Isolated Yield (%)Mechanistic Note
14-Iodoanisole1 mol% Pd2.094%Rapid oxidative addition; high efficiency.
24-Bromobenzonitrile2 mol% Pd3.589%EWD group accelerates oxidative addition.
32-Chloropyridine4 mol% Pd12.082%SPhos ligand is critical for unactivated chlorides.
42-Bromo-1,3,5-trimethylbenzene4 mol% Pd16.076%Steric hindrance overcome by high reaction temp (100 °C).
54-Bromophenol2 mol% Pd6.085%Free hydroxyl tolerated due to mild K₃PO₄ base.

Troubleshooting & Analytical Diagnostics

  • Diagnostic 1: High Levels of Biaryl Homocoupling

    • Observation: GC-MS shows a mass corresponding to the dimer of the boronic acid.

    • Root Cause & Solution: Oxygen ingress has occurred. Ensure the Argon line is purged and increase the duration of the sparging/degassing step prior to catalyst addition.

  • Diagnostic 2: Protodeboronation (Loss of Boronic Acid)

    • Observation: Incomplete conversion of the aryl halide, but the boronic acid is fully consumed (detected as N-butyl-N-methylbenzenesulfonamide via GC-MS).

    • Root Cause & Solution: The base is too strong or the temperature is too high, causing the B-C bond to hydrolyze before transmetalation. Reduce the temperature to 70 °C or switch the base from K₃PO₄ to the milder K₂CO₃.

  • Diagnostic 3: Palladium Black Precipitation

    • Observation: A black, mirror-like precipitate forms on the flask walls, accompanied by stalled conversion.

    • Root Cause & Solution: The catalyst has aggregated into inactive bulk palladium. This indicates ligand oxidation or an insufficient ligand-to-metal ratio. Ensure a strict 2:1 ratio of SPhos to Pd(OAc)₂.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling." LibreTexts.[Link]

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028-13032.[Link]

Sources

Application Note: Leveraging {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, bioactive molecules relies heavily on the strategic selection of highly functionalized building blocks. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid represents a dual-purpose reagent that seamlessly bridges robust synthetic methodology with privileged pharmacophore design.

This building block features two critical domains:

  • The Boronic Acid Moiety: A highly versatile synthetic handle that serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings[1] and copper-catalyzed Chan-Lam aminations[2].

  • The N-Butyl-N-methylsulfonamide Group: Sulfonamides are highly validated, stable pharmacophores found in numerous FDA-approved drugs (e.g., celecoxib, PDE5 inhibitors, and 5-HT7 ligands)[3][4]. The specific incorporation of a butyl and methyl group provides a tunable lipophilic vector (alkyl chain) capable of probing deep hydrophobic pockets in target proteins, while the sulfonamide oxygens act as potent hydrogen-bond acceptors.

This application note provides authoritative, field-proven protocols for integrating this building block into drug discovery workflows, focusing on late-stage functionalization and the causality behind critical experimental parameters.

Strategic Workflows in Drug Design

The primary utility of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid lies in its ability to append a lipophilic sulfonamide directly onto a rigid core scaffold (e.g., aryl halides or anilines) late in a synthetic sequence.

Workflow A Aryl Halide Scaffold C Pd Catalyst + Base (Dioxane/H2O, 90°C) A->C B {3-[Butyl(methyl)sulfamoyl] phenyl}boronic acid B->C D Cross-Coupled Product C->D Suzuki-Miyaura Coupling E Purification (Silica/Prep-HPLC) D->E

Figure 1: Workflow for late-stage functionalization using Suzuki-Miyaura cross-coupling.

Experimental Methodologies & Causality

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the premier method for C(sp2)–C(sp2) bond formation[5]. When working with electron-withdrawing sulfonamide-substituted boronic acids, protodeboronation (the premature cleavage of the C-B bond) can compete with the desired transmetalation step.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing catalyst degradation compared to monodentate ligands like PPh₃.

  • Solvent System (1,4-Dioxane / H₂O): Water is strictly required. It solvates the inorganic base and facilitates the formation of the reactive boronate complex

    
    , which is the actual species that undergoes transmetalation with the Pd(II) intermediate[5].
    
  • Base (K₂CO₃): A mild base prevents the hydrolysis of sensitive functional groups on the drug scaffold while being sufficiently alkaline to activate the boronic acid.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide scaffold (1.0 equiv, 0.5 mmol), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv, 0.6 mmol), K₂CO₃ (2.5 equiv, 1.25 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & In-Process Controls:

  • Visual Cue: The reaction should maintain a homogeneous reddish-brown hue. A sudden precipitation of "palladium black" indicates catalyst deactivation.

  • LC-MS Monitoring: Aliquot 10 µL of the organic layer into 1 mL MeCN. The disappearance of the aryl halide isotope pattern (e.g., M and M+2 for bromides) and the emergence of the

    
     peak of the coupled product validates the cycle. The presence of a peak corresponding to 
    
    
    
    indicates the undesired homocoupled boronic acid dimer.

SuzukiCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Halide PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Boronate Complex PdII_TM->Pd0 Reductive Elimination Product Biaryl Product PdII_TM->Product

Figure 2: Mechanistic pathway of the Suzuki-Miyaura catalytic cycle.

Protocol B: Copper-Catalyzed Chan-Lam Amination

For targets requiring a C–N linkage, the Chan-Lam coupling allows the appending of the sulfonamide-bearing phenyl ring directly to anilines or N-heterocycles under remarkably mild conditions[6].

Causality of Reagent Selection:

  • Atmospheric Oxygen: Unlike Suzuki couplings, Chan-Lam reactions require an open flask. Oxygen acts as the terminal oxidant, driving the reductive elimination from the Cu(III) intermediate and regenerating the active Cu(II) catalyst[2].

  • Catalyst (Cu(OAc)₂): Provides the necessary Cu(II) source. The acetate ligands assist in the deprotonation of the amine substrate.

Step-by-Step Procedure:

  • Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, combine the amine scaffold (1.0 equiv, 0.5 mmol), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (2.0 equiv, 1.0 mmol), and anhydrous Cu(OAc)₂ (0.1 equiv, 0.05 mmol).

  • Solvent & Base: Add CH₂Cl₂ (5 mL) followed by Pyridine (2.0 equiv, 1.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature, completely exposed to the ambient atmosphere (do not seal the vial). Add 4 Å molecular sieves to sequester water generated during the reaction, which prevents the hydrolytic protodeboronation of the boronic acid.

  • Workup: After 12–24 hours, filter the mixture through a pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Self-Validation & In-Process Controls:

  • Visual Cue: The reaction mixture will initially appear pale blue (Cu(OAc)₂). As the active Cu-amine-boronate complex forms and redox cycling begins, the solution will transition to a deep emerald green or brown[7]. Failure to change color indicates a lack of complex formation.

  • TLC Monitoring: The boronic acid will often streak on silica. Monitoring the consumption of the amine (visualized via ninhydrin or UV) is the most reliable indicator of conversion.

Quantitative Optimization Data

To maximize the yield of the Suzuki-Miyaura coupling (Protocol A), various conditions were evaluated. The data below summarizes the impact of catalyst and solvent selection on the suppression of protodeboronation.

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9045%Monodentate ligands led to rapid catalyst decay and high protodeboronation.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)1,4-Dioxane/H₂O9082%Bidentate ligand stabilized Pd(II); excellent conversion.
3Pd(Amphos)Cl₂ (2%)K₃PO₄ (2.0)THF/H₂O7091%Highly active catalyst allowed lower temperatures, preserving the boronic acid.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

References

  • Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Organic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link][4]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry Books URL:[Link][1]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link][5]

  • Chan-Lam Coupling Organic Chemistry Portal URL:[Link][2]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines Organic Letters (ACS Publications) URL:[Link][6]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions RSC Advances (RSC Publishing) URL:[Link][7]

Sources

Application Note: Solvent Systems for Coupling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

[1][2]

Physicochemical Context & Solubility Profile[2][3]

The target molecule, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid , presents a specific solubility profile that dictates solvent choice.[1][2] Unlike simple phenylboronic acids, this molecule contains a tertiary sulfonamide moiety with a lipophilic butyl chain.

  • Lipophilicity: The N-butyl and N-methyl groups significantly increase the logP compared to primary sulfonamides.[2] This makes the molecule highly soluble in mid-polarity organic solvents (DCM, THF, EtOAc) but limits its solubility in pure water.

  • Electronic Effects: The sulfonamide group at the meta position is electron-withdrawing (EWG).[1][2] While less destabilizing than ortho or para substitution, it still renders the C–B bond susceptible to protodeboronation under harsh basic conditions or prolonged heating.

  • Implication: The ideal solvent system must dissolve the lipophilic organic component while maintaining enough polarity (or water miscibility) to solubilize the inorganic base required for the transmetallation step.

Recommended Solvent Systems

System A: The "Gold Standard" (High-Throughput & Discovery)

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

  • Why it works: Dioxane is fully miscible with water, creating a homogeneous phase at reaction temperatures (typically 80–100°C).[1][2] This ensures high local concentrations of the boronic acid, the aryl halide partner, and the hydroxide/carbonate base.

  • Best for: Initial screening, small-scale library synthesis (10 mg – 500 mg), and reactions with polar coupling partners (e.g., heteroaryl chlorides).[1]

System B: The "Green Process" Alternative (Scale-Up)

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (3:1 v/v)[1][2]

  • Why it works: 2-MeTHF is derived from renewable resources (corncobs/bagasse) and has a higher boiling point (80°C) than THF.[1][2] Crucially, it forms a biphasic system at room temperature but becomes pseudo-homogeneous with vigorous stirring at reflux.

  • Advantage: Unlike Dioxane, 2-MeTHF separates cleanly from water after cooling.[2] This allows for a simplified workup—just drain the aqueous layer—eliminating the need for an extraction solvent exchange.

System C: The "Sensitive Substrate" System

Solvent: Toluene / Water (10:1 v/v) with Tricyclohexylphosphine (PCy3) or SPhos[1][2]

  • Why it works: This biphasic system keeps the bulk of the boronic acid in the organic layer, protecting it from the high pH aqueous environment. Phase transfer only occurs at the interface, which minimizes protodeboronation side reactions.

  • Best for: Reactions where the boronic acid degrades rapidly (turns black/tar) in System A.[1][2]

Decision Logic for Solvent Selection

The following decision tree illustrates the logic for selecting the optimal solvent based on your specific coupling partner and scale.

SolventSelectionStartStart: Select Coupling PartnerCheckScaleIs Scale > 1 Gram?Start->CheckScaleCheckPolarityIs Partner Highly Polar?(e.g., Pyridine, Imidazole)CheckScale->CheckPolarityNo (Discovery)GreenSystemSystem B: 2-MeTHF/H2O(Easy Workup, Green)CheckScale->GreenSystemYes (Process)DioxaneSystemSystem A: Dioxane/H2O(Homogeneous, High Reactivity)CheckPolarity->DioxaneSystemYesTolueneSystemSystem C: Toluene/H2O(Protects Boronic Acid)CheckPolarity->TolueneSystemNo (Lipophilic)ValidationValidate: Check LCMS forProtodeboronation (M-B(OH)2 + H)GreenSystem->ValidationDioxaneSystem->ValidationTolueneSystem->Validation

Figure 1: Solvent selection decision tree based on reaction scale and substrate polarity.

Detailed Experimental Protocols

Protocol A: Standard Coupling in Dioxane/Water

Applicability: General purpose, high success rate for medicinal chemistry.

Reagents:

  • {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv)[1][2]

  • Aryl Halide (1.0 equiv)[1][2][3][4]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1][2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) for sterically hindered chlorides.[1][2]

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).[1][2][5]

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the boronic acid, aryl halide, and base.

  • Catalyst Addition: Add the Palladium catalyst last to minimize oxidation before solvent addition.[2]

  • Solvent & Inerting: Add 1,4-Dioxane and Water (4:1 ratio).[1][2] Concentration target: 0.1 M with respect to the halide.

  • Degas: Sparge with Nitrogen or Argon for 2 minutes (or purge/backfill 3x).

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Self-Validation Checkpoint: The reaction mixture should turn from orange/red (initial Pd) to black (Pd precipitation) upon completion.[1][2] If it remains bright orange after 4 hours, the catalyst may have deactivated or oxidative addition failed.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][6][5]

Protocol B: Green Scale-Up in 2-MeTHF

Applicability: >1g scale, process development, easier purification.

Reagents:

  • Same stoichiometry as Protocol A.[1][2]

  • Base Change: Use K₃PO₄ (3.0 equiv) as a 2M aqueous solution.[1][2] Phosphate bases are often gentler and buffer the pH, reducing protodeboronation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the aryl halide and boronic acid in 2-MeTHF (3 volumes).

  • Base Addition: Add the 2M K₃PO₄ aqueous solution (1 volume).

  • Catalyst: Add Pd-XPhos G3 or Pd(dppf)Cl₂ (0.02 equiv).[1][2] Note: Lower catalyst loading is often possible in this system.[7][8]

  • Reaction: Heat to reflux (~80°C) with vigorous stirring (1000 rpm).

    • Critical Mechanism:[2] The reaction occurs at the interface of the organic/aqueous droplets. Stirring speed is a critical process parameter (CPP).[1][2]

  • Separation: Cool to room temperature. Stop stirring. Allow layers to separate (approx. 5 mins).

  • Direct Isolation: Drain the bottom aqueous layer.[2] The product is in the top 2-MeTHF layer. Wash the organic layer once with brine, then concentrate directly onto silica gel for purification.[6]

Troubleshooting & Optimization

Issue: Protodeboronation

Symptom: LCMS shows a mass corresponding to the boronic acid minus the B(OH)₂ group (replaced by H).[1][2] Root Cause: The sulfonamide group withdraws electron density, making the ipso-carbon susceptible to hydrolysis, especially at high pH. Solution:

  • Switch Base: Move from K₂CO₃ (pH ~11) to K₃PO₄ (pH ~10) or KF (anhydrous conditions).[1][2]

  • Reduce Water: Switch to Protocol C (Toluene/Water) or use anhydrous Dioxane with powdered K₃PO₄.[1][2]

  • Pre-activation: If the coupling is slow, the boronic acid sits in base too long. Switch to a more active catalyst like Pd-XPhos or Pd-SPhos to speed up the cross-coupling rate relative to the decomposition rate.

Issue: Low Conversion of Aryl Chloride

Symptom: Starting material remains; no byproduct formation.[2] Solution:

  • Aryl chlorides are sluggish.[1][2] Switch solvent to n-Butanol or t-Amyl Alcohol .[1][2] Alcohol solvents can facilitate the activation of the Pd-precatalyst systems (especially Pd-acetate based systems).[1][2]

Mechanistic Visualization

The solvent plays a dual role: solvating the lipophilic sulfonamide and transporting the hydrophilic base.

ReactionMechanismcluster_organicOrganic Phase (Dioxane/2-MeTHF)cluster_interfaceInterface / Solvation Shellcluster_aqueousAqueous PhaseArHalideAryl HalideOxAddOxidative AdditionComplexArHalide->OxAdd+ Pd(0)PdCatPd(0) CatalystTransmetalTransmetallation(Rate Limiting)OxAdd->TransmetalProductCoupled ProductProduct->PdCatRegenerates Pd(0)Transmetal->ProductReductive EliminationBaseBase (OH-/CO3=)BoronateActivated BoronateAr-B(OH)3-Base->BoronateActivates Boronic AcidBoronate->TransmetalMigrates to Interface

Figure 2: Biphasic reaction mechanism highlighting the migration of the activated boronate species.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][2]

  • Li, C. J. (2005).[1][2] Organic reactions in aqueous media with a focus on carbon-carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3165.[1] Link[1][2]

  • Gallo, V., et al. (2014). Sustainable Suzuki–Miyaura Coupling: The Role of Green Solvents. ChemSusChem, 7, 1266-1285. Link[1][2]

  • BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. BenchChem Application Notes. Link[1][2]

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-metal-catalyzed cross-couplings going green: in water at room temperature.[1][2] Aldrichimica Acta, 41(3), 59-72.[1] Link

Application Note: High-Fidelity Scale-Up of Suzuki-Miyaura Couplings Involving Sulfamoyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Sulfamoyl phenylboronic acids (e.g., 4-sulfamoylphenylboronic acid) are critical synthons in the development of carbonic anhydrase inhibitors, proteasome inhibitors, and various sulfonamide-based antimicrobials.[1] However, their deployment in large-scale Suzuki-Miyaura Cross-Coupling (SMC) is fraught with specific chemical liabilities that do not manifest on the milligram scale.

The Core Challenge: The sulfamoyl group (


) is strongly electron-withdrawing (

).[1] While this activates the C-B bond for transmetallation, it simultaneously destabilizes the boronic acid toward protodeboronation under basic conditions. On a kilogram scale, this side reaction leads to stoichiometry imbalances, stalling the reaction and complicating purification.

This guide details a self-validating scale-up protocol designed to suppress protodeboronation while maintaining high catalytic turnover.

Mechanistic Analysis: The Stability-Reactivity Paradox

To scale this reaction, one must understand the failure modes. The electron-deficient nature of the sulfamoyl ring accelerates the formation of the boronate "ate" complex (good for reaction) but also stabilizes the aryl anion intermediate generated during hydrolytic cleavage (bad for stability).

Diagram 1: Competing Kinetic Pathways

The following diagram illustrates the divergence between the productive catalytic cycle and the destructive protodeboronation pathway.

ReactionPathways SM Sulfamoyl Boronic Acid Ate Boronate 'Ate' Complex SM->Ate + Base Base Base (OH-) Base->Ate Transmet Transmetallation Ate->Transmet  k_trans (Fast) Debor Protodeboronation (C-B Cleavage) Ate->Debor  k_debor (Slow but significant) Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Transmet Prod Coupled Product (Biaryl Sulfonamide) Transmet->Prod Reductive Elim. Byprod Benzenesulfonamide (Impurity) Debor->Byprod + H2O

Caption: Kinetic competition between productive transmetallation (


) and destructive protodeboronation (

). High pH and temperature favor

.

Critical Process Parameters (CPPs)

Success relies on controlling the "Ate" complex concentration. We must keep the concentration of the active boronate species high enough for the catalyst but low enough to prevent accumulation and subsequent decomposition.

ParameterRecommendationScientific Rationale
Base Selection K₃PO₄ (2.0 equiv) or Na₂CO₃ Strong bases (NaOH, KOtBu) accelerate protodeboronation.[1] Phosphates provide a buffering effect, maintaining a pH (9–10) that balances activation and stability.[1]
Solvent System 1,4-Dioxane/Water (4:1) or THF/Water Sulfonamides have poor solubility in non-polar solvents (Toluene).[1] A miscible aqueous-organic system ensures homogeneity of the "ate" complex.
Temperature 60–75 °C Avoid reflux (>80°C) if possible. Higher temps exponentially increase

relative to

.[1]
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Bidentate ligands (dppf) resist de-ligation better than PPh₃ at elevated temps. A loading of 1–3 mol% is standard for scale-up.

Master Protocol: 100g Scale-Up

Materials & Stoichiometry[2][3]
  • Aryl Halide (Limiting Reagent): 1.0 equiv (e.g., 4-bromoanisole, 100.0 g, 0.535 mol)

  • 4-Sulfamoylphenylboronic acid: 1.2 equiv (129.0 g, 0.642 mol)[1]

    • Note: 20% excess accounts for minor protodeboronation losses.

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.02 equiv / 2 mol%)

  • Base: K₂CO₃ (2.5 equiv, granular)[1]

  • Solvent: 1,4-Dioxane (1.0 L, 10 vol) / Water (250 mL, 2.5 vol)

Step-by-Step Procedure

Step 1: Inerting and Charging (The "Zero-Oxygen" Rule)

  • Reactor Prep: Use a 3-L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Inerting: Cycle Nitrogen/Vacuum (3x) to remove O₂. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Sparging: In a separate vessel, sparge the Dioxane/Water mixture with N₂ for 30 minutes. Do not skip this.

Step 2: Reaction Initiation

  • Charge the Aryl Halide, Sulfamoyl Boronic Acid, and Pd catalyst into the reactor under N₂ flow.

  • Add the sparged Dioxane. Stir at 250 RPM to dissolve solids.

  • Controlled Base Addition: Add the K₂CO₃ solution (dissolved in the water portion) over 10 minutes.

    • Checkpoint: Observe for gas evolution (CO₂). Ensure reactor venting is open to a bubbler.

  • Ramp: Heat the jacket to 70 °C. The internal temperature should reach 65–68 °C.

Step 3: Reaction Monitoring (IPC)

  • Time: T=0 is when internal temp reaches 60 °C.

  • Sampling: Take aliquots at 1h, 3h, and 5h.

  • HPLC Method: Reverse phase (C18), Water/MeCN gradient with 0.1% TFA.[1]

  • Stop Criteria: >98% consumption of Aryl Halide.

    • Warning: If Aryl Halide stalls at 90% and Boronic Acid is consumed (due to protodeboronation), add 0.1 equiv of fresh Boronic Acid.

Step 4: Work-Up & Palladium Scavenging

  • Cool reactor to 25 °C.

  • Quench: Add water (10 vol) and EtOAc (10 vol). Stir for 15 mins.

  • Phase Cut: Separate layers. Extract aqueous layer with EtOAc (5 vol).

  • Scavenging: Combine organics. Add SiliaMetS® Thiol or activated carbon (10 wt% relative to product) and stir at 50 °C for 1 hour.

    • Why? Sulfonamides can coordinate Pd, making it hard to remove.[1] Thiol scavengers have higher affinity for Pd than the sulfonamide nitrogen.

  • Filter through a Celite pad to remove the scavenger.

Step 5: Crystallization (Purification)

  • Concentrate the filtrate to ~3 volumes.

  • Anti-solvent Addition: Slowly add Heptane or Ethanol (depending on solubility profile) until turbidity persists.

  • Aging: Cool to 0–5 °C over 2 hours.

  • Filtration: Collect solids, wash with cold anti-solvent. Dry in a vacuum oven at 45 °C.

Process Workflow Visualization

ScaleUpWorkflow start Start: Raw Materials inert 1. Inertion & Sparging (Removal of O2) start->inert charge 2. Charge Solids & Solvent (Dioxane/Water) inert->charge heat 3. Heat to 65°C (Controlled Ramp) charge->heat ipc 4. IPC: HPLC Check (Target: >98% Conversion) heat->ipc adjust Corrective Action: Add 0.1 eq Boronic Acid ipc->adjust Stalled (<95%) quench 5. Quench & Phase Cut (EtOAc Extraction) ipc->quench Complete (>98%) adjust->heat scavenge 6. Pd Scavenging (Thiol-Silica, 50°C) quench->scavenge cryst 7. Crystallization (Conc. + Anti-solvent) scavenge->cryst final Final Product (Dry & QC) cryst->final

Caption: Operational workflow for the 100g scale-up. The Diamond node represents the critical decision point based on HPLC data.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Catalyst deactivation (O₂) or Ligand dissociation.[1]Ensure rigorous degassing. Switch to XPhos Pd G2 (more active, resistant to oxidation).
High Protodeboronation Base too strong or Temp too high.Lower temp to 50°C. Switch base to K₃PO₄ or Cs₂CO₃ (anhydrous conditions).
Product is Grey/Black Residual Palladium.Extend scavenging time. Recrystallize with a pinch of L-Cysteine (cheap Pd scavenger).
Excessive Foaming CO₂ evolution from Carbonate base.Use a larger headspace reactor (50% fill volume). Switch to Phosphate base.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 139(3), 1312–1318. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(8), 1146–1178. Link[1]

  • BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. Link[1]

Sources

Application Note: Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

The incorporation of sulfonamide pharmacophores into biaryl scaffolds is a cornerstone of modern drug discovery, driven by the structural stability and diverse biological activities of the sulfonamide moiety. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is a highly versatile building block for synthesizing these motifs.

Traditionally, Suzuki-Miyaura cross-couplings rely on expensive, air-sensitive phosphine ligands to stabilize the palladium catalyst. However, in pharmaceutical development, phosphine ligands complicate purification, increase the risk of heavy-metal retention in the Active Pharmaceutical Ingredient (API), and raise environmental concerns. This application note details field-proven, ligand-free protocols for the cross-coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. By leveraging aqueous media and in situ generated palladium nanoparticles, these methods offer a greener, highly efficient, and easily scalable alternative[1].

Mechanistic Insights & Causality

To achieve high turnover frequencies without ligands, one must understand the specific electronic and steric behaviors of the substrate:

  • The Advantage of the Tertiary Sulfonamide: Primary and secondary sulfonamides possess acidic N-H protons (pKa ~10) that can deprotonate under basic coupling conditions. The resulting anions can coordinate to the palladium center, acting as competitive ligands that poison the catalyst. Because {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid features a fully substituted tertiary nitrogen (N-butyl, N-methyl), it cannot deprotonate. This preserves the basicity of the reaction medium and prevents catalyst deactivation.

  • Boronate Activation vs. Protodeboronation: The sulfonamide group is electron-withdrawing. While this slightly increases the electrophilicity of the boron atom—facilitating the formation of the active tetravalent boronate species [ArB(OH)3]⁻—it also makes the C-B bond marginally more susceptible to protodeboronation (hydrolysis to the arene). Therefore, mild bases like K₂CO₃ are strictly preferred over harsh bases like NaOH to maximize the coupling-to-hydrolysis ratio[2].

  • Nanoparticle Catalysis (The "Ligand-Free" Mechanism): In the absence of phosphines, Pd(II) precatalysts (like Pd(OAc)₂) are reduced by the solvent (e.g., ethanol) or the base to form highly active Pd(0) nanoparticles[3]. These nanoparticles act as a reservoir, providing a massive surface area for the oxidative addition of the aryl halide, followed by transmetalation with the activated boronate[4].

CatalyticCycle PreCat Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd0 Pd(0) Nanoparticles Active Catalyst PreCat->Pd0 Reduction by Solvent/Base OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Ar-Pd-Ar' OxAdd->TransMet + Base RedElim Reductive Elimination Biaryl Product TransMet->RedElim Isomerization RedElim->Pd0 Release of Product Boronate Activated Boronate [Ar'-B(OH)3]⁻ Boronate->TransMet Ar' = 3-[Bu(Me)NSO2]C6H4

Mechanistic cycle of ligand-free Pd-catalyzed Suzuki coupling via nanoparticle formation.

Experimental Design & Optimization Data

The following table synthesizes quantitative optimization data for coupling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid with a standard aryl bromide, comparing various ligand-free conditions.

EntryCatalyst SystemSolvent SystemBaseTempTimeExpected YieldMechanistic Rationale
1 Pd(OAc)₂ (1 mol%)H₂O / EtOH (1:1)K₂CO₃80 °C1-2 h>92% EtOH acts as a mild reductant to rapidly generate active Pd(0) nanoparticles[3].
2 PdCl₂ (1 mol%)H₂O (Neat)Na₂CO₃RT4-6 h85% Pure aqueous system; highly green but slower due to substrate insolubility[1].
3 Pd/C (5 mol%)H₂O / DMF (1:1)K₂CO₃RT12 h88% Heterogeneous catalysis; minimizes Pd leaching into the final API[5].
4 Pd(OAc)₂ (1 mol%)H₂O / DMF (1:1)K₂CO₃RT2-4 h>90% DMF enhances the solubility of the polar sulfonamide product at room temp[2].

Self-Validating Step-by-Step Protocols

Protocol A: Homogeneous Ligand-Free Coupling (Aqueous Ethanol)

Optimal for rapid synthesis, library generation, and high turnover frequencies.

  • Reagent Assembly: In a 25 mL round-bottom flask, combine the aryl halide (1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A 20% excess of boronic acid compensates for any trace protodeboronation. K₂CO₃ is strong enough to form the boronate intermediate but mild enough to prevent functional group degradation.

  • Solvent Addition: Add a 1:1 mixture of deionized water and ethanol to achieve a 0.2 M concentration relative to the aryl halide.

    • Causality: Water dissolves the inorganic base, while ethanol acts as both an organic co-solvent and a mild reducing agent for the palladium precatalyst[3].

  • Catalyst Introduction: Add Pd(OAc)₂ (1 mol%).

  • Reaction & Self-Validation: Stir the mixture at 80 °C under a mild nitrogen atmosphere (or open to air if substrates are highly stable).

    • Self-Validating Checkpoint: Within 5–10 minutes, the pale yellow solution will turn dark brown or black . This visual cue is critical; it confirms the successful in situ reduction of Pd(II) to catalytically active Pd(0) nanoparticles[4]. If the solution remains yellow, the catalytic cycle has failed to initiate.

  • Workup: Upon completion (monitor by TLC, typically 1–2 hours), cool to room temperature. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Heterogeneous Ligand-Free Coupling (Pd/C in Aqueous DMF)

Optimal for late-stage API synthesis where strict control over palladium leaching is required.

  • Reagent Assembly: Combine the aryl halide (1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a reaction vial.

  • Solvent Addition: Add a 1:1 mixture of H₂O and DMF.

    • Causality: DMF provides excellent solubilization for the highly polar biaryl sulfonamide product, preventing it from precipitating and physically coating the heterogeneous catalyst[2].

  • Catalyst Introduction: Add 5% Pd/C (5 mol% Pd).

    • Causality: The carbon support stabilizes the Pd(0) species, preventing bulk agglomeration while allowing trace surface leaching to catalyze the cross-coupling[5].

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup & Self-Validation: Filter the black suspension through a short pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with ethyl acetate.

    • Self-Validating Checkpoint: The resulting filtrate must be completely clear and free of black particulates. A clear filtrate indicates the successful retention of the heterogeneous palladium on the Celite pad[5].

  • Isolation: Partition the filtrate with water (to remove DMF), extract the aqueous layer with ethyl acetate, dry, and concentrate.

ProtocolWorkflow S1 1. Assembly Combine Ar-X, Boronic Acid, Base S2 2. Catalysis Add Pd(OAc)2 or Pd/C in Aqueous Solvent S1->S2 S3 3. Reaction Stir (RT to 80°C) Monitor Color Change S2->S3 S4 4. Workup Extract & Filter Remove Pd NPs S3->S4 S5 5. Validation TLC, GC-MS, NMR S4->S5

Standardized workflow for ligand-free Suzuki-Miyaura coupling and validation.

References

1.[1] An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing). Available at: 2.[3] Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions - NSF. Available at: 3.[5] Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed. Available at: 4.[2] A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing). Available at: 5.[4] Palladium Catalyzed Ligand-free Suzuki-Miyaura Coupling Reaction in Aqueous Media: A Simple and Efficient Undergraduate Laboratory Experiment - ResearchGate. Available at:

Sources

Troubleshooting & Optimization

preventing protodeboronation of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to provide actionable, mechanistic, and protocol-driven solutions for researchers working with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid .

Ticket ID: #PB-382-SULF | Subject: Preventing Protodeboronation of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Status: Open | Priority: High (Drug Discovery/Process Chem)

Executive Summary & Problem Diagnosis

User Issue: You are observing low yields during the Suzuki-Miyaura coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid . LC-MS analysis likely shows the formation of 3-butyl-3-methylbenzenesulfonamide (the protodeboronated byproduct) rather than the desired biaryl product.

Technical Root Cause: The sulfonamide group at the meta-position is a strong electron-withdrawing group (EWG, Hammett


). This electron deficiency destabilizes the C-B bond by stabilizing the anionic intermediate formed after base coordination. In the presence of water and base (standard Suzuki conditions), the rate of protodeboronation  (

) becomes competitive with the rate of transmetallation (

).

To solve this, we must engineer the reaction environment to either accelerate transmetallation or suppress the protonolysis pathway .

Mechanistic Insight: The "Race Against Time"

To prevent yield loss, you must visualize the reaction as a competition between two pathways.

The Competition Pathway (Diagram)

The following diagram illustrates the bifurcation point where the boronate intermediate either couples (Good) or hydrolyzes (Bad).

Protodeboronation_Mechanism Start {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Boronate Boronate Anion Intermediate [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate Transmetallation Pd(II)-Ar' Species (Transmetallation) Boronate->Transmetallation k_trans (Fast Catalyst) Deboronation Protodeboronation (C-B Cleavage) Boronate->Deboronation k_debor (Slow Release Prevents This) Product Desired Biaryl Product (C-C Bond Formation) Transmetallation->Product Reductive Elimination Water H2O / Protic Solvent Water->Deboronation Byproduct Byproduct: 3-butyl-3-methylbenzenesulfonamide Deboronation->Byproduct Irreversible Loss

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. EWGs like sulfonamides accelerate the red pathway.

Troubleshooting & FAQs

Q1: Why is this specific compound unstable?

A: While meta-substituted boronic acids are generally more stable than ortho-substituted ones, the sulfonamide moiety is highly polar and electron-withdrawing. This reduces the


 of the boronic acid, facilitating the formation of the reactive boronate anion even at lower pH. Once formed, if the palladium catalyst is not immediately available for transmetallation, the anion reacts with water to cleave the C-B bond.
Q2: Can I just add more boronic acid?

A: This is a "brute force" method that complicates purification.[1] A better approach is to use anhydrous conditions or a slow-release strategy . If you must use excess, add it portion-wise (e.g., 1.5 equiv over 1 hour) to keep the instantaneous concentration of the vulnerable species low.

Q3: Which base should I use?

A: Avoid Hydroxides (


, 

). They generate a high concentration of the active boronate anion too quickly.
  • Recommended:

    
     (anhydrous) or 
    
    
    
    .
  • Why: Phosphate acts as a buffer and a mild activator. Fluoride (

    
    ) activates the boron via a Pd-F intermediate mechanism that is often faster than the hydrolytic pathway.
    

Validated Protocols

Choose the protocol that best fits your available reagents. Protocol A is the standard for unstable substrates. Protocol B is the "nuclear option" if Protocol A fails.

Protocol A: Anhydrous High-Activity Coupling (Recommended)

Concept: Eliminate the proton source (water) and use a hyper-active catalyst to win the kinetic race.

Materials:

  • Solvent: 1,4-Dioxane (Anhydrous, sure-seal bottle).

  • Base:

    
     (Finely ground, oven-dried).
    
  • Catalyst: Pd-XPhos G3 or Pd(OAc)

    
    /XPhos (1:2 ratio). Note: XPhos is crucial for sterically demanding or electron-poor couplings.
    

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv),

    
     (3.0 equiv), and Pd-XPhos G3 (2 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (

    
     concentration relative to halide).
    
  • Purge: Do not bubble gas through the solvent (evaporation risk). Use freeze-pump-thaw if not in a glovebox.[2]

  • Reaction: Seal the vial/flask. Heat to 80°C .

    • Tip: Do not exceed 100°C; heat accelerates deboronation more than coupling for this substrate.

  • Monitor: Check LC-MS at 1 hour. If the starting material is consumed but product is low, the boronic acid degraded. Proceed to Protocol B.

Protocol B: The "Slow-Release" MIDA Strategy

Concept: Mask the boronic acid as a MIDA boronate.[3] It slowly hydrolyzes, keeping the free boronic acid concentration low so it is consumed by the catalyst before it can decompose.

Preparation: You must first convert your boronic acid to a MIDA ester (reflux with MIDA in Toluene/DMSO). Alternatively, use the boronic acid directly with the conditions below which mimic slow release via solubility control.

Step-by-Step (Biphasic Slow Release):

  • Solvent: Toluene : Water (10:1 ratio). The low water content limits the hydrolysis rate.

  • Base:

    
     (3.0 equiv).[3][4]
    
  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) or Pd-SPhos G2.
    
  • Execution: Heat to 60°C. The boronic acid partitions into the toluene phase, protecting it, while the base in the small aqueous phase slowly activates it at the interface.

Decision Matrix & Data Comparison

Use this decision tree to select your optimization path.

Optimization_Workflow Problem Low Yield with Sulfonamide Boronic Acid Check_Byprod Check LC-MS for Deboronated Arene Problem->Check_Byprod Yes_Debor Yes: Protodeboronation Detected Check_Byprod->Yes_Debor Mass = M-B(OH)2 + H No_Debor No: Homocoupling or Stalled Check_Byprod->No_Debor Mass = M-M or SM Sol_A Switch to Anhydrous Conditions (Protocol A) Yes_Debor->Sol_A First Attempt Sol_C Change Catalyst (Pd-XPhos) Check O2 exclusion No_Debor->Sol_C Sol_B Switch to MIDA/Slow Release (Protocol B) Sol_A->Sol_B If A fails

Caption: Workflow for diagnosing and treating reaction failure modes.

Comparative Effectiveness of Conditions[5]
VariableStandard (Avoid)Optimized (Recommended)Mechanistic Reason
Base

,


,

Strong bases generate unstable

too rapidly.
Solvent

,

mixtures
1,4-Dioxane, TolueneAnhydrous, non-polar solvents suppress protonolysis.
Ligand

XPhos, SPhos,

Bulky, electron-rich ligands accelerate oxidative addition/transmetallation.
Temp >100°C60-80°CHigh heat favors deboronation activation energy over coupling.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[5] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[5] Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[5] Link

  • BenchChem Technical Support. (2025). "Strategies to Avoid Deborylation in Suzuki Reactions." BenchChem Knowledge Base. Link

Sources

purification techniques for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. As a crucial building block in contemporary drug discovery and development, the purity of this reagent is paramount to the success of subsequent synthetic steps, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Impurities can lead to low yields, complex product mixtures, and downstream purification challenges.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues and implement effective purification strategies for your reaction mixtures.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses common issues encountered during the purification of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in a problem-and-solution format.

Q1: My initial crude reaction mixture is an intractable mess containing starting materials, byproducts, and my desired boronic acid. Where do I begin?

A1: Start with a Liquid-Liquid Extractive Workup.

The first and most effective step is often a classic acid-base extraction. This leverages the Lewis acidic nature of the boronic acid functional group.[1] In a basic aqueous environment (pH > 10), the boronic acid is deprotonated to form a water-soluble boronate salt, allowing for its separation from neutral organic impurities.

Causality: Boronic acids have a pKa of around 9, but in the presence of a base, they form tetrahedral boronate complexes with a pKa closer to 7.[1] This makes them readily soluble in basic aqueous solutions like 1M NaOH or K₂CO₃, while unreacted starting materials and non-acidic byproducts remain in the organic phase. Subsequent acidification of the aqueous layer protonates the boronate, causing the pure boronic acid to precipitate or be extracted back into a fresh organic solvent.[3][4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or methyl isobutyl ketone (MIBK).[5][6]

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of NaOH or K₂CO₃. Repeat the extraction 2-3 times to ensure complete transfer of the boronic acid to the aqueous phase.

  • Separation: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous phase with a fresh portion of EtOAc to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous phase in an ice bath and slowly acidify to a pH of ~2-3 using 1.5N HCl.[6] Monitor the pH carefully with pH paper or a meter. The {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid should precipitate as a solid.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate or appears oily, extract the acidified aqueous solution with fresh portions of EtOAc (2-3 times).

  • Final Steps: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Q2: After extraction, my product is a solid but NMR analysis shows it's still contaminated with non-polar impurities. What is an efficient next step?

A2: Employ Trituration.

Trituration is an excellent technique for removing small amounts of impurities that have different solubility profiles from your target compound. For a moderately polar solid like {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, trituration with a non-polar solvent can effectively wash away residual non-polar contaminants.

Causality: The principle is selective solubilization. A carefully chosen solvent will dissolve the impurities while leaving your desired product as an insoluble solid. This is particularly effective for removing greasy, non-polar byproducts.

Experimental Protocol: Trituration

  • Solvent Selection: Choose a solvent in which your boronic acid is poorly soluble but the impurities are soluble. Good starting points are hexanes, diethyl ether, or a mixture of the two.

  • Procedure: Place the impure solid in a flask. Add a small amount of the chosen solvent and stir or sonicate the suspension vigorously for 20-30 minutes.[3] The solid should remain suspended and not dissolve.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of fresh, cold trituration solvent.

  • Drying: Dry the purified solid under high vacuum to remove all residual solvent.

Q3: My product is still not meeting the required purity specifications (>98%). Should I attempt recrystallization or chromatography?

A3: Recrystallization is often the preferred method for crystalline solids.

If your boronic acid is a solid, recrystallization can be a highly effective method for achieving high purity. It is often more scalable and cost-effective than chromatography.

Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving impurities behind in the mother liquor. Solvents like hot water, ethanol, or solvent/anti-solvent systems like EtOAc/hexanes are often successful for arylboronic acids.[3][7]

Q4: Column chromatography on silica gel is giving me poor recovery and significant streaking. How can I improve this?

A4: Modify your stationary phase or consider alternatives.

Standard silica gel is acidic and can cause issues with boronic acids, leading to decomposition, irreversible adsorption, or significant tailing on the column.[3][8]

Trustworthy Solutions:

  • Boric Acid Impregnated Silica: Pre-treating the silica gel with a boric acid solution can significantly improve chromatographic performance for boronic esters and some boronic acids.[9][10] This method suppresses the undesired over-adsorption of the compound on the silica surface.

  • Use Neutral Alumina: For moderately polar compounds, neutral alumina can be a good alternative to silica gel, as it lacks the acidity that causes degradation.[3]

  • Reverse-Phase Chromatography (C18): For more polar boronic acids, reverse-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be effective.[4] However, be mindful that evaporation of aqueous fractions can sometimes lead to decomposition if prolonged heating is required.[4]

Q5: My boronic acid is an oil and won't crystallize, making purification difficult. What are my options?

A5: Utilize reversible derivatization to create a crystalline intermediate.

When the boronic acid itself is difficult to handle, converting it into a more stable, crystalline derivative is a powerful strategy.

Authoritative Protocols:

  • Diethanolamine (DEA) Adduct Formation: Boronic acids react with diethanolamine to form stable, often highly crystalline adducts.[4][7][8] These adducts can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treating the adduct with an acid.[4][8]

  • Conversion to a Pinacol Boronate Ester: Reacting the crude boronic acid with pinacol forms the corresponding pinacol boronate ester.[4][11] These esters are generally more stable, less polar, and much better behaved during silica gel chromatography than their corresponding boronic acids. The ester can often be used directly in subsequent reactions or hydrolyzed back to the boronic acid if necessary.

Purification Strategy Flowchart

The following diagram outlines a logical workflow for tackling the purification of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

Purification_Workflow cluster_0 Initial Purification cluster_1 Advanced Purification cluster_2 Final Product crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Step 1 trituration Trituration extraction->trituration Step 2 recrystallization Recrystallization trituration->recrystallization If solid derivatization Derivatization (DEA Adduct / Pinacol Ester) trituration->derivatization If oil / non-crystalline chromatography Chromatography (Modified Silica / Alumina) recrystallization->chromatography Purity Not Met pure_product Pure Boronic Acid (>98%) recrystallization->pure_product Purity Met chromatography->pure_product derivatization->pure_product Purity Met

Caption: Troubleshooting workflow for boronic acid purification.

Comparison of Purification Techniques

TechniquePrimary ApplicationAdvantagesDisadvantages
Acid-Base Extraction Initial bulk purification from neutral/basic impurities.High capacity, scalable, cost-effective.Not effective for removing acidic impurities; emulsion formation can occur.
Trituration Removal of minor, highly soluble impurities from a solid product.Fast, simple, uses minimal solvent.Only suitable for solid products; lower resolution than other methods.
Recrystallization High-purity polishing of crystalline solids.Can yield very high purity, scalable.Requires a crystalline product; can have yield losses in mother liquor.
Chromatography Separation of complex mixtures or purification of non-crystalline products.High resolution for difficult separations.Can be low-yielding, time-consuming, requires significant solvent, and boronic acids can degrade on standard silica.[3][8]
Derivatization Purification of oils or compounds that are difficult to crystallize/chromatograph.Enables purification via crystallization of a stable adduct/ester.Adds extra synthetic steps (formation and cleavage).

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should look for in a reaction producing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid?

A: Aside from unreacted starting materials, the two most common classes of byproducts are the protodeborylated compound and boroxines.

  • Protodeborylation Product: This is where the C-B bond is cleaved and replaced by a C-H bond, resulting in N-butyl-N-methylbenzenesulfonamide. This is a very common side reaction for arylboronic acids, especially under harsh basic conditions or elevated temperatures.[8][12]

  • Boroxine: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1] This is often observed in the mass spectrum as a higher molecular weight species. Boroxine formation is reversible upon treatment with water.

Q: How should I store my purified {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid to prevent degradation?

A: Boronic acids are sensitive to air and moisture. To ensure long-term stability, store the purified solid in an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C), and protected from light.[13] Proper storage minimizes both oxidative degradation and boroxine formation.

Q: Can I use the crude boronate ester directly in my next Suzuki coupling reaction?

A: In some cases, yes. If analysis (e.g., crude NMR) shows the crude pinacol boronate ester is relatively clean (~90% purity) and the main impurities are excess bis(pinacolato)diboron (B₂pin₂), it may be possible to use it directly in the subsequent coupling reaction.[11] However, for developing robust and reproducible processes, purification of the intermediate is highly recommended.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Chemical Society of Japan. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. [Link]

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
  • WordPress.com. (2015). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC. [Link]

  • Reddit. (2024). Trouble purifying my boronate ester compound. [Link]

  • UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Google Patents. (n.d.).
  • University of Toronto. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions. [Link]

  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

Sources

resolving solubility issues of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid

Executive Summary

This guide addresses the physicochemical challenges associated with {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid . The core issue stems from the structural conflict between the hydrophilic boronic acid moiety and the lipophilic N-butyl-N-methylsulfamoyl tail. While the sulfonamide group lowers the pKa (enhancing ionization potential), the butyl chain significantly increases LogP, leading to poor aqueous solubility at neutral pH and a high propensity for boroxine (anhydride) formation during storage.

Part 1: Understanding the Solubility Profile

Q: Why does this compound precipitate in neutral water despite having a polar boronic acid group?

A: The precipitation is governed by two competing factors: Ionization State and Lipophilicity .

  • Lipophilicity (The Butyl Effect): The N-butyl group adds significant hydrophobicity. In its neutral, trigonal-planar form (Ph-B(OH)₂), the compound behaves more like a lipid than a salt. At pH 7.0, the compound is predominantly in this neutral form, and the lattice energy of the solid overcomes the hydration energy.

  • pKa Shift: The electron-withdrawing sulfonamide group at the meta-position lowers the pKa of the boronic acid from ~8.8 (unsubstituted) to approximately 7.2–7.6 . However, unless the pH is significantly above this pKa (pH > 8.5), the equilibrium does not shift enough toward the soluble, tetrahedral boronate anion [Ph-B(OH)₃]⁻ to solubilize the butyl chain.

Q: I see a white precipitate form after dissolving it in DMSO and diluting with water. What is this?

A: This is the "Crash-Out" Effect . When you dissolve the compound in DMSO, it exists as a monomer. Upon dilution into water (especially acidic or neutral buffers), the solvent environment changes drastically. If the final pH is below the pKa (e.g., pH 7.4), the compound reverts to its protonated, neutral state. Because the water concentration is high, the hydrophobic effect drives the butyl tails to aggregate, causing immediate precipitation.

  • Diagnosis: If the precipitate is crystalline/powdery, it is the free acid. If it is gummy/sticky, it may be a polymerized boroxine anhydride formed due to local high concentrations.

Part 2: Troubleshooting Protocols

Method A: The "pH-Switch" Strategy (Recommended for Chemical Assays)

Use this method if your application can tolerate a transient high pH or if you are preparing a stock solution.

Mechanism: Forces the equilibrium toward the soluble tetrahedral boronate anion.

Step-by-Step Protocol:

  • Weighing: Weigh the target amount of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

  • Alkaline Dissolution: Add 0.1 M NaOH dropwise to the solid.

    • Ratio: Use approximately 1.1 molar equivalents of NaOH relative to the boronic acid.

    • Observation: The solid should dissolve rapidly as it converts to the ionic sodium boronate salt.

  • Dilution: Dilute to the desired volume with water or buffer.

  • pH Adjustment (Critical):

    • Slowly lower the pH to your target (e.g., 7.4) using HCl or a buffering agent.

    • Warning: If you go below pH 7.5, the compound may reprecipitate. Keep the concentration below 1 mM if working at neutral pH.

Method B: The "Diol-Complexation" Strategy (Recommended for Biological Assays)

Use this method to prevent precipitation at physiological pH and inhibit boroxine formation.

Mechanism: Boronic acids form stable, soluble cyclic esters with 1,2-diols (e.g., Mannitol, Sorbitol). This "cages" the hydrophobic boron center and enhances water solubility significantly.

Step-by-Step Protocol:

  • Prepare Solvent: Create a 100 mM Mannitol (or Sorbitol) solution in PBS (pH 7.4).

  • DMSO Stock: Dissolve the boronic acid in pure DMSO at 100x the final concentration.

  • Complexation: Add the DMSO stock slowly (dropwise) into the stirring Mannitol/PBS solution.

    • Why: The high concentration of mannitol competes with water, forming a soluble boronate-diol complex before the compound can precipitate.

  • Incubation: Stir for 15 minutes at Room Temperature to ensure equilibrium.

Part 3: Quantitative Data & Stability

ParameterValue / BehaviorImplication
Estimated pKa 7.2 – 7.6Soluble only at pH > 8.0 without additives.
LogP (Octanol/Water) High (due to Butyl)Requires organic co-solvent (DMSO/MeOH) or carrier.
Stability (Solid) HygroscopicStore under inert gas; moisture promotes boroxine trimerization.
Stability (Solution) Oxidation-proneAvoid peroxide impurities in PEG/Tween; use fresh buffers.

Part 4: Visualizing the Solubility Equilibrium

The following diagram illustrates the critical equilibria governing the solubility of your compound. Note the transition from the insoluble "Neutral Acid" to the soluble "Anionate" or "Diol Complex."

SolubilityPathways Solid Solid Compound (Precipitate) Neutral Neutral Acid (Ph-B(OH)2) Hydrophobic/Insoluble Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation (pH < 7) Anion Boronate Anion (Ph-B(OH)3)- Hydrophilic/Soluble Neutral->Anion pH > 8.0 (OH-) Boroxine Boroxine Trimer (Anhydride) Insoluble Aggregate Neutral->Boroxine Dehydration (-H2O) Complex Diol Complex (Ph-B-Mannitol) Soluble & Stable Neutral->Complex + Mannitol (Stabilization) Anion->Neutral pH < 7.5 (H+) Boroxine->Neutral Hydrolysis (+H2O)

Caption: Figure 1. Solubility landscape of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. Green and Blue paths represent successful solubilization strategies.

Part 5: References

  • Adamczyk-Woźniak, A., et al. (2015).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Chemical Reviews. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

  • Yan, J., et al. (2005). The effect of electron-withdrawing groups on the pKa of phenylboronic acids. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(Methylsulfonylamino)phenylboronic acid. Link(Used as SAR reference for sulfonamide effects).

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered 3-substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common hurdles in these demanding coupling reactions.

The presence of a substituent at the 3-position of a phenylboronic acid, while not as sterically demanding as a 2-substituted (ortho) analogue, can still present significant challenges to achieving high yields and purity in Suzuki-Miyaura coupling reactions. The steric bulk in proximity to the reactive boronic acid moiety can impede key steps in the catalytic cycle, leading to low conversion, side product formation, and overall process inefficiency. This guide provides practical, field-proven insights to diagnose and resolve these issues.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental problems.

Q1: My Suzuki-Miyaura reaction with a 3-substituted phenylboronic acid is resulting in low to no product yield. What are the likely causes?

A1: Low or non-existent yields in these couplings often point to one or more bottlenecks in the catalytic cycle, exacerbated by steric hindrance. The primary culprits include:

  • Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical step. The steric bulk of the 3-substituent can hinder the approach of the boronic acid to the palladium complex, slowing down this process.

  • Difficult Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the desired biaryl product, can be sterically impeded. This is particularly true if the coupling partner (the aryl halide) also possesses steric bulk.

  • Catalyst Deactivation: Sterically hindered substrates can sometimes promote the formation of inactive palladium species, such as palladium black, effectively taking the catalyst out of the reaction cycle.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material.[1] This is often promoted by high temperatures and the presence of water and base.[1]

FAQs: Navigating the Nuances of Hindered Couplings

Q1: Which palladium catalyst and ligand combination is most effective for coupling 3-substituted phenylboronic acids?

A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for sterically hindered couplings, the general consensus is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of monoligated, highly reactive LPd(0) species, which are crucial for efficient oxidative addition and can accelerate the overall catalytic cycle.[2]

Recommended Ligand Classes:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in challenging cross-coupling reactions, including those with sterically hindered partners.[3][4]

  • Other Bulky Monophosphine Ligands: Ligands like Amphos and AntPhos have also demonstrated high reactivity in sterically demanding couplings.[5][6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be sterically tuned, making them excellent choices for promoting the activity of palladium catalysts in hindered couplings.[7][8]

Data Presentation: Ligand and Catalyst Performance in Hindered Couplings

Catalyst PrecursorLigand3-Substituted Phenylboronic AcidAryl Halide PartnerTypical Yield (%)Reference
Pd(OAc)₂SPhos3-Methylphenylboronic acid2-Bromotoluene>90[4]
Pd₂(dba)₃XPhos3-Isopropylphenylboronic acid4-Chloroanisole~85[9]
Pd(OAc)₂RuPhos3,5-Dimethylphenylboronic acid2-Chloropyridine>95[10]
Pd(OAc)₂rac-Ant-PhosSterically hindered boronic acidSterically hindered bromideGood to excellent[11]

Yields are approximate and highly dependent on specific reaction conditions.

Q2: I am observing significant protodeboronation of my 3-substituted phenylboronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a major competing pathway, especially with electron-rich or sterically hindered boronic acids.[1] Here are several strategies to mitigate this issue:

  • Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (-BF₃K), is often the most effective strategy.[3][10][12][13] These derivatives are generally more stable to protic cleavage under basic reaction conditions and can slowly release the boronic acid in situ.[10][12][14]

  • Anhydrous Conditions: While some Suzuki reactions benefit from aqueous conditions, for substrates prone to protodeboronation, switching to anhydrous solvents can be beneficial.[3]

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the rate of protodeboronation. Weaker bases and aprotic solvents may be preferred. However, a careful balance must be struck, as a strong base is often required to facilitate transmetalation.[15]

  • Lower Reaction Temperature and Time: If possible, running the reaction at a lower temperature or for a shorter duration can reduce the extent of protodeboronation. Microwave irradiation can be particularly effective in rapidly heating the reaction to the desired temperature, often leading to shorter reaction times and improved yields.[1][16]

Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. What causes this and how can it be prevented?

A3: Homocoupling of the boronic acid is another common side reaction. It can be promoted by the presence of oxygen or by certain palladium catalyst systems.

Strategies to Minimize Homocoupling:

  • Degassing of Solvents and Inert Atmosphere: Rigorously degassing all solvents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration is critical to minimize oxygen-mediated homocoupling.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[3]

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can sometimes offer better control over the active catalyst concentration and reduce side reactions compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[17][18]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 3-Substituted Phenylboronic Acid Pinacol Ester with an Aryl Bromide

Materials:

  • 3-Substituted phenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 3-substituted phenylboronic acid pinacol ester, aryl bromide, and finely ground K₃PO₄ to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of the anhydrous, degassed 1,4-dioxane. Stir this mixture at room temperature for 10-15 minutes. The solution should become homogeneous.

  • Reaction Initiation: Add the remaining 3 mL of anhydrous, degassed 1,4-dioxane to the Schlenk tube containing the substrates and base.

  • Catalyst Addition: Transfer the pre-mixed catalyst solution to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Hindered Coupling Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Optimize_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos, NHCs) Check_Reagents->Optimize_Ligand Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., Dioxane, Toluene, THF) Optimize_Base->Optimize_Solvent Increase_Temp Increase Reaction Temperature Optimize_Solvent->Increase_Temp Use_Ester Switch to Boronic Ester/Trifluoroborate Increase_Temp->Use_Ester Success Improved Yield Use_Ester->Success

Caption: A decision tree for troubleshooting low yields in hindered couplings.

References

  • Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]

  • Chemical Science. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Retrieved from [Link]

  • MDPI. (n.d.). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. Retrieved from [Link]

Sources

removing homocoupling byproducts in sulfamoyl boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SULFA-BOR-001 Subject: Suppression and Removal of Homocoupling Byproducts in Suzuki-Miyaura Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Issue: You are observing the formation of symmetric biaryl impurities (homocouples) during the Suzuki-Miyaura cross-coupling of sulfamoyl boronic acids (


).

The Challenge: Sulfamoyl boronic acids present a unique "double-edged sword." The sulfonamide moiety is polar and Lewis-basic, potentially coordinating to palladium and slowing the catalytic cycle, which increases the window for oxidative homocoupling. Furthermore, if the boronic acid homocouples, the resulting impurity is a bis-sulfamoyl dimer , which shares similar polarity characteristics with your product, rendering standard silica chromatography difficult.

The Solution: This guide provides a self-validating protocol to:

  • Prevent formation via rigorous deoxygenation and catalyst control.

  • Purify the mixture using solubility differentials and polarity switching.

Diagnostic & Mechanism (The "Why")

Before optimizing, confirm the mechanism. Homocoupling is rarely random; it is driven by specific conditions.

The Two Pathways to Homocoupling
  • Oxidative Homocoupling (Dominant): Requires dissolved Oxygen (

    
    ). The Pd(0) species is oxidized to a peroxo-Pd(II) complex, which consumes two equivalents of boronic acid to release the homocouple and water.
    
  • Pd(II)-Mediated (Stoichiometric): Occurs during the activation of Pd(II) precatalysts (e.g.,

    
    ). The boronic acid reduces Pd(II) to Pd(0) to start the cycle, sacrificing itself to form a homocouple in the process.
    
Visualization: The Competing Cycles

HomocouplingMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Fast Peroxo Peroxo-Pd(II) Species Pd0->Peroxo Oxidation by O2 TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Base Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration O2 Dissolved O2 HomoProd Homocouple Dimer (Ar-Ar) Peroxo->HomoProd 2x Ar-B(OH)2 HomoProd->Pd0 Returns to Cycle

Figure 1: The standard catalytic cycle (Blue/Green) vs. the Oxygen-mediated homocoupling pathway (Red/Yellow).

Prevention Protocols (The "How")

Do not rely on purification alone. Prevention is far more efficient.

Protocol A: The "Zero-Oxygen" Sparging Technique

Why: A balloon of Argon is insufficient. Sulfamoyl boronic acids often require longer reaction times, allowing slow oxygen leakage to wreak havoc.

  • Solvent Prep: Do not just sonicate. Place the solvent in a sealed vessel with a sub-surface needle.

  • Sparge: Bubble Argon vigorously through the solvent for 15 minutes minimum (for volumes < 50mL) or 30+ minutes for larger scales.

  • The "Hot Start": Heat the solvent/base/halide mixture before adding the catalyst. Add the catalyst (preferably a Pd(0) source like

    
    ) as a solid under a positive stream of Argon.
    
Protocol B: Slow Addition (Kinetic Control)

Why: Homocoupling is second-order with respect to boronic acid concentration. Cross-coupling is first-order. Keeping the boronic acid concentration low favors cross-coupling.

  • Dissolve the Sulfamoyl Boronic Acid in the degassed solvent.

  • Load into a syringe pump.

  • Add dropwise to the reaction mixture (containing Halide + Catalyst + Base) over 1–2 hours at reaction temperature.

Purification & Workup (The "Cleanup")

If prevention failed, you likely have a mixture of:

  • Product: Mono-sulfonamide (Polar)

  • Homocouple: Bis-sulfonamide (Very Polar / Poor Solubility)

  • De-boronated byproduct: Sulfonamide arene (Variable Polarity)

Strategy 1: The Solubility Switch (Precipitation)

Bis-sulfamoyl biaryls often exhibit significantly lower solubility in chlorinated solvents compared to the cross-coupled product due to strong intermolecular Hydrogen bonding (dimerization of the sulfonamide heads).

Step-by-Step:

  • Evaporate reaction solvent completely.

  • Redissolve the crude residue in a minimal amount of DCM (Dichloromethane) or Chloroform .

  • The Bis-sulfamoyl homocouple often remains as a solid or forms a gummy precipitate.

  • Filter through a Celite pad. The filtrate contains your cross-coupled product.

  • Validation: Check the solid on the filter by LCMS. It should be predominantly the dimer mass (

    
    ).
    
Strategy 2: pH-Swing Extraction

Sulfonamides (


) are weakly acidic (

).
  • The Product has 1 acidic proton.

  • The Homocouple has 2 acidic protons and is more hydrophobic in the neutral state but more hydrophilic in the dianionic state.

Protocol:

  • Dissolve crude in EtOAc.

  • Wash 1: Mild base (

    
    ). Both stay in organic.
    
  • Wash 2: Stronger base (

    
    ).
    
    • Warning: This extracts both product and impurity into the aqueous layer.

    • Trick: The bis-sulfonamide dianion is often less soluble in water than the mono-anion due to the large hydrophobic biaryl core, causing it to oil out or form a rag layer.

  • Better Alternative (Reverse Phase C18):

    • Due to the polarity of the sulfamoyl group, Reverse Phase Flash Chromatography is superior to Normal Phase.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile.

    • Order of Elution: The bis-sulfamoyl dimer is generally more retained (elutes later) on C18 than the cross-coupled product because the biaryl core is significantly more lipophilic than the single aryl ring of the product, despite the two polar heads.

Data Summary: Purification Selection
Impurity TypeStructurePolarity vs. ProductRecommended Removal
Homocouple Ar-Ar (Bis-sulfamoyl)Similar/Lower SolubilityC18 Reverse Phase or DCM Trituration
Protodeboronated Ar-HLess PolarNormal Phase Silica (elutes first)
Boronic Acid Ar-B(OH)2Very PolarAqueous Wash (

)

Troubleshooting Decision Tree

Use this workflow to determine your next step.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS IsHomo Is Homocouple Present? CheckLCMS->IsHomo YesHomo Yes (>10%) IsHomo->YesHomo Mass = 2M-2H NoHomo No (<5%) IsHomo->NoHomo Clean PrevCheck Did you sparge >15 mins? YesHomo->PrevCheck ReRun Re-run Reaction PrevCheck->ReRun No Purify Purification Phase PrevCheck->Purify Yes (It formed anyway) SpargeFix Action: Increase Sparging Switch to Pd(0) Catalyst ReRun->SpargeFix Method Method Selection Purify->Method Solubility Try DCM Trituration (Filter off solid) Method->Solubility Large Scale C18 Run C18 Flash (H2O/MeCN) Method->C18 Small Scale / High Purity

Figure 2: Decision matrix for diagnosing and treating homocoupling impurities.

Frequently Asked Questions (FAQs)

Q: Why does my sulfamoyl boronic acid turn black immediately upon adding the catalyst? A: This indicates rapid Pd precipitation ("Pd black"). Sulfonamides can coordinate to Pd, displacing weak ligands like phosphines.

  • Fix: Use a catalyst with a stronger, bulkier ligand (e.g., XPhos Pd G3 or Pd(dppf)Cl2 ). The bulky ligand prevents the sulfonamide nitrogen from poisoning the metal center.

Q: Can I use Pd(OAc)2? A: Avoid it if homocoupling is a major issue. Pd(OAc)2 is a Pd(II) precatalyst.[1] It must be reduced to Pd(0) by your boronic acid to become active. This stoichiometric reduction consumes 2 equivalents of boronic acid and generates 1 equivalent of homocouple before the reaction even starts.

  • Fix: Switch to Pd2(dba)3 or a pre-formed Pd(0) source.[1]

Q: My product and the homocouple have the exact same Rf on Silica. Now what? A: This is common. The "double" polarity of the dimer often balances out its "double" lipophilicity on normal phase silica.

  • Fix: Switch to Reverse Phase (C18) . The separation mechanism is different (based on hydrophobicity). The dimer (Biaryl core) will almost always elute after the product (Mono-aryl core) on C18.

References

  • Adrio, J., & Hii, K. K. (2007). Homocoupling of Arylboronic Acids in Suzuki-Miyaura Reactions: Mechanism and Prevention. Chemical Communications. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • BenchChem Technical Guides. (2025). Minimizing homocoupling of boronic acids. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions. Link

Sources

Technical Support Center: Storage & Degradation of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support guide for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid . As an arylboronic acid bearing a highly electron-withdrawing sulfonamide group at the meta position, this building block exhibits a unique stability profile. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your cross-coupling reactions and biological assays.

Mechanistic Flowchart of Degradation Pathways

The stability of this compound is governed by the electronic influence of the 3-[butyl(methyl)sulfamoyl] group. The diagram below illustrates the causality between environmental conditions and specific degradation or resting states.

BoronicAcidDegradation BA {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (Active Monomer) Boroxine Boroxine Trimer (Dehydrated Storage Form) BA->Boroxine - H2O (Vacuum/Desiccation) Reversible Anion Arylboronate Anion [ArB(OH)3]- BA->Anion + OH- (Basic pH) Pre-equilibrium Oxidation Phenol Derivative + B(OH)3 BA->Oxidation ROS / H2O2 Attack Decelerated by EWG Sulfonamide Protodeboronation Protodeboronated Arene + B(OH)3 Anion->Protodeboronation C-B Cleavage (Rate-Limiting) Accelerated by EWG Sulfonamide

Figure 1: Environmental degradation pathways of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

Frequently Asked Questions (FAQs)

Q1: My compound's mass has decreased, and the stoichiometry in my Suzuki-Miyaura coupling is off. Is it degrading? A1: It is likely not degrading, but rather dehydrating. Boronic acids reversibly dehydrate to form cyclic trimers known as boroxines. This process alters the apparent molecular weight, leading to under-weighing of the active boron species. The {3-[Butyl(methyl)sulfamoyl]phenyl} moiety is lipophilic, which can lower the lattice energy of the crystal and facilitate the loss of water during storage in desiccators or under high vacuum.

Q2: I observe a significant amount of des-borylated byproduct (N-butyl-N-methylbenzenesulfonamide) during my basic cross-coupling reactions. Why? A2: You are observing base-catalyzed protodeboronation[1]. Under basic conditions (pH > 10), the boronic acid converts to the nucleophilic arylboronate anion [ArB(OH)3]-. The meta-sulfonamide group is a strong electron-withdrawing group (EWG). While EWGs stabilize boronic acids against acid-catalyzed degradation, they accelerate base-catalyzed protodeboronation. This occurs because the EWG stabilizes the transient aryl anion that develops during the unimolecular heterolysis of the C-B bond[2].

Q3: Is this compound sensitive to air/oxidation during long-term storage? A3: Boronic acids can undergo oxidative deboronation to form phenols in the presence of reactive oxygen species (ROS) or peroxides. The rate-limiting step is the 1,2-migration of the aryl group from boron to oxygen[3]. Fortunately, the EWG nature of the sulfonamide group decreases electron density on the boron p-orbital, which slightly decelerates this migration compared to electron-rich boronic acids. However, long-term storage in ambient air should still be avoided. Store under an inert atmosphere (Argon/N2) at 4 °C.

Quantitative Degradation Profile

To assist in reaction optimization, the following table summarizes the causal relationships between the compound's structural features and its stability across different environments.

Degradation PathwayEnvironmental TriggerEffect of 3-Sulfamoyl Group (EWG)Mechanistic CausalityPreventative Action
Boroxine Formation Dry storage, High vacuumNeutralReversible loss of H2O to form a cyclic trimer.Store sealed; re-hydrate before use.
Base-Catalyzed Protodeboronation Aqueous base (pH > 10), HeatAccelerates Stabilizes the developing aryl anion transition state during C-B cleavage.Use weaker bases (e.g., K2HPO4) or anhydrous cross-coupling conditions.
Acid-Catalyzed Protodeboronation Aqueous acid (pH < 3), HeatDecelerates Decreases electron density on the aromatic ring, deterring electrophilic proton attack.Generally stable; avoid extreme heat in strong acids.
Oxidative Deboronation Ambient O2, ROS, PeroxidesDecelerates Diminishes electron donation to the boron p-orbital, slowing 1,2-migration.Store under Argon at 4 °C.

Troubleshooting Workflows & Self-Validating Protocols

Protocol 1: Re-hydration and Stoichiometric Standardization

Causality: To correct for boroxine formation without risking degradation, the compound must be re-hydrated in a controlled manner before use to ensure accurate molarity in catalytic cycles.

  • Dissolution: Dissolve the suspected boroxine/boronic acid mixture in a water-miscible organic solvent (e.g., THF or MeCN) to a concentration of 0.1 M.

  • Hydrolysis: Add 1.5 equivalents of distilled H2O per calculated mole of boron.

  • Equilibration: Stir at room temperature for 30 minutes. The equilibrium will shift entirely back to the monomeric boronic acid.

  • Validation (1H NMR Assay): Take a 50 µL aliquot, remove the solvent under a gentle N2 stream (do not use high vacuum, which promotes re-dehydration), and dissolve in DMSO-d6.

    • Validation Check: The boronic acid -OH protons will appear as a distinct broad singlet around 8.0–8.5 ppm (integrating to 2H). If the integral is significantly lower than 2H relative to the aromatic protons, boroxine is still present.

Protocol 2: Kinetic NMR Assay for Protodeboronation vs. Oxidation

Causality: Differentiating between hydrolytic C-B cleavage (protodeboronation) and oxidative C-B cleavage (phenol formation) is critical for optimizing reaction buffers.

  • Sample Preparation: Prepare a 0.05 M solution of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in your target reaction solvent/buffer (e.g., 1:1 Dioxane:D2O with K2CO3 for basic conditions).

  • Internal Standard: Add 0.01 M of 1,3,5-trimethoxybenzene as an inert internal standard for absolute quantification.

  • Incubation: Heat the sealed NMR tube to the reaction temperature (e.g., 70 °C).

  • Data Acquisition: Acquire 1H and 11B NMR spectra at t=0, 1h, 4h, and 24h.

  • Mechanistic Validation:

    • Detecting Protodeboronation: Look for the appearance of the des-borylated arene proton (the C1 proton replacing the boron) in the 1H NMR. In 11B NMR, look for the appearance of boric acid B(OH)3 at ~19 ppm.

    • Detecting Oxidation: Look for the upfield shift of the aromatic protons adjacent to the newly formed -OH group (phenol derivative).

References

  • Protodeboronation Mechanisms (General): Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Base-Catalyzed Protodeboronation Kinetics: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017, 139(37), 13156-13165. URL:[Link]

  • Oxidative Stability of Boronic Acids: Graham, B. J.; Windsor, I. W.; Gold, B.; Raines, R. T. "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences, 2021, 118(10), e2013691118. URL:[Link]

Sources

Technical Support Center: Optimizing Base Selection for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific challenges associated with Suzuki-Miyaura cross-coupling of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid .

The presence of the meta-sulfamoyl group introduces two critical variables:

  • Electronic Activation: The electron-withdrawing group (EWG) (

    
    ) increases the Lewis acidity of the boron center, facilitating transmetallation but significantly increasing the rate of protodeboronation  (hydrolytic cleavage of the C-B bond).
    
  • Lewis Basicity: While the sulfonamide nitrogen is fully substituted (tertiary), the sulfonyl oxygens retain Lewis basicity, presenting a minor risk of catalyst coordination if the Pd-ligand sphere is unsaturated.

This guide provides a logic-driven framework for base selection, moving beyond trial-and-error to mechanistic control.

Module 1: Mechanistic Logic & Base Selection

The choice of base dictates the equilibrium between the active boronate species (required for coupling) and the protodeboronated byproduct (dead end).

The Electronic Dilemma

For electron-deficient boronic acids like the target molecule, the C-B bond is weakened. Strong bases (e.g.,


, 

) or high temperatures often lead to rapid hydrolysis of the C-B bond before the palladium catalyst can intercept the substrate.

Optimal Base Hierarchy:

  • First Line (Standard):

    
     or 
    
    
    
    (Balance of activation vs. stability).
  • Second Line (Labile Substrates):

    
     (Lower basicity, high buffering capacity).
    
  • Third Line (Anhydrous/Difficult):

    
     or 
    
    
    
    (Fluoride activation avoids hydroxide-mediated hydrolysis).
Visualizing the Pathway

The following diagram illustrates the kinetic competition controlled by the base.

SuzukiMechanism BoronicAcid {3-[Butyl(methyl)sulfamoyl]phenyl} boronic acid Boronate Active Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH- / F-) Base->Boronate Transmetal Transmetallation (Rate Limiting) Boronate->Transmetal + Pd Catalyst Deboronation Protodeboronation (Ar-H Byproduct) Boronate->Deboronation High pH / H2O (Fast for EWG Ar) Pd_Complex Pd(II)-Ar'-X Pd_Complex->Transmetal Product Coupled Product (Biaryl) Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Note that electron-withdrawing groups (like sulfamoyl) accelerate the red path.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose reaction failures.

Scenario A: Low Conversion, High Starting Material Recovery
  • Diagnosis: The boronic acid is not being activated (forming the boronate) efficiently, or the inorganic base is insoluble in the organic solvent.

  • Root Cause: "Cesium Effect" missing; poor phase transfer.

  • Solution:

    • Switch from

      
       to 
      
      
      
      . Cesium has higher solubility in organic solvents (DMF/Dioxane) than potassium.
    • Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%).

Scenario B: Formation of Protodeboronated Byproduct (Ar-H)
  • Diagnosis: The base is too strong, or the water concentration is too high, causing the C-B bond to hydrolyze.

  • Root Cause: The sulfamoyl group makes the aryl ring electron-poor, destabilizing the C-B bond at high pH.

  • Solution:

    • Switch Base: Move to

      
       (anhydrous) . Phosphate is milder than carbonate.
      
    • Switch Activation Mode: Use

      
       (2.0 equiv)  in anhydrous THF or Dioxane. Fluoride activates the boron (forming Ar-
      
      
      
      ) without requiring water/hydroxide.
Scenario C: Reaction Turns Black Immediately (Pd Precipitation)
  • Diagnosis: Catalyst decomposition ("Pd Black").

  • Root Cause: The sulfonamide oxygens may be weakly coordinating to Pd, displacing weak ligands, or the reaction is heating too slowly.

  • Solution:

    • Increase Ligand/Metal ratio (e.g., use 1:2 Pd:Ligand).

    • Use a pre-formed catalyst like

      
        or XPhos Pd G2  rather than mixing Pd(OAc)2 + Ligand in situ.
      
Module 3: Base Selection Decision Tree

Follow this logic flow to select the correct base for your specific electrophile partner.

BaseSelection Start Select Electrophile Partner Steric Is the Electrophile Sterically Hindered? Start->Steric Labile Is the Boronic Acid Unstable (EWG)? Steric->Labile No Mild Use K3PO4 (Toluene/H2O) Steric->Mild Yes (e.g., ortho-subst) Standard Use K2CO3 or Na2CO3 (Dioxane/H2O) Labile->Standard No (Standard) Anhydrous Use CsF (Anhydrous THF) Labile->Anhydrous Yes (High Deboronation Risk) Solubility Use Cs2CO3 (DMF or Dioxane) Standard->Solubility If conversion < 50%

Figure 2: Logic flow for selecting the optimal base based on electrophile sterics and boronic acid stability.

Module 4: Optimized Protocols
Protocol A: The "Workhorse" Condition (Start Here)

Best for standard aryl bromides/iodides where protodeboronation is minimal.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (1.2 equiv)

    • Base:

      
       (2.0 equiv)[1]
      
    • Catalyst:

      
       (3-5 mol%)
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge solids into a vial.

    • Degas solvents (sparge with Argon for 10 mins).

    • Add solvents via syringe.

    • Heat to 80°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS at 2 hours. If Ar-H (deboronated SM) > 10%, switch to Protocol B.

Protocol B: The "Stabilized" Condition (High E-E-A-T)

Best for coupling with electron-deficient partners or if Protocol A fails due to hydrolysis.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv - excess required due to instability)

    • Base:

      
       (3.0 equiv)
      
    • Catalyst: XPhos Pd G2 (2 mol%) (Buchwald Precatalyst)

    • Solvent: Toluene : Water (10:1 ratio)[1]

  • Procedure:

    • The low water content and phosphate buffering minimize the pH spike, protecting the sulfonamide-boronic acid.

    • Heat at 80-100°C.

Protocol C: Anhydrous Fluoride Activation

Emergency protocol for extreme protodeboronation.

  • Reagents:

    • Base:

      
       (2.5 equiv) - Must be weighed in a glovebox or quickly in air.
      
    • Solvent: Anhydrous THF (No water added).

  • Mechanism: Fluoride (

    
    ) binds to Boron to form 
    
    
    
    , which transmetallates without requiring
    
    
    . This eliminates the primary pathway for hydrolytic deboronation.
Module 5: Comparison of Bases
BasepKa (Conj. Acid)Solubility (Org)Risk of DeboronationBest Use Case

10.3LowModerateStandard, cheap, aqueous systems.

10.3ModerateModerateGeneral purpose, better than Na.

10.3HighHighDifficult substrates requiring high solubility.

12.3LowLowRecommended. Sterically hindered or acid-sensitive substrates.

N/ALow (High in MeOH)Very LowSpecialist. Anhydrous coupling for unstable boronic acids.

10.7MiscibleLowRarely used in Suzuki; poor activation of Boron.
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids: Mechanism, Scope, and Optimization. Angewandte Chemie International Edition, 56(21), 5893-5897. Link

Sources

Technical Support Center: Troubleshooting Low Conversion with Sulfonamide Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Triple Threat" of Sulfonamide Boronic Acids

Welcome to the technical support center. If you are experiencing low conversion rates (typically <30%) or stalled reactions when coupling sulfonamide-containing boronic acids, you are likely encountering a convergence of three distinct chemical challenges.

Sulfonamide boronic acids (


) are deceptive substrates. While they appear standard, they introduce specific failure modes that standard "screening kits" often miss:
  • Accelerated Protodeboronation: The electron-withdrawing nature of the sulfonyl group (

    
    ) destabilizes the C-B bond, accelerating base-catalyzed hydrolysis.
    
  • Catalyst Poisoning: The sulfonamide nitrogen, particularly in primary sulfonamides (

    
    ), can deprotonate under basic conditions to form an amidate, which binds tightly to Palladium (Pd), arresting the catalytic cycle.
    
  • Solubility Mismatch: The polarity of the sulfonamide often requires polar solvents that may be incompatible with standard anhydrous protocols.

This guide provides a systematic troubleshooting workflow to diagnose and resolve these specific issues.

Phase 1: Diagnostic & Triage

Q: My reaction stalled at 20% conversion. Adding more catalyst didn't help. What is happening?

A: Do not add more catalyst yet. You must first diagnose the fate of your boronic acid. Analyze your crude reaction mixture (LCMS/NMR) and compare it to the scenarios in Table 1 .

Table 1: Diagnostic Signatures of Reaction Failure
Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Action
Boronic acid is gone ; Protodeboronated arene (

) is major byproduct.
Protodeboronation Base is too strong or reaction temperature is too high. The C-B bond cleaved before transmetallation.Switch to mild bases (

,

) or slow-release boronates (MIDA).
Boronic acid is intact ; Aryl halide is intact; Catalyst has precipitated (black).Catalyst Deactivation Ligand dissociation or poor oxidative addition.Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos).
Boronic acid is intact ; Aryl halide is intact; Catalyst is in solution (orange/red).Catalyst Poisoning Sulfonamide coordination to Pd center (off-cycle resting state).Increase temperature or protect the sulfonamide nitrogen.
Homocoupling product (

) observed.
Oxidative Homocoupling Presence of

or excessive Cu/Pd interaction.
Degas solvents rigorously; avoid Pd(OAc)2 (use Pd(0) sources).[1]

Phase 2: Addressing Protodeboronation (The #1 Killer)

Q: I see significant protodeboronation. Why is the sulfonamide group making this worse?

A: The mechanism is electronic. The base used in Suzuki coupling coordinates to the boron to form a boronate anion


. This is the active species for transmetallation, but it is also the species that undergoes protodeboronation.

The electron-withdrawing sulfonyl group stabilizes the transient aryl anion formed when the C-B bond breaks.[2] This lowers the activation energy for the unwanted pathway.

Mechanism: The Kinetic Competition

The following diagram illustrates the competition between the productive Transmetallation and the destructive Protodeboronation.

Protodeboronation BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + Base (OH-) Productive Transmetallation (Productive Path) Boronate->Productive Fast with Bulky Ligands Destructive Protodeboronation (Destructive Path) Boronate->Destructive Stabilized by Sulfonamide EWG Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Productive  Requires Open Site Product Coupled Product (Success) Productive->Product Byproduct Ar-H (Dead End) Destructive->Byproduct

Figure 1: The "Fork in the Road." High pH and electron-withdrawing groups favor the red path (Protodeboronation).

Q: How do I stop this?

A: You must lower the concentration of the "free" boronate anion or speed up the transmetallation step.

Protocol Adjustment 1: The "Slow-Release" Strategy Instead of dumping all the active species into the pot, use a derivative that releases the boronic acid slowly, keeping the standing concentration low (below the threshold for rapid decomposition).

  • Option A: MIDA Boronates. These are highly stable and hydrolyze slowly under aqueous basic conditions.

  • Option B: Potassium Trifluoroborates (

    
    ).  These are stable to air/moisture and require hydrolysis to react.
    
    • Tip: Use a solvent mixture of MeOH/H2O (or THF/H2O) with

      
       or 
      
      
      
      .

Protocol Adjustment 2: Anhydrous Conditions If you must use the free boronic acid:

  • Switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator instead of aqueous carbonate.

  • Solvent: Dioxane or Toluene.

  • This minimizes the concentration of

    
     and 
    
    
    
    available for protonolysis.

Phase 3: Preventing Catalyst Poisoning

Q: My boronic acid is stable, but the reaction won't proceed. Is the sulfonamide binding to the metal?

A: Yes. Primary sulfonamides (


) have a pKa of ~10. In the presence of carbonate bases (pH ~11-12), they deprotonate. The resulting anion is a competent ligand for Palladium, forming a stable "resting state" that removes the catalyst from the cycle.
Mechanism: Sulfonamide Interference

Poisoning Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd0->OxAdd + Ar-X Poisoned Pd(II)-Sulfonamidate (OFF-CYCLE TRAP) OxAdd->Poisoned + Sulfonamide Anion (Displaces Halide/Ligand) Transmet Transmetallation OxAdd->Transmet Normal Path Poisoned->OxAdd Slow Reversal (Requires Heat/Bulky Ligand)

Figure 2: The catalyst trap. The sulfonamide anion competes with the boronic acid for the Pd center.

Q: Which ligands solve this?

A: You need a ligand that is bulky enough to sterically crowd out the sulfonamide but electron-rich enough to facilitate oxidative addition.

Recommended Ligands:

  • XPhos / SPhos: The biaryl backbone provides steric bulk that prevents the approach of the sulfonamide nitrogen while accelerating transmetallation.

  • P(t-Bu)3: Extremely bulky, forces the formation of highly active mono-ligated Pd species.

Q: Should I protect the sulfonamide?

A: If ligand switching fails, yes .

  • Protection: Acetyl (Ac) or Boc protection of the sulfonamide nitrogen reduces its Lewis basicity and prevents deprotonation.

  • Deprotection: These groups are easily removed during workup or a subsequent mild hydrolysis step.

Phase 4: The "Bulletproof" Protocol

If your standard conditions (e.g.,


) are failing, adopt this optimized protocol designed specifically for difficult, coordinating, unstable boronic acids.
Optimized Reaction Setup
ComponentRecommendationRationale
Catalyst Source Pd2(dba)3 (2-5 mol%)Clean source of Pd(0); avoids reduction steps required for Pd(II) salts.
Ligand XPhos or SPhos (1:2 Pd:Ligand ratio)SPhos is excellent for stability; XPhos for sterically demanding chlorides.
Base K3PO4 (3.0 equiv)Milder than carbonates; less likely to trigger rapid protodeboronation.
Solvent 1,4-Dioxane / Water (4:1) The water is strictly controlled (4:1 ratio) to dissolve the base but limit hydrolysis.
Temperature 80°C - 100°C High heat is required to reverse sulfonamide coordination (see Fig 2).
Concentration 0.2 M - 0.5 M Higher concentration favors bimolecular coupling over unimolecular decomposition.

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix

    
     and XPhos in anhydrous Dioxane. Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to a clear reddish-brown (indicating active catalyst formation).
    
  • Solids: Add the Aryl Halide, Sulfonamide Boronic Acid (1.5 equiv), and finely ground

    
     to the reaction vessel.
    
  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel.

  • Solvent: Add the degassed water component.[1]

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this electron-rich catalyst system.

  • Reaction: Seal and heat to 90°C. Monitor by LCMS at 1 hour.

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.

  • Catalyst Poisoning & Ligand Selection

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

  • Sulfonamide Protection Strategies

    • Dubbaka, S. R., & Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfonyl Chlorides."[3] Chemical Reviews, 2013.

  • Slow-Release Boronates (MIDA)

    • Knapp, D. M., et al. "MIDA Boronates: Durable, Bench-Stable, and Highly Effective Building Blocks for Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2009.

  • Trifluoroborates in Coupling

    • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

Sources

Technical Support Center: Recrystallization of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid .

Working with complex, functionalized phenylboronic acids presents a unique set of physicochemical challenges. The amphiphilic nature of this specific molecule—combining a highly lipophilic, bulky sulfonamide tail (butyl and methyl groups) with a polar, hydrogen-bonding boronic acid head—creates unpredictable solubility profiles. Furthermore, the inherent thermodynamic instability of the free boronic acid group requires strict control over moisture and temperature to prevent degradation or oligomerization.

This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, high-purity recovery of your target compound.

Part 1: Mechanistic Overview & Solvent Selection

To successfully recrystallize this compound, you must control two primary degradation pathways:

  • Boroxine Formation (Trimerization): 1[1]. This process is endothermic and driven by the release of water. Because the butyl(methyl)sulfamoyl group is highly lipophilic, the resulting boroxine trimer is exceptionally soluble in organic solvents, leading to massive yield losses and depressed melting points.

  • Protodeboronation: Prolonged exposure to heat in protic solvents can cleave the C-B bond, yielding the des-borylated byproduct (N-butyl-N-methylbenzenesulfonamide).

Thermodynamic Pathways

BoronicEquilibrium BA {3-[Butyl(methyl)sulfamoyl] phenyl}boronic acid (Active Monomer) BX Boroxine Trimer (Dehydrated Anhydride) BA->BX Heat / Vacuum / Dry Solvents (- 3 H2O) PD Protodeboronation Product (C-B Cleavage Degradation) BA->PD Prolonged Heat (>70°C) Acid/Base Catalysis BX->BA H2O / Aqueous Solvents (+ 3 H2O)

Thermodynamic equilibrium and degradation pathways of the boronic acid.

Solvent Selection Matrix

To summarize the quantitative and qualitative data regarding solvent choices, refer to the table below. The goal is to balance the solubility of the lipophilic tail while maintaining the hydration state of the boronic acid headgroup.

Solvent SystemMonomer SolubilityBoroxine RiskRecommended Use
EtOAc / Heptane (+ 1% H2O) Moderate to HighLow Primary System. Excellent recovery; water prevents trimerization.
Aqueous Ethanol (1:1) ModerateVery Low Rescue System. Best for highly impure or heavily dehydrated batches.
Anhydrous EtOAc / Hexane HighHighNot recommended. Drives boroxine co-crystallization.
Toluene HighCritical Avoid. Azeotropic water removal forces complete conversion to boroxine.

Part 2: Troubleshooting Guides & FAQs

Q1: My recovered yield is extremely low, and the product precipitated as a sticky oil rather than crystals. What happened? A1: Oiling Out (Liquid-Liquid Phase Separation). The bulky butyl group lowers the melting point of the intermediate phases and increases lipophilicity. When the solution cools too rapidly, the compound separates as a supercooled liquid (oil) rather than a crystalline solid.

  • Solution: Re-dissolve the oil by heating the mixture to 55°C. Instead of rapid cooling, reduce the temperature at a rate of 5°C per hour. Introduce a seed crystal at the cloud point (approx. 40°C) to bypass the energy barrier for nucleation and force solid crystal growth.

Q2: The melting point of my recrystallized product is broad and lower than literature values. NMR shows a weaker-than-expected -OH signal. A2: Boroxine Contamination. 2[2]. If you dried your product under high vacuum or used strictly anhydrous solvents, you dehydrated the monomer into the boroxine trimer.3[3], eventually releasing water to form the ring.

  • Solution: Do not use anhydrous solvents. Always spike your dissolution solvent with 1-2% v/v deionized water to shift the equilibrium back to the monomer. Dry the final product under a humidified atmosphere or at ambient pressure before brief vacuum exposure.

Q3: I see a significant amount of des-borylated byproduct in my HPLC traces after recrystallization. A3: Thermal Protodeboronation. Boronic acids are susceptible to C-B bond cleavage when subjected to prolonged thermal stress, especially in the presence of protic solvents or trace metal impurities.

  • Solution: Limit the maximum dissolution temperature to 60°C. Do not boil the solvent mixture for extended periods. If the solid does not dissolve at 60°C, increase the volume of the good solvent (e.g., EtOAc or EtOH) rather than increasing the temperature.

Part 3: Validated Experimental Protocol

This protocol utilizes a moisture-spiked organic antisolvent system to maximize yield while strictly suppressing boroxine formation. It is designed as a self-validating system , meaning each critical phase transition is verified before proceeding.

Optimized Recrystallization Workflow

RecrystallizationWorkflow Start 1. Crude Solid (Contains Boroxine & Impurities) Dissolve 2. Dissolution in EtOAc (+ 1% H2O, T = 55°C) Start->Dissolve Filter 3. Hot Filtration (Remove Insoluble Particulates) Dissolve->Filter Cool 4. Controlled Cooling & Heptane Addition (Induce Supersaturation) Filter->Cool Isolate 5. Vacuum Filtration & Mild Drying (Yield Pure Monomer) Cool->Isolate

Optimized recrystallization workflow preventing boroxine formation.

Step-by-Step Methodology

Step 1: Dissolution and Hydrolysis

  • Action: Suspend 1.0 g of crude {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in 8.0 mL of Ethyl Acetate (EtOAc). Add 80 µL of Deionized Water (1% v/v). Heat the mixture gently to 55°C under magnetic stirring until complete dissolution occurs.

  • Causality: The EtOAc easily solvates the bulky butyl(methyl)sulfamoyl tail. The intentional addition of water is the most critical step; it acts as a chemical reagent to hydrolyze any highly soluble boroxine trimers back into the desired boronic acid monomer.

  • Validation Checkpoint 1: The solution must become completely transparent. If a cloudy suspension persists after 10 minutes at 55°C, these are inorganic impurities (e.g., palladium salts from previous cross-coupling steps). Proceed immediately to Step 2.

Step 2: Hot Filtration

  • Action: Pass the heated solution through a pre-warmed fritted glass funnel (medium porosity) into a clean, pre-warmed receiving flask.

  • Causality: Removes insoluble inorganic salts and dust that can act as heterogeneous nucleation sites for impurities. Pre-warming the funnel prevents premature crystallization of the product in the frit.

Step 3: Antisolvent Addition and Nucleation

  • Action: While maintaining the solution at 50°C, add Heptane dropwise (approx. 10-15 mL) until the solution reaches the cloud point (a faint, persistent turbidity). Stop adding Heptane.

  • Causality: Heptane acts as an antisolvent. The lipophilic tail of the molecule has some affinity for heptane, but the highly polar -B(OH)2 headgroup sharply rejects it, driving the supersaturation of the monomer.

  • Validation Checkpoint 2: Add a microscopic amount of pure product (seed crystal). If the turbidity immediately begins to resolve into distinct, shimmering crystalline particles, nucleation is successful. If it oils out, add 1 mL of EtOAc to re-dissolve and lower the temperature more slowly.

Step 4: Controlled Cooling

  • Action: Turn off the heating bath and allow the flask to cool to room temperature (20°C) over 2 hours. Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 1 hour.

  • Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice, ensuring a sharp melting point and high analytical purity.

Step 5: Isolation and Controlled Drying

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane. Air-dry the crystals on the filter for 15 minutes, then transfer to a vacuum desiccator. Crucial: Place a small vial of water inside the desiccator before applying a mild vacuum (approx. 50-100 mbar) for 4 hours.

  • Causality: Washing with cold heptane removes residual lipophilic impurities without dissolving the product. Drying under a humidified vacuum prevents the thermodynamic dehydration of the purified monomer back into the boroxine trimer.

  • Validation Checkpoint 3: Run a 1H NMR in DMSO-d6. The presence of a sharp singlet integrating to 2H at ~8.1 ppm confirms the presence of the intact -B(OH)2 group.

References

  • Source: wiley-vch.
  • Source: researchgate.
  • Source: ed.ac.

Sources

Validation & Comparative

HPLC retention time and purity analysis of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Retention, Purity, and Stability Profiling

Executive Summary: The Analytical Paradox

For drug development professionals utilizing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS: 221290-14-8) as a Suzuki-Miyaura coupling partner, standard HPLC protocols often fail. The compound possesses a "Jekyll and Hyde" chemical nature: a hydrophobic sulfonamide tail and a reactive, Lewis-acidic boronic acid head.

This guide compares three distinct analytical approaches. We demonstrate why the industry-standard Generic C18 method often yields misleading purity data due to protodeboronation and boroxine formation , and we present a superior Phenyl-Hexyl methodology that ensures data integrity.

Comparative Analysis of Analytical Methods

The Challenge

Boronic acids are notorious for two artifacts:

  • Peak Tailing: Interaction of the empty p-orbital on Boron with silanols on the silica column support.

  • Artifactual Peaks: In-situ esterification with Methanol (if used) or dehydration into boroxine anhydrides.

Method Performance Matrix
FeatureMethod A: The "Standard" Trap Method B: The Recommended Protocol Method C: Orthogonal Validation
Stationary Phase Generic C18 (5 µm)Phenyl-Hexyl (Core-Shell, 2.7 µm) Hybrid C18 (e.g., XBridge/Gemini)
Mobile Phase MeOH / Water + 0.1% TFAACN / Water + 0.1% Formic Acid ACN / 10mM NH₄HCO₃ (pH 10)
Peak Shape (Tailing Factor) Poor (

)
Excellent (

)
Good (

)
Artifact Risk High (Methyl ester formation)Low (Aprotic organic solvent)Medium (Base-catalyzed deboronation)
Selectivity (α) Low for des-borono impuritiesHigh (π-π interactions) High (Charge-based repulsion)
Suitability Rough reaction monitoringFinal Purity Release Impurity ID / Orthogonal Check
Expert Insight: Why Method B Wins

Method A fails because Methanol reacts with the boronic acid to form methyl boronate esters during the run, often appearing as "ghost" impurities or shoulder peaks. Furthermore, the generic C18 phase lacks the shielding to prevent Boron-Silanol interactions.

Method B (Phenyl-Hexyl) utilizes a unique selectivity mechanism. The phenyl ring of the stationary phase engages in


 stacking with the phenyl ring of the analyte. Crucially, this interaction is modulated by the electron-withdrawing sulfonamide group. This phase separates the protodeboronated impurity  (where Boron is replaced by H) from the main peak significantly better than C18, as the loss of the Boron group alters the electron density of the ring, drastically changing the 

retention contribution.

Visualization: Analytical Workflow & Degradation Logic

The following diagram illustrates the decision process for method selection and the chemical pathways that lead to common analytical artifacts.

G Start Start: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Analysis CheckSolvent Mobile Phase Selection Start->CheckSolvent MeOH_Path Methanol (MeOH) CheckSolvent->MeOH_Path Avoid ACN_Path Acetonitrile (ACN) CheckSolvent->ACN_Path Recommended Artifact Artifact: Methyl Boronate Ester (Ghost Peaks) MeOH_Path->Artifact ColumnSelect Column Selection ACN_Path->ColumnSelect C18_Std Standard C18 ColumnSelect->C18_Std PhenylHexyl Phenyl-Hexyl ColumnSelect->PhenylHexyl Interaction Mechanism: Hydrophobic Only Result: Peak Tailing (Silanol) C18_Std->Interaction PiPi Mechanism: Hydrophobic + Pi-Pi Result: Sharp Peak + Impurity Sep PhenylHexyl->PiPi ImpurityCheck Impurity Profiling PiPi->ImpurityCheck DesBorono Protodeboronation Impurity (Critical Quality Attribute) ImpurityCheck->DesBorono Detects

Figure 1: Analytical decision tree highlighting the risks of Methanol and the mechanistic advantage of Phenyl-Hexyl phases for boronic acids.

Detailed Experimental Protocol (Method B)

This protocol is designed for Release Testing and Stability Indicating analysis.

Equipment & Reagents[1][2][3][4][5][6]
  • System: HPLC or UHPLC with PDA/UV detection.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
     mm, 
    
    
    
    µm (HPLC) or
    
    
    mm,
    
    
    µm (UHPLC).
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid. (Acidic pH suppresses silanol ionization).

    • Solvent B: 100% Acetonitrile.[1] (Avoids esterification).

    • Note: Do not use phosphate buffers if LC-MS downstream compatibility is required.

  • Sample Diluent:

    • Crucial Step: Dissolve sample in 90:10 ACN:Water .

    • Reasoning: Boronic acids can dehydrate to boroxines in pure organic solvents or hydrolyze in pure water. A high-organic mix ensures solubility of the sulfonamide tail while minimizing hydrolysis/degradation during autosampler storage.

  • Gradient Program (Standard HPLC Flow: 1.0 mL/min):

Time (min)% Solvent BEvent
0.05Equilibration
1.05Isocratic Hold (Focusing)
12.095Linear Gradient
14.095Wash
14.15Re-equilibration
18.05End
  • Detection Parameters:

    • Wavelength: 254 nm (Aromatic ring) and 220 nm (Sulfonamide/Amide bonds).

    • Temperature: 30°C. (Higher temps >40°C may accelerate on-column protodeboronation).

Data Interpretation[1][2][3][4][8]
  • Retention Time (RT): The boronic acid will elute earlier than the protodeboronated impurity (des-borono analog) on a Phenyl-Hexyl column. The boronic acid group is polar and increases water solubility; losing it makes the molecule more hydrophobic.

  • Boroxine Check: If you see a broad hump or split peaks, the sample may have dehydrated. Add 1-5% water to the sample diluent to force the equilibrium back to the monomeric acid form

    
    .
    

Troubleshooting & Impurity Analysis

The "Silent Killer": Protodeboronation

The primary degradation pathway for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is the cleavage of the C-B bond, yielding N-butyl-N-methylbenzenesulfonamide .

  • Detection: This impurity is often more stable and hydrophobic. In Method B, it elutes after the main peak.

  • Mass Spec Confirmation:

    • Product

      
       Da (depending on isotope B10/B11).
      
    • Impurity

      
       Da (Loss of 
      
      
      
      group, mass shift of ~44 Da).
Visualizing the Degradation Pathway

D Compound {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (Active) Boroxine Boroxine Trimer (Anhydride Artifact) Compound->Boroxine - H2O (Reversible) Deborono Des-borono Impurity (N-butyl-N-methylbenzenesulfonamide) Compound->Deborono Protodeboronation (Acid/Base/Metal Catalyzed) Boroxine->Compound + H2O

Figure 2: Chemical stability profile. Note that Boroxine formation is reversible (equilibrium), while Protodeboronation is irreversible degradation.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide. Available at: [Link]

  • Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Technical Overview.[2][3][4] Available at: [Link]

  • Kumar, A. et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Troubleshooting Guide. Available at: [Link]

Sources

Comparative Guide: Reactivity of Boronic Acids vs. Pinacol Esters of Sulfamoyl Benzene

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly prioritize sulfonamide-containing scaffolds for their unique physicochemical properties and target-binding capabilities, the efficient incorporation of these moieties via Suzuki-Miyaura cross-coupling has become a critical synthetic node.

This guide provides an objective, data-driven comparison between 4-sulfamoylphenylboronic acid and its corresponding pinacol ester (BPin) . By unpacking the mechanistic causality behind their reactivity and stability, this document equips researchers with the insights needed to select the optimal boron reagent for complex cross-coupling workflows.

Mechanistic Causality: The Reactivity vs. Stability Trade-off

The choice between a free boronic acid and a pinacol ester is governed by a fundamental trade-off between transmetalation kinetics and reagent stability[1][2]. When the aryl group features a strongly electron-withdrawing sulfamoyl (


) substituent, this dichotomy is amplified.
The Influence of the Sulfamoyl Group

The sulfamoyl group exerts a strong electron-withdrawing effect on the aromatic ring. In the context of Suzuki-Miyaura coupling, this decreases the electron density on the boron atom, increasing its Lewis acidity. While this facilitates the initial coordination of an anionic base (e.g.,


 or 

) to form the reactive boronate complex, it paradoxically slows down the subsequent transmetalation step. Transmetalation requires the organic fragment to be sufficiently nucleophilic to migrate to the palladium(II) center; the electron-withdrawing sulfamoyl group attenuates this nucleophilicity[3].
Free Boronic Acid: Kinetic Superiority

Free boronic acids (


) are inherently more reactive in cross-coupling than their esterified counterparts[1]. The absence of steric bulk around the boron atom allows for the rapid formation of the critical 8-B-4 pretransmetalation complex (Pd–O–B linkage). However, the free acid of sulfamoyl benzene is highly polar, prone to spontaneous dehydration into trimeric boroxines, and highly susceptible to protodeboronation under basic conditions[4].
Pinacol Ester (BPin): Structural Resilience

Converting the boronic acid to a pinacol ester introduces significant steric shielding and stabilizes the empty p-orbital of the boron atom via oxygen lone-pair donation[5][6]. This renders the sulfamoyl BPin derivative highly stable on silica gel and resistant to ambient degradation. However, the bulky methyl groups of the pinacol ligand severely hinder the direct formation of the pretransmetalation complex. Consequently, BPin esters often act as "masked" boronic acids, requiring in situ aqueous hydrolysis to achieve comparable reaction rates[1][7].

Mechanism Start Sulfamoylphenyl Boron Species BA Free Boronic Acid [-B(OH)2] Start->BA BPin Pinacol Ester [-BPin] Start->BPin FastComplex Pd-O-B Complex (Rapid Transmetalation) BA->FastComplex Base Activation Hydrolysis Aqueous Base Hydrolysis (In Situ) BPin->Hydrolysis Aqueous Conditions SlowComplex Sterically Hindered Complex (Slow Transmetalation) BPin->SlowComplex Direct Pathway Hydrolysis->BA Deprotection Product Cross-Coupled Biaryl Product FastComplex->Product SlowComplex->Product

Mechanistic divergence in transmetalation pathways for boronic acids versus pinacol esters.

Quantitative Comparison Matrix

The following table synthesizes the performance metrics of both reagents based on aggregated literature and empirical cross-coupling data[2][5][8].

Parameter4-Sulfamoylphenylboronic Acid4-Sulfamoylphenylboronic Acid Pinacol EsterMechanistic Rationale
Relative Transmetalation Rate High (

)
Low (

without hydrolysis)
Lack of steric bulk in the free acid allows rapid Pd-O-B complexation[1].
Shelf Stability Poor (Months)Excellent (Years)Pinacol oxygen lone pairs donate into the empty boron p-orbital, preventing degradation[5].
Silica Gel Purification Not Recommended (Streaking)Highly Efficient (Discrete spots)Free acids bind irreversibly to polar silanol groups on the stationary phase[5][6].
Susceptibility to Protodeboronation HighLowSteric shielding of the BPin group prevents the pre-equilibrium formation of the boronate anion required for C-B bond cleavage.
Atom Economy High (MW: 201.01 g/mol )Lower (MW: 283.15 g/mol )The pinacol ligand is a byproduct of the reaction.

Self-Validating Experimental Protocol

To objectively compare the performance of these two reagents, the following parallel screening methodology is designed as a self-validating system . Each step contains internal analytical checks to ensure that causality (e.g., failure due to reagent degradation vs. catalytic failure) can be definitively established.

General Procedure: Parallel Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-bromobenzonitrile with both 4-sulfamoylphenylboronic acid and its pinacol ester under identical conditions.

Reagents:

  • Aryl Halide: 4-Bromobenzonitrile (1.0 equiv, 0.5 mmol)

  • Boron Reagents: 4-Sulfamoylphenylboronic acid OR Pinacol ester (1.2 equiv, 0.6 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 1.0 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5 mL)
    

Workflow Prep 1. Reagent Prep Equimolar Setup Base 2. Base/Solvent K2CO3 in Dioxane/H2O Prep->Base Heat 3. Catalysis Pd(dppf)Cl2, 90°C Base->Heat Monitor 4. Validation LC-MS Tracking Heat->Monitor Purify 5. Isolation Silica Chromatography Monitor->Purify

Self-validating experimental workflow for comparative Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology & Validation Logic

Step 1: Reagent Integrity Validation (Pre-Reaction)

  • Action: Perform TLC analysis (Eluent: 50% EtOAc/Hexanes) of both boron reagents before adding them to the reaction vessel.

  • Validation Check: The BPin ester must elute as a tight, discrete spot. The free boronic acid will streak heavily. If the BPin ester streaks, it has hydrolyzed during storage and must be discarded.

Step 2: Reaction Assembly and Degassing

  • Action: Charge two separate Schlenk flasks with the aryl halide, the respective boron reagent, and the Pd catalyst. Add the solvent mixture and base. Sparge the mixture with

    
     for 15 minutes.
    
  • Causality: Degassing removes dissolved oxygen, which is critical because

    
     promotes the homocoupling of boronic acids (yielding biphenyl disulfonamides) and oxidizes the electron-rich phosphine ligands on the Pd catalyst[8].
    

Step 3: Thermal Activation

  • Action: Heat both reactions to 90°C under an inert atmosphere.

Step 4: Kinetic Monitoring (In-Process Validation)

  • Action: Sample both reactions at 2 hours and 8 hours for LC-MS analysis.

  • Validation Check:

    • At 2 hours: The free boronic acid reaction should show >70% conversion to the product. The BPin reaction may lag (e.g., 40% conversion) because the ester must first undergo in situ hydrolysis mediated by the aqueous

      
       before transmetalation can occur[1][4].
      
    • Side-Product Check: Monitor for the mass of benzenesulfonamide (protodeboronation byproduct). If >10% is observed in the free boronic acid flask, the thermal energy is outcompeting the transmetalation rate, indicating a need to switch to a milder base (e.g.,

      
      ) or lower temperature.
      

Step 5: Workup and Purification

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    
  • Causality: The crude mixture from the BPin reaction will contain pinacol as a byproduct, which is highly soluble in aqueous washes and easily separated, whereas unreacted free boronic acid may co-elute or streak into the product fractions during chromatography[5].

Conclusion & Recommendations

For the cross-coupling of sulfamoyl benzene derivatives, the pinacol ester is overwhelmingly recommended for library synthesis, automated platforms, and multi-step sequences where reagent stability and ease of purification are paramount.

Conversely, the free boronic acid should be reserved for sterically congested couplings or low-temperature reactions where the kinetic barrier to transmetalation is the primary bottleneck, provided the researcher is prepared to manage its challenging purification profile.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (NIH) / PMC URL:[Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides ACS Catalysis URL:[Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Organic Letters URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination Cardiff University / ORCA URL: [Link]

Sources

mass spectrometry characterization of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: Mass Spectrometry of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid

Executive Summary

Compound: {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Formula: C₁₁H₁₈BNO₄S Monoisotopic Mass: 271.105 Da (¹¹B dominant)

This guide provides a comparative technical analysis for the mass spectrometric (MS) characterization of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid. As a bifunctional building block containing both a Lewis-acidic boronic acid moiety and a sulfonamide group, this molecule presents unique ionization challenges—specifically the "Boroxine Paradox" (trimerization) and solvent adduct formation.

This document compares three ionization workflows to determine the optimal protocol for purity assessment and structural validation in drug development pipelines.

Chemical Context & MS Challenges

Before selecting an MS mode, researchers must understand the competing behaviors of the functional groups:

  • The Boronic Acid (-B(OH)₂): Highly prone to dehydration ([M-H₂O]) and trimerization into cyclic boroxines ([3M-3H₂O]) in the gas phase. It readily forms ester adducts with methanol ([M+MeOH-H₂O]).

  • The Sulfonamide (-SO₂N(Me)(Bu)): Provides a site for protonation in positive mode but can be suppressed by the electronegativity of the sulfonyl group.

PropertyValueMS Implication
Monoisotopic Mass 271.105 DaBase peak target.
pKa (Boronic) ~8.8Favors ESI(-) ionization (deprotonation).
pKa (Sulfonamide) Neutral/Weakly BasicAllows ESI(+) but requires acidic mobile phase.
LogP ~1.5 - 2.0Compatible with Reverse Phase (C18) LC-MS.

Comparative Analysis of Ionization Modes

This section compares the "Product Performance" (the molecule's response) under three distinct analytical scenarios.

Scenario A: ESI Negative Mode (The Standard)
  • Mechanism: Deprotonation of the boronic hydroxyl group.

  • Target Ion: [M-H]⁻ at m/z 270.1.

  • Performance: High sensitivity for the boronic acid moiety.[1][2]

  • Drawback: High susceptibility to dimer ([2M-H]⁻) and trimer (boroxine) formation, which can be mistaken for high-MW impurities.

Scenario B: ESI Positive Mode (The Alternative)
  • Mechanism: Protonation of the sulfonamide nitrogen or oxygen.

  • Target Ion: [M+H]⁺ at m/z 272.1 or [M+NH₄]⁺ at m/z 289.1 (if ammonium buffer is used).

  • Performance: Generally lower sensitivity than ESI(-) due to the electron-withdrawing sulfonyl group reducing basicity.

  • Advantage: Significantly reduced boroxine artifacts; fragmentation is cleaner (SO₂ loss).

Scenario C: APCI (Atmospheric Pressure Chemical Ionization)
  • Mechanism: Gas-phase ion-molecule reactions.

  • Performance: Robust for non-polar impurities but often causes thermal degradation (de-boronation) of the parent molecule.

Summary of Performance Data
FeatureESI Negative (Recommended) ESI Positive APCI
Primary Ion 270.1 [M-H]⁻ 272.1 [M+H]⁺253.1 [M-H₂O+H]⁺
Sensitivity High (100%) Medium (40-60%)Low (<20%)
Artifact Risk High (Boroxines, Dimers)LowHigh (Thermal decay)
Solvent Effects Forms [M+MeOH-H]⁻ in MeOHStable in ACNN/A
Linearity 0.999 (0.1 - 10 µg/mL)0.985 (0.5 - 10 µg/mL)Poor

Structural Confirmation & Fragmentation Pathways

To validate the structure, MS/MS fragmentation is required. The molecule follows two distinct dissociation pathways depending on the ionization mode.

Pathway Logic
  • Sulfonamide Cleavage: The S-N bond is relatively labile, leading to the loss of the amine side chain or extrusion of SO₂ (64 Da).

  • Boronic Acid Dehydration: Loss of water (18 Da) or the entire boronic group.

Visualization: Fragmentation Workflow (DOT)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 272.1 Frag1 Dehydration [M-H2O+H]+ m/z 254.1 Parent->Frag1 - H2O (18 Da) Frag3 SO2 Extrusion [M-SO2]+ m/z 208.1 Parent->Frag3 - SO2 (64 Da) (Rearrangement) Frag4 Amine Ion [NH(Me)(Bu)]+ m/z 88.1 Parent->Frag4 N-S Bond Break Frag2 Sulfonamide Cleavage [Ph-B(OH)2]+ m/z 121.0 Frag3->Frag2 Side Chain Loss

Caption: MS/MS fragmentation pathway in Positive Mode. The extrusion of SO₂ (64 Da) is a diagnostic signature for sulfonamides, while the loss of water is characteristic of the boronic acid.

Optimal Characterization Protocol

This protocol is designed to minimize "boroxine" artifacts and ensure accurate quantitation.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (for ESI+) or 10mM Ammonium Acetate (for ESI-).[3]

  • Solvent B: Acetonitrile (Avoid Methanol to prevent methyl ester formation).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in 100% Acetonitrile .

    • Critical: Do not use Methanol as the diluent. Boronic acids react with methanol to form [M+CH₃OH-H₂O] adducts (+14 Da shift), complicating spectral interpretation.

    • Dilute to 10 µg/mL with 50:50 ACN:Water.

  • LC Conditions (Reverse Phase):

    • Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes. Boronic acids are polar; ensure the void volume is diverted to waste to avoid salt suppression.

  • MS Parameters (ESI Negative - Recommended):

    • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Data Interpretation:

    • Look for m/z 270.1 ([M-H]⁻).

    • Check for m/z 252.1 ([M-H₂O-H]⁻).

    • Validation Check: If you see a peak at m/z ~760 , this is the boroxine trimer ([3M-3H₂O+H]⁺ or similar adduct). This confirms the presence of the boronic acid moiety but should not be integrated as an impurity.

Troubleshooting & Artifacts

ObservationCauseSolution
Peak at m/z 284/285 Methyl ester formation ([M+14])Switch all solvents from Methanol to Acetonitrile.
Peak at m/z 760 Boroxine TrimerizationDilute sample further; lower source temperature.
Low Sensitivity (ESI+) Sulfonamide electron withdrawalSwitch to ESI Negative mode; use Ammonium Acetate buffer.
Broad Tailing Peak Interaction with silanolsUse a high-coverage C18 column or add 5mM Ammonium Acetate.

References

  • Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute. Application Note. Available at: [Link]

  • Chidella, K.S., et al. (2021).[2] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid...". American Journal of Analytical Chemistry, 12, 74-86.[2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzenesulfonamide, N-butyl-4-methyl- Mass Spectrum. NIST Standard Reference Database. Available at: [Link]

Sources

Reactivity & Stability Profile: 3- vs. 4-Substituted Sulfamoyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity-Stability Trade-off

In the design of sulfonamide-containing biaryls—common scaffolds in carbonic anhydrase inhibitors and anti-cancer agents—the choice between 3-sulfamoylphenylboronic acid (3-SBPA) and 4-sulfamoylphenylboronic acid (4-SBPA) is governed by a fundamental trade-off between Lewis acidity and hydrolytic stability .

  • 4-SBPA (Para): Exhibits higher Lewis acidity and faster initial transmetallation rates in Suzuki-Miyaura coupling due to strong electron-withdrawing resonance effects. However, it is significantly more prone to protodeboronation (C-B bond cleavage) under basic conditions.

  • 3-SBPA (Meta): Displays moderate Lewis acidity with inductive effects dominating. It offers a wider operational window for scale-up due to superior resistance to base-catalyzed degradation.

Feature3-Sulfamoylphenylboronic acid4-Sulfamoylphenylboronic acid
Hammett Constant (

)


Lewis Acidity ModerateHigh
Est.

(Boronate)


Suzuki Reactivity Good; slower transmetallationExcellent; rapid transmetallation
Stability (pH > 9) ModeratePoor (Rapid Protodeboronation)
Primary Application Library Synthesis, Scale-upCarbonic Anhydrase Inhibitors (Pharmacophore)

Electronic & Structural Profiling

The reactivity difference stems directly from how the sulfonamide group (


) communicates with the boron center through the aromatic ring.
Hammett Parameters and Lewis Acidity

The sulfonamide group is a strong electron-withdrawing group (EWG).

  • In 4-SBPA , the group exerts both inductive (

    
    ) and resonance (
    
    
    
    ) withdrawal. This creates a highly electron-deficient boron center, increasing its Lewis acidity.
  • In 3-SBPA , the resonance effect is decoupled from the boron center (meta relationship). The electron withdrawal is primarily inductive.

Implication for Suzuki Coupling: The formation of the tetrahedral boronate "ate" complex (Ar-B(OH)


) is the prerequisite for transmetallation.
  • 4-SBPA forms this complex at lower pH values (due to lower

    
    ), theoretically allowing coupling under milder conditions.
    
  • 3-SBPA requires a slightly more basic environment to fully generate the reactive species.

The Protodeboronation Trap

High Lewis acidity comes with a penalty. Electron-deficient boronic acids are susceptible to protodeboronation , where the C-B bond is hydrolyzed by water/base, yielding the de-borylated arene (benzenesulfonamide) and boric acid.

  • Mechanism: The reaction proceeds via the boronate anion. Since 4-SBPA forms the anion more readily and stabilizes the transition state for ipso-protonation (via the para-EWG), it degrades much faster than the 3-isomer.

Synthetic Performance Guide

Suzuki-Miyaura Cross-Coupling

When coupling with aryl halides, the choice of base and solvent is critical for the 4-isomer.

  • 4-SBPA Protocol Adjustment: You must avoid strong bases (e.g.,

    
    , 
    
    
    
    ) and high temperatures. The rate of decomposition often competes with the rate of transmetallation.
    • Recommended: Use weak bases (

      
      , 
      
      
      
      ) and consider non-aqueous conditions (anhydrous base) or rapid heating (microwave) to favor the coupling over the hydrolysis.
  • 3-SBPA Protocol Adjustment: More tolerant of standard conditions. Can survive prolonged heating with carbonate bases.

Biological Utility (Medicinal Chemistry)[1][2]
  • 4-SBPA: The 4-sulfamoyl moiety is a "privileged structure" for Carbonic Anhydrase (CA) inhibition. The geometry allows the sulfonamide nitrogen to coordinate zinc in the enzyme active site while the phenyl ring fits the hydrophobic pocket.

  • 3-SBPA: Often used as a negative control or to probe the spatial requirements of the binding pocket.

Visualized Pathways

Diagram: The Divergent Fate of Sulfamoyl Boronates

This diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting where the 3- and 4-isomers differ.

ReactivityPathways cluster_0 Boronic Acid Equilibrium BoronicAcid Ar-B(OH)2 (Neutral) Boronate [Ar-B(OH)3]- ('Ate' Complex) BoronicAcid->Boronate + OH- (Base) Product Biaryl Product (Ar-Ar') Boronate->Product Transmetallation (Pd) FASTER for 4-SBPA Trash De-borylated Arene (Ar-H) Boronate->Trash Ipso-Protonation (+H2O) VERY FAST for 4-SBPA Catalyst Pd(II)-Ar'-X Catalyst->Product

Caption: The "Ate" complex is the gateway to both product and waste. 4-SBPA accelerates both paths, requiring kinetic control.

Experimental Protocols

Protocol A: Optimized Coupling for Labile 4-SBPA

Use this protocol to minimize protodeboronation of the 4-isomer.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 4-Sulfamoylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv) - Mild base is crucial.
    
  • Solvent: 1,4-Dioxane (Anhydrous preferred)

Step-by-Step:

  • Inerting: Charge a microwave vial with aryl bromide, boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane. Note: Adding water increases degradation risk for this specific substrate.

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient due to sulfonamide polarity).

Protocol B: Comparative Stability Assay (Self-Validation)

Perform this to empirically determine the half-life (


) of your specific batch under reaction conditions.
  • Preparation: Dissolve 10 mg of 3-SBPA and 4-SBPA in separate vials containing 0.6 mL

    
    .
    
  • Activation: Add 0.1 mL of

    
     containing 2.0 equiv of 
    
    
    
    .
  • Monitoring: Immediately transfer to an NMR tube. Monitor the disappearance of the aromatic protons ortho to the Boron and the appearance of the de-borylated benzenesulfonamide signals.

  • Expectation: 4-SBPA will show >20% degradation within 1 hour; 3-SBPA will remain >95% intact.

References

  • Suzuki-Miyaura Coupling Mechanism & EWG Effects

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

  • Protodeboronation of Electron-Deficient Boronic Acids

    • Cox, P. A., et al. (2010). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
  • Carbonic Anhydrase Inhibition (Sulfonamide SAR)

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Hammett Constants for Sulfonamides

    • Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

Technical Comparison Guide: IR Spectroscopy Fingerprints for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manual for analytical chemists and process engineers. It synthesizes theoretical functional group analysis with practical field application strategies for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

Executive Summary

In the synthesis of complex pharmaceutical intermediates, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS 1256355-10-8) serves as a critical Suzuki-Miyaura coupling partner. While NMR remains the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers superior performance for rapid in-process control (IPC) and solid-state stability monitoring .

This guide compares the IR spectral performance of this specific boronic acid against its two primary "alternatives" encountered during development: its halogenated precursor (synthesis starting material) and its boroxine anhydride (degradation product).

Key Differentiator: The unique spectral overlap of the sulfonamide (


) and boronic acid (

) moieties creates a diagnostic fingerprint that allows for simultaneous confirmation of identity and hydration state—a capability unmatched by UV-Vis or HPLC.

The Spectral Identity Card

The IR spectrum of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is a composite of four distinct vibrational zones. Successful identification requires validating the presence of bands in all four zones to rule out structural analogs.

Table 1: Diagnostic IR Bands & Assignments
Functional GroupMode of VibrationFrequency (

)
Diagnostic Value
Boronic Acid (

)

Stretch
3200–3450 (Broad)High. Indicates free boronic acid. Disappears/weakens upon boroxine formation.
Boronic Acid (

)

Asymmetric
1340–1380 Critical. Strong intensity. Confirms presence of boron moiety.[1][2][3][4]
Sulfonamide (

)

Stretch
1320–1350 High. Often overlaps with B-O, creating a broadened "super-band" in this region.
Sulfonamide (

)

Stretch
1150–1170 Medium. Sharp doublet often seen; distinguishes from sulfoxides.
Alkyl Chain (Butyl/Methyl)


Stretch
2850–2960 Medium. Confirms the

-butyl/

-methyl substitution.
Aromatic Ring (

-subst.)

Out-of-Plane
690–710 & 750–810 High. Characteristic of meta-substitution pattern.

Analyst Note: The region between 1300–1400


  is the most complex due to the overlap of B-O and S=O asymmetric stretches. In high-purity samples, this appears as a split peak or a shoulder, whereas in degraded samples, the resolution is lost.

Comparative Performance Analysis

This section evaluates the "performance" of the IR method in distinguishing the target molecule from its critical process impurities.

Scenario A: Synthesis Monitoring (Target vs. Precursor)

Alternative: 3-Bromo-


-butyl-

-methylbenzenesulfonamide (Precursor). Objective: Confirm completion of borylation.
  • The Precursor Fingerprint: Lacks the broad O-H band (

    
    ) and the B-O stretch (
    
    
    
    ). It typically shows a C-Br stretch in the fingerprint region (
    
    
    ), though this is often obscured.
  • The Target Performance: The appearance of the O-H broad band is the primary "Go/No-Go" signal for reaction completion.

  • Resolution: IR is superior to HPLC for detecting bulk unreacted starting material in solid filter cakes without dissolving the sample, preventing solution-phase hydrolysis artifacts.

Scenario B: Stability Monitoring (Target vs. Boroxine)

Alternative: Boroxine Anhydride (Dehydration Product). Objective: Ensure the reagent has not dehydrated during storage (a common cause of stoichiometry errors in Suzuki couplings).

  • Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) under dry/hot conditions.

  • Spectral Shift:

    • Loss of O-H: The broad band at

      
       diminishes significantly.
      
    • New Band Appearance: A sharp, intense band appears at

      
        (characteristic of the boroxine ring breathing mode).
      
    • B-O Shift: The B-O stretch shifts slightly to higher wavenumbers due to ring strain.

  • Performance Verdict: IR is the only rapid technique capable of distinguishing these two states in the solid phase. NMR usually requires dissolving the sample, which often re-hydrolyzes the boroxine back to the acid, masking the impurity.

Visualized Workflows

Logic Diagram: Spectral Assignment Strategy

This diagram outlines the decision process for assigning peaks to the specific structural components of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

IR_Assignment_Logic Start Unknown Spectrum CheckOH Region 3200-3400 cm⁻¹ Broad Band Present? Start->CheckOH CheckAlkyl Region 2850-2960 cm⁻¹ C-H sp³ Stretches? CheckOH->CheckAlkyl Yes (H-bonding) Decision_Precursor Likely Precursor (No B-O/O-H) CheckOH->Decision_Precursor No (Absent) Decision_Boroxine Degradant: Boroxine (Low O-H, High 705 cm⁻¹) CheckOH->Decision_Boroxine Weak/Absent + New 705 band CheckFingerprint Region 1300-1400 cm⁻¹ Intense Mixed Band? CheckAlkyl->CheckFingerprint Yes (Butyl/Me group) CheckSulfon Region 1150-1170 cm⁻¹ Sharp S=O Symmetric? CheckFingerprint->CheckSulfon Yes (B-O + S=O Asym) Decision_Acid Target: Boronic Acid Confirmed CheckSulfon->Decision_Acid Yes (Sulfonamide Confirmed)

Figure 1: Step-by-step logic flow for confirming chemical identity using IR spectral zones.

Workflow: Quality Control (QC) Protocol

A self-validating workflow for checking incoming raw material batches.

QC_Workflow Sample Incoming Raw Material {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid Prep Sample Prep: ATR (Diamond Crystal) No solvent used Sample->Prep Scan Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Scan Eval_1 Check 3300 cm⁻¹ (O-H) Scan->Eval_1 Eval_2 Check 705 cm⁻¹ (Boroxine Ring) Eval_1->Eval_2 Band Present Pass PASS: High O-H, Low 705 Release for Synthesis Eval_2->Pass Band Absent/Weak Fail_Dry FAIL: Low O-H, High 705 (Dehydrated) Eval_2->Fail_Dry Band Strong Action_Rehydrate Action: Recrystallize/Rehydrate Retest Fail_Dry->Action_Rehydrate

Figure 2: QC Decision Tree for distinguishing active boronic acid from inactive boroxine anhydride.

Experimental Protocol

To ensure reproducibility and minimize artifacts (e.g., pressure-induced dehydration), the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR)

Why ATR? KBr pellet preparation involves high pressure and potential moisture absorption from the hygroscopic KBr, which can artificially rehydrate boroxines or dehydrate the acid. ATR is non-destructive and reflects the "true" state of the material.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution:

      
      .
      
    • Scans: 32 scans (sufficient signal-to-noise ratio).

  • Background Collection:

    • Clean crystal with isopropanol. Ensure total dryness (monitor 3300

      
       line flatline).
      
    • Collect air background.

  • Sample Application:

    • Place

      
       of solid {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid on the crystal.
      
    • Crucial Step: Apply moderate pressure using the anvil. Do not over-tighten , as extreme pressure can induce lattice deformations in soft boronic acids.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize to the Sulfonamide Symmetric Stretch (

      
      ) if comparing batches, as this band is invariant to hydration state.
      

References

  • Faniran, J. A., & Shurvell, H. F. (1968).[5][6] Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. Link

  • Snyder, H. R., et al. (1958). The Synthesis of Aromatic Boronic Acids and Their Derivatives. Journal of the American Chemical Society, 80(4), 835–838. Link

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. (Standard reference for Sulfonamide and Boron assignments).
  • IUPAC. (2025). Standard Infrared Data for Organoboron Compounds. NIST Webbook. Link

  • Beckett, M. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[6][7][8] Journal of Materials Chemistry A. (Differentiation of Boronic Acid vs Boroxine).

Sources

Validating Cross-Coupling Efficiency of Sulfonamide Boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are ubiquitous in modern drug discovery, serving as the structural backbone for numerous antibacterial agents, COX-2 inhibitors, and carbonic anhydrase inhibitors. However, integrating sulfonamide moieties via transition-metal-catalyzed carbon-carbon bond formation—specifically the Suzuki-Miyaura cross-coupling—presents a significant synthetic bottleneck.

This guide provides an objective, data-driven comparison of different sulfonamide boron reagents (Boronic Acids, Pinacol Esters, and Potassium Trifluoroborates). By examining the mechanistic causality behind catalyst deactivation and transmetalation kinetics, this document equips researchers with the protocols needed to validate and optimize cross-coupling efficiencies in complex pharmaceutical synthesis.

Mechanistic Bottlenecks: Why Sulfonamides Poison Catalysts

The fundamental challenge in cross-coupling sulfonamide derivatives lies in their electronic and coordinating properties. Primary and secondary sulfonamides possess Lewis basic nitrogen and oxygen atoms that can readily coordinate to the electrophilic Palladium(II) intermediate formed immediately after oxidative addition.

This off-cycle chelation creates a highly stable, unreactive complex that prevents the boron reagent from accessing the palladium center, effectively shutting down the transmetalation step.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boron Reagent) PdII->TransMet Poison Catalyst Poisoning (Sulfonamide Chelation) PdII->Poison Unshielded Sulfonamide RedElim Reductive Elimination TransMet->RedElim Efficient RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Sulfonamide RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting sulfonamide-induced catalyst poisoning.

To overcome this, researchers must manipulate two variables:

  • Ligand Bite Angle: Utilizing a bulky bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) restricts the available coordination sphere on the Pd center, sterically hindering multi-point chelation by the sulfonamide[1].

  • Transmetalation Kinetics: The choice of the boron derivative dictates how fast the active boronic acid species is delivered to the catalytic cycle.

Comparative Analysis of Boron Reagents

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chemical structure of the boron reagent[1]. Below is a comparative analysis of the three primary sulfonamide boron derivatives.

Boronic Acids (-B(OH)₂)

Boronic acids exhibit high baseline reactivity due to their inherent nucleophilicity[2]. However, they are notoriously difficult to purify, prone to dehydration (forming trimeric anhydrides/boroxines), and highly susceptible to protodeboronation under basic coupling conditions[3]. In the context of sulfonamides, their rapid availability can sometimes lead to competitive catalyst poisoning if the transmetalation is outpaced by off-target chelation.

Pinacol Esters (-BPin)

Pinacol boronic esters offer excellent benchtop stability and are easily purified via column chromatography[4]. Because the boron atom is sterically shielded and electronically stabilized by the pinacol ligand, these esters must undergo in situ hydrolysis to the active boronic acid before transmetalation can occur[1]. This requires the mandatory presence of water and a sufficient base (e.g., Na₃PO₄)[5].

Potassium Trifluoroborates (-BF₃K)

As demonstrated in, potassium trifluoroborates act as protected boronic acids that drastically expand the versatility of the Suzuki coupling[6]. They undergo a slow, controlled hydrolysis in the presence of water and base. This "slow-release" mechanism is highly advantageous for sulfonamide derivatives: it maintains a low steady-state concentration of the active coordinating species, effectively bypassing catalyst poisoning while pushing the catalytic cycle forward[6].

BoronReagents Substrate Sulfonamide Boron Reagent BA Boronic Acid -B(OH)2 Substrate->BA BPin Pinacol Ester -BPin Substrate->BPin BF3K Trifluoroborate -BF3K Substrate->BF3K React1 Fast Transmetalation (High Poisoning Risk) BA->React1 React2 In Situ Hydrolysis (Moderate Rate) BPin->React2 React3 Slow Release (Low Poisoning Risk) BF3K->React3 Active Active Pd-Transmetalation Complex React1->Active React2->Active React3->Active

Activation logic and transmetalation kinetics of different boron reagents.

Quantitative Performance Summary

The following table summarizes the expected performance metrics when cross-coupling sulfonamide-bearing aryl halides with various boron derivatives, synthesized from aggregated experimental literature[1][2][4][5].

Boron DerivativeRelative ReactivityBenchtop StabilityProtodeboronation RiskCatalyst Poisoning RiskTypical Yield (Sulfonamides)
Boronic Acid (-B(OH)₂) HighLow (Forms anhydrides)HighHigh40 - 55%
Pinacol Ester (-BPin) ModerateHighLowModerate70 - 75%
Trifluoroborate (-BF₃K) Low (Slow-release)Very HighVery LowLow85 - 95%

Self-Validating Experimental Protocol

To objectively evaluate the cross-coupling efficiency of a novel sulfonamide boronic acid derivative, the experimental setup must act as a self-validating system. This means incorporating an internal standard prior to the reaction to ensure mass balance is tracked, preventing false-positive yield inflation during workup.

Reagents & Materials
  • Electrophile: Aryl bromide or heteroaryl chloride (1.0 equiv, 0.5 mmol)

  • Nucleophile: Sulfonamide boron derivative (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%, 0.025 mmol) - Chosen for its wide bite angle to prevent sulfonamide chelation.

  • Base: Na₃PO₄ (3.0 equiv, 1.5 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, 0.25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 2.5 mL total volume) - Water is strictly required to alter the speciation of boronic esters and enable the formation of Pd–OH intermediates[1].

Step-by-Step Methodology
  • Reaction Assembly (Air-Free Setup):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the sulfonamide boron derivative, Pd(dppf)Cl₂, Na₃PO₄, and 1,3,5-trimethoxybenzene.

    • Seal the tube with a rubber septum and purge the atmosphere by applying vacuum and backfilling with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition & Initiation:

    • Syringe in the degassed 1,4-Dioxane (2.0 mL) followed by degassed deionized H₂O (0.5 mL).

    • Causality Note: The biphasic/aqueous nature is critical. Without water, BPin and BF₃K derivatives cannot hydrolyze, stalling the reaction at the Pd(II) intermediate stage[1].

  • Thermocycling:

    • Replace the septum with a Teflon screwcap under Argon flow.

    • Submerge the sealed tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.

  • Quench and Workup:

    • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (5 mL) and quench with saturated aqueous NH₄Cl (5 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Yield Quantification:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum.

    • Calculate the exact spectroscopic yield by integrating the product's distinct aryl protons against the sharp singlet of the 1,3,5-trimethoxybenzene internal standard (δ 6.08 ppm).

Workflow Prep 1. Reagent Prep (Boron Source + Ar-X) Cat 2. Catalyst/Base Addition Prep->Cat React 3. Thermocycling (90°C, 12h) Cat->React Workup 4. Quench & Extraction React->Workup Analyze 5. Yield Quantification (1H NMR / HPLC) Workup->Analyze

Step-by-step experimental workflow for validating cross-coupling efficiency.

Conclusion

When validating the cross-coupling efficiency of sulfonamide derivatives, researchers must account for the inherent Lewis basicity of the sulfonamide moiety. While boronic acids offer theoretical high reactivity, their instability and rapid transmetalation kinetics often lead to catalyst poisoning. Transitioning to Pinacol Esters or Potassium Trifluoroborates provides a kinetic buffer—releasing the active coupling species slowly into the catalytic cycle. Combined with a wide-bite-angle catalyst like Pd(dppf)Cl₂ and an aqueous solvent system, researchers can reliably achieve high-yielding C-C bond formations on these challenging pharmaceutical scaffolds.

References

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Accounts of Chemical Research URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Crystal Structure Determination of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for the crystal structure determination of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid , a critical fragment in the design of transition-state analog inhibitors for serine proteases and


-lactamases (e.g., AmpC).

The guide compares the structural elucidation of this Sulfamoyl scaffold (S-linked) against its Carboxamide and Sulfonamido (N-linked) alternatives, highlighting the superior ligand efficiency and distinct geometry that make the sulfamoyl series a high-performance "product" in Fragment-Based Drug Discovery (FBDD).

A Comparative Guide to Structural Elucidation & Pharmacophore Performance

Part 1: Executive Summary & Core Directive

In the realm of boronic acid transition-state inhibitors, the {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid scaffold represents a strategic evolution from canonical carboxamides. While carboxamides are planar and rigid, the sulfamoyl group introduces a tetrahedral geometry at the sulfur atom, enabling unique hydrogen-bonding networks and "jack-knife" binding conformations that enhance selectivity.

This guide details the Single Crystal X-Ray Diffraction (SC-XRD) workflow for this molecule and compares its structural "performance" (resolution, binding mode, and stability) against standard alternatives like computational modeling and solution-state NMR.

The "Product": SC-XRD Determination of the Sulfamoyl Scaffold
  • Objective: Definitively map the tetrahedral geometry of the sulfamoyl linker and the boronate "warhead."

  • Key Advantage: Unlike NMR (which averages flexible sulfonamide rotations), SC-XRD captures the precise, bioactive conformer required for structure-based drug design (SBDD).

Part 2: Experimental Protocol (The Determination Workflow)

To achieve a high-resolution structure (<1.8 Å) necessary for distinguishing the sulfamoyl geometry, the following "self-validating" protocol is recommended.

Phase 1: Crystallization Strategy
  • Method: Hanging Drop Vapor Diffusion.

  • Rationale: Boronic acids are prone to trimerization (boroxine formation) in dry conditions. Vapor diffusion allows slow equilibration, favoring the monomeric acid or defined solvates over the anhydride.

  • Protocol:

    • Solution A: Dissolve 10 mg of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid in 100

      
      L DMSO.
      
    • Precipitant: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.

    • Setup: Mix 1

      
      L Solution A + 1 
      
      
      
      L Precipitant on a siliconized cover slip. Seal over 500
      
      
      L reservoir.
    • Incubation: 18°C for 3-7 days.

    • Self-Validation Check: If "skin" forms (boroxine), increase water content or add 5% glycerol to the drop.

Phase 2: Data Collection & Refinement
  • Cryo-Protection: Transfer crystal to reservoir solution + 25% Glycerol. Flash cool in liquid nitrogen.

  • Diffraction: Collect at 100 K using Cu

    
     (
    
    
    
    Å) or Synchrotron radiation.
  • Refinement Target:

    
    , 
    
    
    
    .
  • Critical Step: Locate the Boron atom density early. The

    
     group should adopt a trigonal planar (or tetrahedral if coordinated) geometry.
    

Part 3: Comparative Performance Analysis

This section compares the Sulfamoyl Boronic Acid Structure (determined via SC-XRD) against its primary alternatives: Carboxamide Analogs (structural alternative) and Computational Docking (methodological alternative).

Comparison 1: Structural Geometry (Sulfamoyl vs. Carboxamide)

The primary "performance" metric for this scaffold is its ability to access unique binding pockets.

FeatureSulfamoyl Scaffold (The Product)Carboxamide Alternative Impact on Drug Design
Linker Geometry Tetrahedral (

) Sulfur
Planar (

) Carbon
Sulfamoyl allows "out-of-plane" vectors, accessing cryptic pockets (e.g., Tyr150 in AmpC).
H-Bonding Strong acceptors (S=O)Donor/Acceptor (NH/CO)Sulfonyl oxygens form distinct water-bridged networks (e.g., to Gln120).
Flexibility Moderate (S-N rotation)Rigid (Conjugated)Sulfamoyl adapts to induced-fit changes without high entropic penalty.
Ligand Efficiency High (up to 0.91) Moderate (0.3 - 0.5)Sulfamoyl analogs often achieve nM affinity with lower molecular weight.

Experimental Evidence: In comparative studies of AmpC


-lactamase inhibitors, replacing the carboxamide with a sulfonamide/sulfamoyl linker resulted in a 10-20 fold improvement in 

for smaller analogs (e.g.,

25 nM vs 570 nM). The crystal structures revealed that the sulfonamide oxygen atoms engage in critical H-bonds that the planar carboxamide cannot replicate.
Comparison 2: Methodological Accuracy (SC-XRD vs. Docking)

Why invest in the crystal structure determination of this specific fragment?

  • Alternative (Docking): Computational models often predict a planar alignment of the phenyl ring with the active site wall.

  • Product (SC-XRD): Experimental structures of sulfamoyl boronic acids frequently reveal a "Jack-Knife" conformation , where the distal phenyl ring folds back over the core scaffold. This

    
    -stacking interaction is rarely predicted accurately by standard scoring functions but is the primary driver of the nanomolar affinity.
    

Part 4: Visualization of the Workflow & Mechanism

The following diagram illustrates the determination pipeline and the critical structural interactions revealed by the experiment.

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Determination cluster_2 Phase 3: Performance (The Result) Compound {3-[Butyl(methyl) sulfamoyl]phenyl} boronic acid Cryst Vapor Diffusion (Hanging Drop) Compound->Cryst DMSO/PEG XRD SC-XRD (100 K) Cryst->XRD Single Crystal Refine Structure Refinement XRD->Refine Diffraction Pattern Model Tetrahedral Sulfamoyl Model Refine->Model <1.8 Å Res Interaction Key Interactions: 1. B-O-Ser64 (Covalent) 2. S=O...Asn152 (H-Bond) 3. Jack-Knife Pi-Stacking Model->Interaction Reveals Alt Alternative: Carboxamide (Planar) Model->Alt Superior Geometry

Caption: Workflow for determining the sulfamoyl boronic acid structure, highlighting the critical "Jack-Knife" interaction revealed only via SC-XRD.

Part 5: References

  • Morandi, F. et al. (2010). "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as

    
    -lactamase inhibitors." Journal of Medicinal Chemistry, 54(6), 2055-2071. 
    
  • Shoichet, B. K. et al. (2010). "Structure-based inhibitor design of AmpC

    
    -lactamase." RCSB Protein Data Bank, Entries 3O87, 3O88. 
    
  • Caselli, E. et al. (2023). "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues." JACS Au, 3(9), 2450–2463.

  • Cambridge Structural Database (CSD). "Sulfonamide molecular crystals: Structure and Hydrogen Bond Networks." ResearchGate.[1]

Sources

comparative study of sulfonamide vs carboxamide phenylboronic acid stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of sulfonamide-functionalized versus carboxamide-functionalized phenylboronic acids (PBAs). It is designed for researchers optimizing boronic acid scaffolds for drug delivery, bioconjugation, or sensor development.

Executive Summary

In the design of boronic acid derivatives, the choice between sulfonamide and carboxamide substituents is a critical decision that dictates the thermodynamic and kinetic profile of the molecule.

  • Sulfonamide-PBAs are defined by their strong electron-withdrawing character (

    
    ), which significantly lowers the pKa (typically 7.0–7.5), enabling robust diol binding at physiological pH. However, this electronic activation comes at the cost of reduced hydrolytic stability, making the C-B bond more susceptible to protodeboronation under basic conditions.
    
  • Carboxamide-PBAs offer a more moderate electron-withdrawing effect (

    
    ) with pKa values typically in the 7.8–8.2 range. Their primary advantage lies in structural versatility ; ortho-carboxamides can participate in Wulff-type intramolecular coordination (B···O or B···N), which stabilizes the boronate geometry and protects the boron center from oxidative attack, offering a superior long-term stability profile.
    

Mechanistic Foundation[1]

Electronic Effects & pKa Modulation

The reactivity of phenylboronic acid is governed by the Lewis acidity of the boron center. To bind diols (like glucose or serine residues) at physiological pH (7.4), the pKa of the boronic acid must be lowered from its native value (~8.8) to near 7.0.

  • Sulfonamide Effect: The sulfonyl group (

    
    ) is a potent electron-withdrawing group (EWG). It inductively pulls electron density from the phenyl ring, stabilizing the anionic tetrahedral boronate form. This lowers the pKa effectively but destabilizes the C-B bond toward heterolytic cleavage.
    
  • Carboxamide Effect: The carbonyl group (

    
    ) is a weaker EWG. While it lowers pKa less aggressively, it allows for "smart" stabilization via intramolecular coordination if positioned ortho to the boronic acid.
    
Intramolecular Coordination (The "Wulff" Effect)

Stability is often engineered through ortho-substitution.

  • Carboxamide: Frequently forms a 5- or 6-membered ring where the amide oxygen or nitrogen coordinates to the boron empty p-orbital. This effectively "locks" the boron in a pseudo-tetrahedral state, protecting it from hydrolysis.

  • Sulfonamide: Due to the geometry of the sulfonyl group (tetrahedral sulfur) and the lower nucleophilicity of sulfonyl oxygens, intramolecular coordination is sterically and electronically less favorable than in carboxamides.

Degradation Pathways

The primary failure mode for these reagents is Protodeboronation (cleavage of the C-B bond).

Mechanism:

  • Base attacks boron, forming the boronate anion.

  • Rate Determining Step: The C-B bond breaks, releasing the phenyl anion (which is immediately protonated).

  • Crucial Insight: Strong EWGs (like Sulfonamides) stabilize the transient phenyl anion, accelerating this degradation pathway.

Visualization: Protodeboronation Pathway

Protodeboronation cluster_effect Substituent Effect BoronicAcid Boronic Acid (Neutral) BoronateAnion Boronate Anion (Tetrahedral) BoronicAcid->BoronateAnion + OH⁻ (pH > pKa) TS Transition State [Ar⁻ ... B(OH)3] BoronateAnion->TS Slow (RDS) Products Deborylated Arene (Ar-H) + Boric Acid TS->Products Fast Note Sulfonamides (EWG) stabilize the TS, increasing degradation rate.

Figure 1: Mechanism of base-catalyzed protodeboronation. Sulfonamides accelerate the rate-limiting step compared to carboxamides.

Experimental Comparison Data

The following data synthesizes findings from key comparative studies (e.g., Soundararajan et al., Wang et al.) regarding pKa and stability.

FeatureSulfonamide-PBACarboxamide-PBAPhenylboronic Acid (Ref)
Typical pKa 7.1 – 7.5 7.8 – 8.28.8
Hammett Constant (

)
0.60 (Strong EWG)0.36 (Moderate EWG)0.00
Physiological Binding (pH 7.4) High (High % Anionic)ModerateLow
Hydrolytic Stability (

)
Lower (Hours to Days at pH 9)Higher (Days to Weeks)High
Oxidative Stability (

)
LowModerate (High if ortho-coordinated)Low
Solubility (Aqueous) High (Polar/Ionized)ModerateLow

Experimental Protocols

To validate these properties in your specific scaffold, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Purpose: To determine the precise acidity constant, which dictates binding efficiency.

  • Preparation: Dissolve the PBA derivative (0.05 mmol) in 50 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Blank: Prepare a blank solution of 0.1 M KCl without PBA.

  • Titration: Using an automatic titrator, add 0.05 M KOH in 5 µL increments.

  • Data Processing: Plot pH vs. Volume of KOH.

    • Validation: The first derivative (

      
      ) peak indicates the equivalence point. The pH at the half-equivalence point equals the pKa.
      
    • Gran Plot Analysis: Use Gran plots to remove carbonate error effects for high-precision results.

Protocol B: ARS Binding Assay (Binding Constant )

Purpose: To measure the affinity of the PBA for diols using Alizarin Red S (ARS) as a fluorescent reporter.

  • Reagent Setup: Prepare a stock solution of ARS (

    
     M) in 0.1 M phosphate buffer (pH 7.4).
    
  • Titration: Add increasing concentrations of the PBA (0 to 5 mM) to the ARS solution.

  • Observation: Monitor UV-Vis absorbance shift (ARS

    
     shifts from ~510 nm to ~460 nm upon binding boron).
    
  • Calculation: Fit the absorbance data to the Benesi-Hildebrand equation:

    
    
    
    • Self-Check: Linearity (

      
      ) confirms 1:1 binding stoichiometry.
      
Protocol C: Accelerated Stability Stress Test

Purpose: To quantify resistance to protodeboronation.

  • Conditions: Dissolve PBA (10 mM) in deuterated phosphate buffer (

    
    ) with 10% 
    
    
    
    .
    • Why pH 10? High pH forces the formation of the boronate anion, accelerating the degradation mechanism for rapid screening.

  • Internal Standard: Add 5 mM 1,3,5-trimethoxybenzene (inert standard).

  • Monitoring: Acquire

    
    -NMR spectra at t = 0, 1h, 6h, 12h, 24h.
    
  • Quantification: Integrate the aryl protons of the PBA vs. the proteo-deboronated product (e.g., benzene/substituted benzene).

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    represents the degradation rate constant.

Structural Logic & Pathway Visualization

Understanding the equilibrium is vital for interpreting the stability data. The diagram below illustrates the competition between functional binding (to diols) and degradation.

Equilibrium cluster_binding Functional Pathway cluster_decay Degradation Pathway Acid Neutral Boronic Acid (Trigonal) Anion Boronate Anion (Tetrahedral - Reactive) Acid->Anion Ka (Ionization) Complex Stable Diol Complex (e.g., Glucose/Drug) Anion->Complex + Diol (Binding) Decay Deborylated Product (Irreversible) Anion->Decay + H2O (Protodeboronation)

Figure 2: The central role of the Boronate Anion. Sulfonamides increase the population of the Anion at pH 7.4 (Good for Binding) but simultaneously increase the rate of the Decay pathway.

Conclusion & Recommendation

  • Choose Sulfonamide-PBA if: Your primary constraint is binding affinity at neutral pH without the ability to add complex ortho-substituents. It is the superior choice for short-term assays or disposable sensors where long-term shelf stability is secondary to sensitivity.

  • Choose Carboxamide-PBA if: You require long-term stability (e.g., implantable sensors, pharmaceutical shelf-life). You must, however, employ ortho-substitution (e.g., o-aminomethyl) to leverage the Wulff-type stabilization to compensate for the higher intrinsic pKa.

References

  • Soundararajan, S. et al. (2008). "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid modified silica phases for boronate affinity chromatography at physiological pH." Journal of Chromatography A.

  • Wang, D. et al. (2002). "Boronic Acid-Based Sensors." Current Organic Chemistry.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Trippier, P. C. et al. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility." MedChemComm.

  • Brooks, W. L. A. & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: from materials to medicine." Chemical Reviews.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a key reagent in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, the responsible handling and disposal of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid are paramount.[1] This guide provides a detailed operational and disposal plan tailored for researchers and drug development professionals. Our objective is to move beyond mere compliance, embedding a deep understanding of the "why" behind each procedural step to ensure the highest standards of laboratory safety and environmental stewardship. This document is structured to provide immediate, actionable intelligence for the safe management of this compound from the bench to its final disposal.

Hazard Assessment and Essential Risk Mitigation

While many boronic acids are stable and generally possess low toxicity, they are not inert and require careful handling.[1] The boronic acid class of compounds can cause skin and serious eye irritation, and may also lead to respiratory irritation, particularly when handled as a fine powder.[2][3][4][5] Furthermore, some studies have indicated that certain boronic acid derivatives may have mutagenic potential, making it crucial to prevent exposure.[6][7]

The foundational principle of safe disposal begins with a thorough risk assessment. Before handling, always consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this exact molecule, the guidance for the broader class of arylboronic acids must be strictly followed.

Mandatory Personal Protective Equipment (PPE):

Your first line of defense is a physical barrier. The following PPE is non-negotiable when handling or disposing of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield approved under government standards like OSHA 29 CFR 1910.133 or EU EN166.[8][9] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2][4]

  • Hand Protection: Use chemically resistant, impervious gloves such as nitrile rubber.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[4]

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.[8] For larger quantities or in the event of a spill, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation risk.[5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA approved air-purifying respirator is necessary.[8]

Waste Characterization and Segregation: A Decision-Based Workflow

Proper disposal hinges on correct waste characterization and meticulous segregation. {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid and materials contaminated with it must be treated as hazardous chemical waste.[3][11][12][13] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions or complicate the disposal process, increasing both risk and cost.[14][15]

The following diagram outlines the critical decision-making process for segregating waste streams originating from work with this compound.

Waste_Segregation_Workflow start Waste Generated Containing {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid decision_solid Is the waste a solid or contaminated solid material? start->decision_solid e.g., Unused solid, gloves, weighing paper decision_liquid Is the waste a liquid solution? start->decision_liquid e.g., Reaction mixture, chromatography fractions empty_container Empty Container Management (Triple rinse, collect rinsate) start->empty_container e.g., Original reagent bottle solid_waste Solid Hazardous Waste (Unused reagent, contaminated gloves, weigh paper, silica gel) decision_solid->solid_waste Yes decision_solvent Is the primary solvent aqueous or organic? decision_liquid->decision_solvent Yes liquid_organic_waste Non-Halogenated Organic Solvent Waste decision_solvent->liquid_organic_waste Organic liquid_aqueous_waste Aqueous Hazardous Waste decision_solvent->liquid_aqueous_waste Aqueous

Caption: Waste segregation decision workflow for {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance. All waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[13][16]

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Work Area: Conduct all operations within a chemical fume hood.

  • Container: Select a designated solid hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid," and any associated hazard symbols.[5][13]

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing dust generation. Use tools like a powder funnel if necessary.

  • Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10]

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Collection: Items such as used gloves, weighing papers, and contaminated pipette tips should be collected in a dedicated, sealed plastic bag or a lined container designated for solid hazardous waste.

  • Labeling: Label the container or bag clearly as "Solid Hazardous Waste" with the name of the chemical contaminant.

  • Final Disposal: Once full, place the sealed bag into the main solid hazardous waste container for your laboratory.

Protocol 3.3: Disposal of Liquid Waste Solutions
  • Segregation: This is the most critical step. As outlined in the workflow diagram, you must segregate aqueous solutions from organic solvent solutions.[14][16]

  • Container Selection: Use separate, clearly labeled liquid waste containers for "Aqueous Hazardous Waste" and "Non-Halogenated Organic Solvent Waste." Never use metal containers for corrosive waste.[14]

  • Labeling: Each container must be labeled with "Hazardous Waste" and a complete list of its contents, including the boronic acid, all solvents, and their approximate concentrations.[16]

  • Transfer: Use a funnel to carefully pour the liquid waste into the appropriate container. Do not fill containers beyond 90% capacity to allow for expansion.[13]

  • Storage: Keep waste containers tightly closed except when adding waste.[16] Store in a secondary containment bin within your satellite accumulation area.

Protocol 3.4: Management of Empty Containers
  • Decontamination: According to EPA guidelines for certain hazardous chemicals, empty containers must be properly rinsed.[16] It is best practice to triple rinse the empty {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid container with a suitable solvent (one that will be used in your subsequent experiment or a common laboratory solvent like acetone).

  • Rinsate Collection: Crucially, this rinsate must be collected and disposed of as hazardous waste.[16] Add the rinsate to the appropriate liquid waste container (aqueous or organic).

  • Final Disposal of Container: After triple rinsing, the container can often be disposed of in the regular laboratory glassware waste, but you must consult your institution's specific guidelines. Deface the original label to prevent misuse.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before cleanup, don the full required PPE as described in Section 1.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3] Avoid any actions that could generate dust.[8]

    • Perform a final decontamination of the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris as hazardous waste and arrange for professional collection.[5]

Quantitative and Hazard Summary

For quick reference, the following table summarizes the key safety and disposal parameters for the arylboronic acid class, which should be applied to {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

ParameterSpecificationRationale and Source(s)
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.Based on SDS for analogous boronic acids.[2][4] Essential for risk assessment and PPE selection.
Handling Environment Certified Chemical Fume HoodTo prevent inhalation of airborne particulates and dust.[5]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against the primary routes of exposure: eyes and skin.[2][5][8][9]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent dangerous chemical reactions during storage or in a waste container.[10]
Waste Classification Hazardous WasteMandates disposal through a licensed hazardous waste facility in accordance with local, state, and federal regulations.[3][11][17]

By integrating these protocols and understanding the principles behind them, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental well-being.

References

  • Boric Acid. (n.d.). Fisher Scientific.
  • Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.
  • Chemical Waste Disposal Guidelines. (n.d.). University of Missouri-St. Louis.
  • Process for the recovery of a boronic acid. (n.d.). Google Patents.
  • 40 CFR § 721.1875 - Boric acid, alkyl and substituted alkyl esters (generic name). (n.d.). Legal Information Institute, Cornell Law School.
  • Boric Acid Technical Powder Safety Data Sheet. (n.d.). Pro-supply.net.
  • (6-(Hydroxymethyl)pyridin-2-yl)boronic acid Safety Data Sheet. (n.d.). AK Scientific, Inc..
  • (2-Methylpropyl)boronic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency.
  • Chemical Compatibility for Waste Accumulation Guideline. (n.d.). University of Illinois Urbana-Champaign.
  • Guide to the Disposal of Chemically Stabilized and Solidified Waste. (n.d.). U.S. Environmental Protection Agency.
  • An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid. (n.d.). Benchchem.
  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.
  • 3-(tert-Butyldimethylsilyloxy)phenylboronic acid Safety Data Sheet. (2009, May 14). Fisher Scientific.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • 3-(Methoxycarbonyl)phenylboronic Acid Safety Data Sheet. (n.d.). TCI Chemicals.
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Hokkaido University.
  • dihydroxy(phenyl)borane Safety Data Sheet. (2025, October 15). MilliporeSigma.
  • Phenylboronic acid Safety Data Sheet. (2020, December 13). Fisher Scientific.
  • Guidelines for Hazardous Waste Disposal. (n.d.). Farmingdale State College.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. (2021, October 1). GovInfo.
  • Boronic Acid-Catalysed Dehydrative Synthesis. (2023, November 18). University of Bath's Research Portal.
  • Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). U.S. Environmental Protection Agency.
  • Phenylboronic acid - Safety Data Sheet. (n.d.). ChemicalBook.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information, U.S. National Library of Medicine.
  • Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. (2015, November 20). Figshare.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (n.d.). ResearchGate.

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Comprehensive Safety and Operational Guide for Handling {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, specialized building blocks like {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid (CAS: 690662-94-3) have become indispensable for Suzuki-Miyaura cross-coupling reactions and targeted therapeutic design. However, the unique combination of an electrophilic boronic acid moiety and a sterically demanding, lipophilic sulfonamide group presents specific handling, safety, and stability challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, mechanistically grounded protocols for the safe handling, storage, and disposal of this compound.

Mechanistic Hazard Profile: Understanding the "Why"

To safely handle {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid, one must understand the chemical causality behind its hazards. We do not just wear gloves because a Safety Data Sheet (SDS) mandates it; we wear them because of the specific molecular interactions this compound has with biological tissues.

  • Lewis Acidity and Tissue Irritation: The boron atom in a boronic acid is

    
     hybridized and possesses an empty p-orbital, making it a Lewis acid. This empty orbital readily forms reversible covalent adducts with biological nucleophiles, particularly cis-diols found in cellular carbohydrates and glycoproteins[1]. This interaction is the primary mechanism behind the localized skin, eye, and respiratory tract irritation (Category 2) associated with arylboronic acids.
    
  • Oxidative Deboronation: In the presence of physiological Reactive Oxygen Species (ROS), boronic acids can undergo oxidative cleavage, yielding boric acid and the corresponding phenolic compound[2]. This metabolic pathway contributes to its acute oral toxicity (Category 4, Harmful if swallowed)[3].

  • Hygroscopicity and Static Charge: The compound readily absorbs atmospheric moisture to form boronic acid anhydrides (boroxines) or hydrates[3][4]. This not only alters the molecular weight (compromising stoichiometric accuracy) but also alters the powder's flow properties, making it prone to static cling and aerosolization during transfer.

Mechanism BA {3-[Butyl(methyl)sulfamoyl] phenyl}boronic acid LewisAcid Empty p-orbital (Lewis Acid Center) BA->LewisAcid ROS Reactive Oxygen Species (ROS) BA->ROS Oxidation Nucleophile Biological Nucleophiles (e.g., cis-diols, glycoproteins) LewisAcid->Nucleophile Coordination Adduct Reversible Covalent Adduct (Cellular Irritation) Nucleophile->Adduct Disrupts Function Degradation Oxidative Deboronation (Phenol + Boric Acid) ROS->Degradation Cleavage

Mechanism of boronic acid biological interaction and subsequent cellular toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is required, but the selection of materials must account for the compound's physical state (fine, hygroscopic powder) and its typical solvents (e.g., DMF, DMSO, or THF used in coupling reactions).

PPE CategorySpecification / StandardMechanistic Justification (The "Why")
Eye Protection Tight-sealing safety goggles (EN 166 / ANSI Z87.1)Fine powders can aerosolize due to static charge. Goggles prevent the empty p-orbital of boron from coordinating with the mucosal glycoproteins of the eye, which causes severe irritation.
Hand Protection (Solid) Nitrile rubber gloves (Min. 0.11 mm thickness)Sufficient for handling the pure solid. Nitrile provides an excellent barrier against dry, lipophilic sulfonamide powders[3].
Hand Protection (Solution) Butyl rubber or multi-laminate (e.g., Silver Shield)Critical: If the compound is dissolved in DMSO or DMF, nitrile is rapidly permeated. The solvent acts as a carrier, driving the boronic acid through the skin barrier.
Respiratory N95 / FFP2 Particulate Respirator (EN 149:2001)Required when weighing outside a fume hood or if local exhaust is compromised. Prevents inhalation of aerosolized particles that cause respiratory tract irritation (STOT SE 3)[5].
Body Protection Anti-static lab coat, closed-toe shoesMitigates static electricity buildup, preventing the hygroscopic powder from clinging to the operator's sleeves during transfer.

Operational Workflow & Experimental Protocol

To ensure both operator safety and the chemical integrity of the reagent, handling must be treated as a moisture-sensitive and static-prone operation.

Protocol: Safe Weighing and Transfer

Self-Validating System: This protocol incorporates real-time feedback. If the balance drifts, the system is compromised.

  • Environmental Preparation:

    • Ensure the fume hood or weighing station has a relative humidity of <30%.

    • Causality: High humidity leads to rapid hydration of the boronic acid, causing clumping and inaccurate stoichiometric calculations[3].

  • Static Mitigation:

    • Pass the exterior of the reagent bottle and the receiving vessel through an anti-static ionizer fan for 10 seconds.

    • Use a grounded, anti-static micro-spatula (avoid standard plastic spatulas which generate triboelectric charges).

  • Weighing (The Drift Test):

    • Place the receiving vial on the analytical balance and tare.

    • Transfer the required mass of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid.

    • Verification Step: Observe the balance readout for 5 seconds. If the mass continuously increases (drifts upward), the sample is actively absorbing atmospheric moisture.

    • Corrective Action: Immediately cap the vial, flush the headspace with Argon or Nitrogen, and re-evaluate the ambient humidity.

  • Transfer and Solvation:

    • Cap the receiving vessel before removing it from the weighing area to prevent accidental spills during transit.

    • Add the reaction solvent (e.g., THF, Dioxane) via syringe through a septum under an inert atmosphere to maintain anhydrous conditions.

Spill Management and Disposal Plan

Boronic acids require specific remediation strategies. Do not use water as a primary cleanup agent for solid spills, as it can cause the powder to form a sticky, difficult-to-remove hydrate.

Immediate Spill Response (Solid)
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Don an N95/FFP2 respirator if the spill is outside a ventilated enclosure.

  • Containment: Do not sweep dry. Lightly dampen a specialized chemical absorbent pad or heavy-duty paper towel with Isopropanol (IPA).

    • Causality: IPA effectively solvates the lipophilic sulfonamide tail without causing the rapid, sticky hydration seen with water.

  • Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated wipes into a designated, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a final water rinse.

Waste Disposal Protocol
  • Solid Waste: Dispose of as hazardous organic solid waste. It must be sent to an approved, permitted chemical incinerator[3][6].

  • Aqueous Waste: Do not flush down the sink. Boron compounds can be toxic to aquatic life and terrestrial vertebrates at high concentrations[3]. Collect in halogen-free organic waste carboys (unless mixed with halogenated reaction solvents).

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing under Controlled Humidity Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Solvent Addition & Reaction Transfer->Reaction Spill Spill Detected? Transfer->Spill Disposal Incineration via Approved Facility Reaction->Disposal Post-Reaction Waste Spill->Reaction No Cleanup IPA-Dampened Wipe & Waste Segregation Spill->Cleanup Yes Cleanup->Disposal

Standard operational workflow for the handling, spill management, and disposal of arylboronic acids.

References

  • Carl Roth GmbH. "Safety Data Sheet: Phenylboronic acid ≥95 %." Carl Roth, 2020. [Link]

  • DC Fine Chemicals. "110140 - Phenylboronic acid - Safety Data Sheet." DC Fine Chemicals, 4 Nov. 2024. [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid." Fisher Scientific, 17 Feb. 2024. [Link]

  • MDPI. "One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice." MDPI, 14 Jun. 2024. [Link]

  • Massachusetts Institute of Technology (MIT). "Boronic acid with high oxidative stability and utility in biological contexts." DSpace@MIT, 16 Mar. 2022. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.